Nabilone
Description
Structure
3D Structure
Properties
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECBBEABIDMGGL-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C2[C@@H]3CC(=O)CC[C@H]3C(OC2=C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023341, DTXSID401015800 | |
| Record name | Nabilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Nabilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nabilone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.93e-04 g/L | |
| Record name | Nabilone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
51022-71-0, 61617-09-2 | |
| Record name | Nabilone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nabilone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nabilone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00486 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nabilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Nabilone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-trans-3-(1,1-dimethylheptyl)-1-hydroxy-6,6-dimethyl-6,6a,7,8,10,10a-hexahydro-9H-dibenzo[b,d]-pyran-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NABILONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N4O9L084N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nabilone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nabilone's Mechanism of Action at Cannabinoid Receptors CB1 and CB2: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nabilone (B1677615) is a synthetic cannabinoid, structurally analogous to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis.[1][2] Approved for therapeutic use, primarily as an antiemetic for chemotherapy-induced nausea and vomiting, this compound exerts its pharmacological effects through complex interactions with the central nervous system (CNS).[1][3] At the core of its mechanism is its function as a partial agonist at both cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are key components of the body's endogenous endocannabinoid system.[1][4][5] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with CB1 and CB2 receptors, the subsequent signaling cascades, and the experimental protocols used for their characterization.
Receptor Binding Affinity
This compound demonstrates high-affinity binding to both CB1 and CB2 receptors, acting as a non-selective cannabinoid receptor agonist.[6] Quantitative analysis of its binding affinity is typically determined through competitive radioligand displacement assays. The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's affinity for a receptor; a lower Kᵢ value indicates a higher binding affinity. This compound binds to both receptors with nanomolar affinity.
Data Presentation: this compound Binding Affinity (Kᵢ)
| Compound | Receptor | Kᵢ Value (nM) | Species/System |
| This compound | Human CB1 | 2.2 nM | Recombinant |
| This compound | Human CB2 | 1.8 nM | Recombinant |
Data sourced from Gareau et al., 1996, as cited in Baillie et al., 2010.[6]
G-Protein Coupled Signaling Pathways
Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi/o.[7] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream intracellular effectors.
The principal downstream effect of Gαi/o activation by cannabinoid receptors is the inhibition of the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), altering the phosphorylation state of numerous downstream proteins and ion channels.
While specific potency (EC₅₀) and maximal efficacy (Eₘₐₓ) values for this compound in functional assays like cAMP inhibition or GTPγS binding are not consistently reported in publicly available literature, studies indicate its functional activity. For instance, one study noted that this compound was more effective at stimulating [³⁵S]GTPγS binding in mouse whole brain tissue compared to Δ⁹-THC, but less effective than the potent synthetic cannabinoid CP55940, confirming its role as a partial agonist in this pathway.[6]
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Separate and combined effects of the cannabinoid agonists this compound and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of cannabinoid CB1 receptors and Gi/o protein activation in the modulation of synaptosomal Na+,K+-ATPase activity by WIN55,212-2 and delta(9)-THC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Pharmacodynamics of Nabilone: A Technical Guide for Researchers
An In-depth Examination of the Synthetic Cannabinoid's Interaction with the Endocannabinoid System
Introduction
Nabilone (B1677615) is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis.[1] Approved for therapeutic use as an antiemetic for chemotherapy-induced nausea and vomiting, this compound's clinical efficacy is rooted in its distinct pharmacodynamic profile.[2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and related therapeutic agents.
Mechanism of Action
This compound functions as a partial agonist at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[1][3] These receptors are key components of the endocannabinoid system, a ubiquitous signaling system involved in regulating a wide array of physiological processes.[4] CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in peripheral tissues, particularly on cells of the immune system.[4][5] this compound's interaction with both receptors, albeit with a modestly higher affinity for CB1, underlies its therapeutic effects and its side-effect profile.[6][7]
Quantitative Pharmacodynamic Data
The binding affinity and functional potency of this compound at cannabinoid receptors have been quantified in numerous in vitro studies. The following table summarizes key quantitative parameters for this compound, providing a comparative view of its interaction with CB1 and CB2 receptors.
| Parameter | Receptor | Value (nM) | Description |
| Binding Affinity (Ki) | CB1 | 2.89 | Inhibition constant, indicating high-affinity binding to the CB1 receptor.[6] |
| CB2 | 1.84 | Inhibition constant, indicating high-affinity binding to the CB2 receptor.[6] | |
| Functional Potency (EC50) | CB2 | 0.59 | Half maximal effective concentration in a cAMP functional assay, indicating potent agonist activity.[8] |
Signaling Pathways
Upon binding to CB1 and CB2 receptors, this compound initiates a cascade of intracellular signaling events. These G protein-coupled receptors (GPCRs) are primarily coupled to inhibitory G proteins (Gi/o).[9] Agonist binding by this compound leads to the dissociation of the G protein subunits (Gα and Gβγ), which in turn modulate the activity of downstream effector proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10] Additionally, activation of cannabinoid receptors can lead to the modulation of various ion channels.
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Objective: To quantify the affinity of a test compound (this compound) for cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[8]
-
Radioligand (e.g., [³H]CP-55,940), a high-affinity cannabinoid receptor agonist.[8]
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled high-affinity cannabinoid ligand like WIN 55,212-2).[8]
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[11]
-
Filtration apparatus (e.g., cell harvester and glass fiber filters).[11]
-
Scintillation counter.[11]
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of this compound. Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled ligand).[11]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).[8]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to cannabinoid receptors following agonist binding.
-
Objective: To determine the potency and efficacy of this compound in stimulating G protein activation.
-
Materials:
-
Cell membranes expressing CB1 or CB2 receptors.[10]
-
[³⁵S]GTPγS (a non-hydrolyzable, radiolabeled GTP analog).[10]
-
Guanosine diphosphate (B83284) (GDP).[10]
-
Test compound (this compound).
-
Assay buffer.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a multi-well plate, combine cell membranes, GDP, and varying concentrations of this compound.[10]
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.[10]
-
Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.
-
Filtration and Quantification: Terminate the reaction by filtration and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[10]
-
cAMP Accumulation Assay
This assay quantifies the functional consequence of this compound's activation of Gi/o-coupled cannabinoid receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.
-
Materials:
-
Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[10]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]
-
Test compound (this compound).
-
cAMP detection kit (e.g., based on HTRF, BRET, or ELISA).[12]
-
-
Procedure:
-
Cell Treatment: Pre-incubate the cells with a PDE inhibitor, followed by the addition of varying concentrations of this compound.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production.[10]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.[10]
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing the pharmacodynamics of a synthetic cannabinoid like this compound.
Conclusion
This compound's pharmacodynamic profile as a high-affinity partial agonist at both CB1 and CB2 receptors provides a clear molecular basis for its therapeutic applications. The activation of Gi/o-coupled signaling pathways, leading to the inhibition of adenylyl cyclase, is a key mechanism underlying its effects. The experimental protocols detailed in this guide represent the standard methodologies for elucidating the binding and functional characteristics of synthetic cannabinoids. A thorough understanding of these principles and techniques is essential for the continued research and development of novel cannabinoid-based therapeutics.
References
- 1. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Medical cannabis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Nabilone vs. Tetrahydrocannabinol: A Molecular and Functional Dissection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cannabinoid pharmacology, both naturally occurring and synthetic compounds present unique therapeutic potential. This guide provides a detailed comparative analysis of Nabilone, a synthetic cannabinoid, and delta-9-tetrahydrocannabinol (THC), the principal psychoactive constituent of Cannabis sativa. While both molecules exert their effects through the endocannabinoid system, subtle yet significant differences in their molecular architecture translate to distinct pharmacological profiles. This document will delve into their structural nuances, physicochemical properties, receptor interactions, and the downstream signaling cascades they initiate, offering a comprehensive resource for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound and THC, while both classified as cannabinoids, possess distinct chemical structures that influence their interaction with biological systems. This compound is a synthetic analogue of THC, designed to mimic its therapeutic effects with a modified chemical backbone.[1]
1.1. Chemical Structure
Tetrahydrocannabinol (THC) is a tricyclic dibenzopyran derivative.[2] Its IUPAC name is (6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol.[3] this compound, on the other hand, is a ketone analogue of THC. Its IUPAC name is (6aR,10aR)-rel-1-Hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6,6a,7,8,10,10a-hexahydro-9H-benzo[c]chromen-9-one.[4] The key structural difference lies in the presence of a ketone group at the C9 position of the dibenzopyran ring in this compound, whereas THC has a hydroxyl group at the C1 position and a double bond in the cyclohexene (B86901) ring. This compound is a racemic mixture of (S,S) and (R,R) isomers.[4]
1.2. Physicochemical Data
The structural dissimilarities between this compound and THC give rise to differences in their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | Tetrahydrocannabinol (THC) |
| Molecular Formula | C24H36O3[5] | C21H30O2[3] |
| Molecular Weight | 372.55 g/mol [6] | 314.47 g/mol |
| LogP (Octanol-Water Partition Coefficient) | ~6.8 | ~7.36 |
| Water Solubility | < 0.5 mg/L[6] | Very low |
Cannabinoid Receptor Binding Affinity
This compound and THC exert their pharmacological effects primarily by acting as agonists at cannabinoid receptors, principally CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that are integral components of the endocannabinabinoid system.[7] CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues.[7] The affinity of these compounds for the cannabinoid receptors is a critical determinant of their potency and therapeutic window.
| Compound | Receptor | Binding Affinity (Ki, nM) |
| This compound | CB1 | 2.89[8] |
| CB2 | 1.84[8] | |
| Tetrahydrocannabinol (THC) | CB1 | 10 - 40.7 |
| CB2 | 3.1 - 49.3 |
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. The following sections detail the core protocols for key assays used in the characterization of cannabinoid compounds.
3.1. Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and THC for the CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cell lines) are prepared.
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, is used as the radioligand.[9][10]
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or THC).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
3.2. GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound and THC in activating G-proteins via CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing CB1 or CB2 receptors are used.
-
GTP Analog: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.
-
Assay Setup: Cell membranes are incubated with GDP and varying concentrations of the test compound.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.[12]
-
Incubation and Filtration: The mixture is incubated, and the reaction is terminated by rapid filtration.
-
Data Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified. The data is then plotted to determine the EC50 and Emax values.[12]
3.3. cAMP Functional Assay
This assay measures the functional consequence of cannabinoid receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the ability of this compound and THC to inhibit adenylyl cyclase activity via CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells) are cultured.[12]
-
Adenylyl Cyclase Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Treatment: The cells are then incubated with varying concentrations of the test compound (this compound or THC).
-
cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).[13]
-
Data Analysis: The percentage inhibition of forskolin-stimulated cAMP levels is plotted against the log concentration of the agonist to determine the IC50 value.
Signaling Pathways
Upon agonist binding, both CB1 and CB2 receptors activate intracellular signaling cascades, primarily through their coupling to inhibitory G-proteins (Gi/o).[7] This initiates a series of events that ultimately lead to the observed physiological effects.
Diagram Description: This diagram illustrates the canonical signaling pathway initiated by the binding of an agonist (this compound or THC) to a cannabinoid receptor (CB1 or CB2). This leads to the activation of the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The G-protein also activates the MAPK pathway and modulates ion channels. These downstream effects culminate in a cellular response.
Diagram Description: This flowchart outlines the key experimental workflows for characterizing cannabinoid compounds like this compound and THC. It begins with the radioligand binding assay to determine receptor affinity, followed by functional assays (GTPγS and cAMP) to assess agonist activity. The data from these assays are then analyzed to compare the pharmacological profiles of the compounds.
Conclusion
This compound and THC, while sharing a common mechanism of action through the cannabinoid receptors, exhibit distinct molecular structures and physicochemical properties that translate into different pharmacological profiles. This compound's synthetic modifications result in altered receptor binding affinities and potentially different downstream signaling outcomes compared to the naturally occurring THC. A thorough understanding of these differences, facilitated by the detailed experimental protocols and pathway analyses provided in this guide, is crucial for the rational design and development of novel cannabinoid-based therapeutics. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of these and other related compounds.
References
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Nabilone's Effect on the Central Nervous System and Neurotransmitter Release: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nabilone (B1677615) is an orally active synthetic cannabinoid and a structural analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] Approved for the treatment of chemotherapy-induced nausea and vomiting (CINV), its therapeutic and psychoactive effects are rooted in its complex interactions with the central nervous system (CNS).[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its influence on neurotransmitter systems, and the downstream signaling pathways it modulates. We present quantitative data on its receptor binding and clinical CNS effects, detail relevant experimental protocols, and provide visualizations of key pathways and workflows to support further research and development in the field of cannabinoid pharmacology.
Mechanism of Action in the Central Nervous System
This compound's pharmacological activity is primarily mediated through its interaction with the endocannabinoid system (ECS), a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[3][4]
Interaction with Cannabinoid Receptors
This compound acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[5][6]
-
CB1 Receptors: These receptors are among the most abundant G-protein coupled receptors (GPCRs) in the CNS.[7] They are densely expressed in brain regions associated with memory, cognition, pain perception, mood, and motor control, including the hippocampus, basal ganglia, cerebellum, and cerebral cortex.[3][7] this compound's binding to presynaptic CB1 receptors is the principal mechanism behind its psychoactive effects and its ability to modulate neurotransmitter release.[3][7]
-
CB2 Receptors: Primarily located in peripheral tissues and cells of the immune system, CB2 receptors are also found on glial cells within the CNS.[3][8] While this compound's interaction with CB2 receptors is less understood, it is thought to contribute to its potential anti-inflammatory and neuroprotective properties.[3][9]
This compound mimics the action of endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) by directly activating these receptors.[10][11]
CB1 Receptor Downstream Signaling
Upon binding of this compound to the CB1 receptor, a conformational change initiates a cascade of intracellular signaling events. The CB1 receptor primarily couples to inhibitory G-proteins of the Gi/o family.[7][12] This coupling leads to several key downstream effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[13]
-
Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates voltage-gated ion channels.[12][13]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): This is a primary mechanism for reducing neurotransmitter release, as the influx of Ca²⁺ into the presynaptic terminal is a critical trigger for vesicle fusion and exocytosis.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This leads to an efflux of K⁺, hyperpolarizing the neuron and reducing its excitability.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also stimulate the MAPK cascade, including extracellular signal-regulated kinases (ERK1/2), which plays a role in regulating gene expression and neuronal plasticity.[7][13]
Effects on Neurotransmitter Release
A primary function of the endocannabinoid system in the CNS is retrograde signaling. Endocannabinoids are synthesized on-demand in the postsynaptic neuron, travel backward across the synapse, and bind to presynaptic CB1 receptors to suppress neurotransmitter release.[7] this compound, as a CB1 agonist, mimics this effect, leading to a general reduction in the release of several key neurotransmitters.
-
Glutamate & GABA: CB1 receptors are heavily expressed on both glutamatergic (excitatory) and GABAergic (inhibitory) nerve terminals.[8][14] this compound's activation of these receptors can therefore lead to a decrease in both excitatory and inhibitory synaptic transmission.[15] However, some studies have shown that at certain concentrations (1 nM to 10 µM), this compound does not influence basal glutamatergic neurotransmission, unlike Δ⁸-THC which decreases it.[16][17] This suggests a more nuanced profile of action that may differ from other cannabinoids.
-
Dopamine (B1211576) and Serotonin: this compound can influence the release of monoamine neurotransmitters like dopamine and serotonin, which underpins its effects on mood, anxiety, and its antiemetic properties.[3] By activating CB1 receptors in areas like the chemoreceptor trigger zone, this compound can inhibit the release of serotonin, a key neurotransmitter in the vomiting reflex.[18] Its modulation of dopamine may contribute to its psychoactive effects, including euphoria.[15]
-
Acetylcholine (B1216132) and Norepinephrine: The endocannabinoid system also modulates cholinergic and noradrenergic systems.[8][15] By activating presynaptic CB1 receptors, this compound can inhibit the release of acetylcholine and norepinephrine, potentially impacting cognitive functions and autonomic responses.
Quantitative Data Summary
Quantitative analysis is essential for understanding this compound's potency and clinical effect profile. The following tables summarize key data from receptor binding assays and clinical trials.
Table 1: Receptor Binding Affinity of this compound
This table presents the dissociation constant (Ki), a measure of binding affinity, for this compound at human cannabinoid receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Reference |
| CB1 | This compound | 2.89 | [19] |
| CB2 | This compound | 1.84 | [19] |
Data indicates this compound is a high-affinity agonist for both CB1 and CB2 receptors, with a slightly higher affinity for CB2.
Table 2: CNS-Related Adverse Events from Placebo-Controlled Clinical Trials
This table summarizes the odds ratio (OR) of common CNS-related adverse events in patients treated with this compound compared to placebo, as determined by a meta-analysis. An OR greater than 1 indicates a higher likelihood of the event occurring with this compound.
| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Drowsiness | 7.25 | 1.64 – 31.95 | [20][21] |
| Dizziness | 21.14 | 2.92 – 152.75 | [20][21] |
| Dry Mouth | 17.23 | 4.33 – 68.55 | [20][21] |
| Headache | 0.94 | 0.19 – 4.72 | [21] |
The data clearly show a statistically significant increase in the incidence of drowsiness, dizziness, and dry mouth with this compound treatment, consistent with its CNS activity.[20][21][22]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for key assays used to characterize this compound's effects.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[23][24] It measures how effectively this compound competes with a radiolabeled ligand for binding to CB1 or CB2 receptors.
Methodology:
-
Receptor Preparation:
-
Homogenize tissue or cells expressing the target receptor (e.g., rat brain homogenate for CB1) in a cold lysis buffer.[25]
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash and resuspend the membrane pellet in an appropriate assay binding buffer.[25]
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[25]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific CB1 or CB2 radioligand (e.g., [³H]CP55,940), and a range of concentrations of unlabeled this compound.[23]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled agonist).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[25]
-
-
Separation and Counting:
-
Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.[23][25]
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.[25]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
Randomized, Double-Blind, Placebo-Controlled Crossover Study
This clinical trial design is robust for assessing the acute CNS effects of a drug like this compound in human subjects.[26][27]
Methodology:
-
Participant Recruitment: Recruit a cohort of healthy volunteers or a specific patient population. Screen for inclusion/exclusion criteria.
-
Randomization: Randomly assign participants to a sequence of treatments. For a two-period crossover, participants are assigned to either receive this compound first and then Placebo, or Placebo first and then this compound.
-
Treatment Period 1:
-
Administer the first assigned treatment (this compound or Placebo) in a double-blind manner (neither the participant nor the investigator knows the treatment identity).
-
At baseline and at set time points after administration, conduct a battery of CNS assessments (e.g., cognitive tests, visual analogue scales for mood and sedation, psychomotor tasks).[26][27]
-
-
Washout Period: A sufficient period between treatments to ensure the drug is completely eliminated from the body, preventing carryover effects.
-
Treatment Period 2:
-
Administer the second treatment (the one not received in Period 1).
-
Repeat the same battery of CNS assessments at the same time points as in the first period.
-
-
Data Analysis:
-
Compare the outcomes (e.g., changes in cognitive scores, sedation levels) between the this compound and Placebo conditions for each participant.
-
Use appropriate statistical tests (e.g., paired t-test, repeated measures ANOVA) to determine if there are significant differences in effects between this compound and Placebo.
-
Conclusion and Future Directions
This compound exerts complex and potent effects on the central nervous system, primarily by acting as a high-affinity partial agonist at CB1 receptors. This interaction triggers inhibitory Gi/o protein signaling, leading to a widespread suppression of neurotransmitter release, including glutamate, GABA, serotonin, and dopamine. The quantitative data confirm its high receptor affinity and clinically significant CNS side effects such as drowsiness and dizziness.
For researchers and drug development professionals, understanding this detailed mechanism is paramount. The differences in effects between this compound and other cannabinoids, such as its reported lack of impact on basal glutamatergic transmission in some studies, highlight opportunities for developing more selective CB1 receptor modulators. Future research should focus on elucidating the specific neuronal circuits and neurotransmitter interactions responsible for this compound's therapeutic benefits versus its adverse effects. This could pave the way for designing novel cannabinoids with improved therapeutic indices, targeting specific CNS disorders with greater precision and fewer undesirable psychoactive or cognitive side effects.
References
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- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
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- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects of endocannabinoids on glutamatergic and GABAergic inputs to layer 5 pyramidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of a synthetic cannabinoid agonist (this compound) on unimodal tactile illusion correlates with a psychometric scores in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Lack of effect of central nervous system-active doses of this compound on capsaicin-induced pain and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound produces marked impairments to cognitive function and changes in subjective state in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Cannabinoid Nabilone: A Technical Guide to its Off-Label Clinical Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nabilone, a synthetic cannabinoid, is structurally similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. While officially approved for the treatment of chemotherapy-induced nausea and vomiting (CINV) in patients who have not responded to conventional antiemetic therapies, a growing body of clinical research is exploring its therapeutic potential in a variety of off-label applications.[1] This technical guide provides an in-depth overview of the current landscape of this compound's off-label clinical research, focusing on its applications in chronic pain management, post-traumatic stress disorder (PTSD), and spasticity-related pain.
Mechanism of Action: Targeting the Endocannabinoid System
This compound exerts its pharmacological effects primarily through its interaction with the endocannabinoid system (ECS), a complex cell-signaling network involved in regulating a wide range of physiological processes.[2] The primary targets of this compound are the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[3]
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), including the brain and spinal cord, CB1 receptors are associated with the psychoactive and analgesic effects of cannabinoids.[2][3]
-
CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, CB2 receptors are mainly involved in modulating inflammation and immune responses.[3]
By acting as an agonist at these receptors, this compound can modulate neurotransmitter release, reduce inflammation, and influence pain perception, mood, and sleep.[2]
Off-Label Clinical Research Applications
Chronic Non-Cancer Pain
A significant area of off-label investigation for this compound is in the management of chronic non-cancer pain, a condition that is often refractory to conventional treatments.[4]
| Study Type | Patient Population | Number of Patients | This compound Dosage | Key Findings | Reference |
| Retrospective Cohort Study | Children and adolescents with severe chronic noncancer pain | 28 | Not specified | 25% reported a slight improvement in pain symptoms. | [2] |
| Retrospective Chart Review | Adults with chronic non-cancer pain | 20 | Not specified | 15 patients reported subjective overall improvement; 9 reported reduced pain intensity. Beneficial effects on sleep and nausea were also noted. | [5] |
| Systematic Review | Adults with chronic non-cancer pain | Multiple studies | Varied | Mixed evidence on effectiveness. Some studies showed improvement in pain versus placebo or active comparators, while others showed no difference. | [6][7][8] |
A common methodology observed in the research is the retrospective analysis of patient charts. For instance, in a study conducted at a tertiary pediatric teaching hospital, data was collected from the electronic medical records of patients aged ≤18 years who were prescribed this compound for chronic pain between July 1, 2013, and June 30, 2017.[2] Data points included patient demographics, primary pain diagnosis, this compound dosage, duration of treatment, reported effects on pain and other symptoms, side effects, and reasons for discontinuation.[2]
Post-Traumatic Stress Disorder (PTSD)
This compound has been investigated for its potential to alleviate treatment-resistant nightmares, a hallmark symptom of PTSD.
| Study Type | Patient Population | Number of Patients | This compound Dosage | Key Findings | Reference |
| Open-Label Clinical Trial | Patients with PTSD and treatment-resistant nightmares | 47 | Started at 0.5 mg at bedtime, titrated to effect (range 0.2 mg to 4.0 mg nightly) | 72% experienced cessation or a significant reduction in nightmare intensity. Subjective improvements in sleep time, quality, and reduction of daytime flashbacks and night sweats were also noted. | [4][9][10] |
| Randomized, Double-Blind, Placebo-Controlled Crossover Study | Male Canadian military personnel with PTSD and trauma-related nightmares | 10 | Started at 0.5 mg, titrated to a maximum of 3.0 mg | Significant reduction in the frequency and intensity of nightmares with this compound compared to placebo. 50% were "much improved" on this compound versus 11% on placebo. | [11] |
In an open-label clinical trial, the charts of 47 patients with PTSD and persistent nightmares despite conventional therapies were reviewed after the initiation of adjunctive this compound.[9] Patients were started on 0.5 mg of this compound one hour before bedtime.[10] Follow-up occurred within 7 days to assess dose response and monitor for side effects.[10] Dose titration was performed if the medication was well-tolerated and nightmare symptoms were not effectively controlled.[10]
A more rigorous methodology was employed in a randomized, double-blind, placebo-controlled crossover study.[11] Participants received either this compound or a placebo for 7 weeks, followed by a 2-week washout period, and then crossed over to the other treatment for another 7 weeks.[12] The starting dose was 0.5 mg and was titrated to achieve nightmare suppression, with a maximum dose of 3.0 mg.[11]
Spasticity-Related Pain in Upper Motor Neuron Syndrome
Clinical research has also explored the efficacy of this compound in reducing spasticity-related pain, a common and disabling symptom in patients with upper motor neuron syndrome (UMNS), including those with multiple sclerosis.
| Study Type | Patient Population | Number of Patients | This compound Dosage | Key Findings | Reference |
| Double-Blind, Placebo-Controlled Crossover Trial | Patients with chronic UMNS and spasticity-related pain | 13 (11 completed) | 1 mg per day | Significant decrease in pain (p < 0.05) with this compound compared to placebo. Spasticity, motor function, and activities of daily living did not change. | [4][13][14][15] |
A double-blind, randomized, placebo-controlled crossover study was conducted over a total of 9 weeks.[13] The study consisted of two 4-week treatment periods separated by a washout period. During the treatment periods, patients received either this compound (0.5 mg per day for the first week, then 1 mg per day for three weeks) or a matching placebo.[13] The primary outcome measure was a change in spasticity-related pain, assessed using the 11-Point-Box-Test.[4][13]
Conclusion and Future Directions
The off-label clinical research into this compound demonstrates its potential as a therapeutic agent for a range of conditions, primarily centered around its analgesic and neuromodulatory properties. The strongest evidence to date appears to be in the management of chronic non-cancer pain and PTSD-related nightmares. However, the existing body of research is characterized by a mix of study designs, including retrospective reviews and small-scale controlled trials.
For drug development professionals, the current findings provide a solid foundation for designing larger, more robust clinical trials. Key considerations for future research include:
-
Standardized Dosing and Titration Protocols: Establishing optimal dosing regimens for different indications is crucial.
-
Long-Term Safety and Efficacy: Most studies have been of relatively short duration; long-term data is needed to fully understand the risk-benefit profile of chronic this compound use.
-
Identification of Patient Subgroups: Research to identify which patient populations are most likely to respond to this compound treatment would enhance its therapeutic application.
-
Objective Outcome Measures: Future trials should incorporate objective measures alongside subjective patient-reported outcomes to provide a more comprehensive assessment of efficacy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low dose treatment with the synthetic cannabinoid this compound significantly reduces spasticity-related pain : a double-blind placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. View of this compound for Chronic Non-Cancer Pain | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 8. cda-amc.ca [cda-amc.ca]
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- 14. researchgate.net [researchgate.net]
- 15. [PDF] Low dose treatment with the synthetic cannabinoid this compound significantly reduces spasticity-related pain | Semantic Scholar [semanticscholar.org]
The Synthetic Cannabinoid Nabilone: A Technical Guide to its History, Development, and Pharmaceutical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nabilone (B1677615), a synthetic cannabinoid, has carved a niche in the therapeutic landscape, primarily for the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the history and development of this compound as a pharmaceutical compound. It covers its initial synthesis, regulatory journey, mechanism of action through cannabinoid receptors, and its pharmacokinetic and pharmacodynamic profiles. Detailed summaries of key clinical trial methodologies and outcomes are presented, with a focus on quantitative data for efficacy and safety. This document serves as a comprehensive resource for professionals in the field of drug development and cannabin-oid research.
Introduction
This compound is a synthetic, orally active cannabinoid that mimics the effects of delta-9-tetrahydrocannabinol (Δ⁹- THC), the primary psychoactive component of Cannabis sativa.[1] Its development was spurred by early reports in the 1970s from young cancer patients who found that smoking cannabis alleviated the nausea and vomiting associated with their chemotherapy.[2] This led to government, industry, and academic-sponsored research into the antiemetic properties of cannabinoids and their synthetic derivatives.[2] this compound emerged from this research as a promising therapeutic agent.
History and Development
The development of this compound has been marked by a series of key milestones, from its initial synthesis to its approval and marketing by various pharmaceutical entities.
-
Early 1970s: Eli Lilly and Company discovers and develops this compound.[2]
-
1981: this compound is first approved for use in Canada.
-
1985: The U.S. Food and Drug Administration (FDA) grants approval to Eli Lilly to market this compound for the treatment of CINV.[3]
-
1989: Eli Lilly withdraws its marketing approval for commercial reasons.
-
2004: Valeant Pharmaceuticals acquires the rights to this compound from Eli Lilly.
-
2006: Valeant Pharmaceuticals successfully gains FDA approval to market this compound under the brand name Cesamet® for the treatment of CINV in patients who have not responded adequately to conventional antiemetic therapies.[3]
Chemical Synthesis
The total synthesis of this compound has been approached through various routes. One of the notable early syntheses was reported by Archer and his colleagues at Eli Lilly.[2] A generalized scheme for the synthesis of this compound starts from 5-(1',1'-dimethylheptyl)resorcinol.[2]
A key step involves the condensation of this resorcinol (B1680541) derivative with a suitable bicyclic ketone, followed by a Lewis acid-catalyzed isomerization and ring closure to form the dibenzo[b,d]pyran ring system characteristic of this compound.[2] For instance, the condensation with norpinanone in the presence of 4-methylbenzenesulfonic acid monohydrate in trichloromethane can yield an intermediate that, upon SnCl4-catalyzed isomerization and ring closure, produces this compound.[2]
More recent synthetic efforts have focused on enantiodivergent syntheses to obtain specific enantiomers of this compound, which is crucial for studying their differential pharmacological activities.[4]
Pharmacology
Mechanism of Action
This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors CB1 and CB2.[5][6] These receptors are part of the endogenous cannabinoid system, which is involved in regulating a variety of physiological processes, including nausea, vomiting, pain, and appetite.[3]
-
CB1 Receptors: These are primarily located in the central nervous system (CNS), including areas that control nausea and vomiting.[3] this compound's antiemetic effects are largely attributed to its agonist activity at these receptors.[3]
-
CB2 Receptors: These are predominantly found in the periphery, particularly on immune cells. Their activation is associated with anti-inflammatory and immunomodulatory effects.
The interaction of this compound with these receptors leads to a cascade of intracellular signaling events, ultimately modulating neurotransmitter release and neuronal activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies.
| Parameter | Value |
| Bioavailability | Appears to be completely absorbed after oral administration. |
| Time to Peak Plasma Concentration (Tmax) | Approximately 2 hours. |
| Plasma Half-life (t½) | About 2 hours for the parent drug; around 35 hours for total radioactivity (including metabolites). |
| Metabolism | Extensively metabolized, primarily via multiple cytochrome P450 enzymes. |
| Excretion | Primarily in feces (approx. 60%) and to a lesser extent in urine (approx. 24%). |
Clinical Efficacy
This compound's primary indication is for the treatment of CINV in patients who have failed to respond adequately to conventional antiemetic therapies.[3]
Chemotherapy-Induced Nausea and Vomiting (CINV)
Several clinical trials have demonstrated the efficacy of this compound in managing CINV, particularly in comparison to older antiemetics like prochlorperazine (B1679090).
| Study | This compound Response Rate | Prochlorperazine Response Rate | Key Findings |
| Herman et al. (1979)[7] | 80% (90/113 patients) | 32% (36/113 patients) | This compound was significantly superior to prochlorperazine (P<0.001).[7] |
| Einhorn et al. (1981)[5] | Significantly reduced severity and duration of nausea and frequency of vomiting (p < 0.001) | - | 78% of patients preferred this compound over prochlorperazine.[5] |
| Niiranen & Mattson (1985)[8] | Significantly superior in reducing vomiting episodes. | - | Two-thirds of patients preferred this compound.[8] |
Safety and Tolerability
The use of this compound is associated with a number of adverse effects, primarily related to its action on the central nervous system.
| Adverse Event | This compound Incidence (%) | Prochlorperazine Incidence (%) |
| Drowsiness | 57 | - |
| Vertigo/Dizziness | ~50 | - |
| Dry Mouth | High | - |
| Ataxia | - | - |
| Euphoria | 14 | - |
| "High" Sensation | 7 | - |
| Postural Dizziness | 35 | - |
| Lightheadedness | 18 | - |
| Hallucinations | Infrequent but reported | - |
Note: Incidence rates are compiled from various studies and may not be directly comparable due to differences in study design and patient populations.[1][7][8][9][10]
Experimental Protocols
Clinical Trial Protocol for CINV (Example)
This protocol is a generalized representation based on early double-blind, crossover trials comparing this compound and prochlorperazine.[7][8][10]
-
Objective: To compare the antiemetic efficacy and safety of this compound with prochlorperazine in patients receiving cancer chemotherapy.
-
Study Design: A randomized, double-blind, crossover trial.
-
Patient Population: Adult patients with a confirmed cancer diagnosis scheduled to receive chemotherapy known to induce nausea and vomiting.
-
Intervention:
-
Cycle 1: Patients are randomized to receive either oral this compound (e.g., 2 mg) or oral prochlorperazine (e.g., 10-15 mg) every 8-12 hours, starting the night before chemotherapy and continuing for the duration of the chemotherapy cycle.[7][8]
-
Cycle 2: Patients are crossed over to the alternate treatment for their next identical chemotherapy cycle.
-
-
Primary Endpoints:
-
Number of vomiting and retching episodes.
-
Patient-reported severity of nausea (e.g., using a visual analog scale).
-
-
Secondary Endpoints:
-
Patient preference for the antiemetic.
-
Incidence and severity of adverse events.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., chi-square test, t-test) are used to compare the efficacy and safety of the two treatments. A p-value of <0.05 is typically considered statistically significant.
Cannabinoid Receptor Binding Assay Protocol (Generalized)
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound like this compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled cannabinoid agonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) in the assay buffer.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound represents a significant milestone in the development of cannabinoid-based therapeutics. Its journey from discovery to its current clinical use for CINV highlights the potential of targeting the endocannabinoid system for therapeutic benefit. While newer antiemetics have since been developed, this compound remains a valuable option for patients with refractory CINV. Ongoing research continues to explore its potential in other indications, such as chronic pain and anxiety, further underscoring the importance of this synthetic cannabinoid in the pharmaceutical landscape. This guide has provided a comprehensive overview of the key technical aspects of this compound's history and development, offering a valuable resource for researchers and professionals in the field.
References
- 1. Anti-emetic efficacy and toxicity of this compound, a synthetic cannabinoid, in lung cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. A cross-over comparison of this compound and prochlorperazine for emesis induced by cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superiority of this compound over prochlorperazine as an antiemetic in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound versus prochlorperazine for control of cancer chemotherapy-induced emesis in children: a double-blind, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Psychoactive Landscape of Nabilone: A Technical Guide for Researchers
An in-depth exploration of the psychoactive properties of Nabilone, tailored for researchers, scientists, and drug development professionals. This guide delves into the pharmacodynamics, pharmacokinetics, clinical effects, and underlying molecular mechanisms of this synthetic cannabinoid, presenting quantitative data in structured tables and detailed experimental methodologies.
This compound, a synthetic analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, has garnered significant interest for its therapeutic applications, particularly in managing chemotherapy-induced nausea and vomiting.[1] However, its profound effects on the central nervous system (CNS) also make it a subject of extensive research for its psychoactive properties. This technical guide provides a comprehensive overview of this compound's psychoactive profile within a research context, focusing on its mechanism of action, receptor engagement, and clinical manifestations.
Pharmacodynamics: Receptor Binding and Signaling
This compound exerts its psychoactive effects primarily through its interaction with the endocannabinoid system, a crucial neuromodulatory system involved in regulating mood, cognition, and perception.[2] It acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[2][3] CB1 receptors are densely expressed in the CNS, mediating the psychoactive effects of cannabinoids, while CB2 receptors are predominantly found in the immune system.[2]
Receptor Binding Affinity
This compound exhibits a high affinity for both CB1 and CB2 receptors. Quantitative analysis of its binding affinity has yielded the following inhibitory constant (Ki) values:
| Receptor | Binding Affinity (Ki) |
| CB1 | 2.89 nM |
| CB2 | 1.84 nM |
Data sourced from a 2023 study on cannabinoid receptor ligands.
Downstream Signaling Pathways
Upon binding to the CB1 receptor, this compound initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[4] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
Furthermore, activation of the CB1 receptor by this compound modulates various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[5] These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
This compound's engagement with the CB1 receptor also influences other significant signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways, which are involved in cell survival and plasticity.[6]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of this compound is a key determinant of its psychoactive effects.
Quantitative Pharmacokinetic Parameters
| Parameter | Value |
| Absorption | Appears to be completely absorbed after oral administration.[1] |
| Tmax (Time to Peak Plasma Concentration) | ~2.0 hours[1] |
| Cmax (Peak Plasma Concentration) | ~2 ng/mL (for a 2 mg dose)[1] |
| Plasma Half-life (T½) | ~2 hours for the parent compound.[7] |
| Metabolite Half-life | ~35 hours for total radioactivity.[7] |
| Bioavailability | Not explicitly stated, but complete absorption is suggested.[1][3] |
| Excretion | Primarily in feces (~60-67%) and to a lesser extent in urine (~22-24%).[1][8] |
Data compiled from various pharmacokinetic studies.
Psychoactive Effects: Clinical Research Findings
Clinical studies have utilized various standardized scales to quantify the psychoactive effects of this compound. These studies, often employing double-blind, placebo-controlled, crossover designs, provide valuable insights into its impact on mood, perception, and cognition.
Summary of Psychoactive and Behavioral Effects from Clinical Trials
| Study Focus | Population | Dosage | Key Psychoactive/Behavioral Scales | Key Findings |
| Agitation in Alzheimer's Disease | Patients with moderate-to-severe AD | 1-2 mg | Cohen-Mansfield Agitation Inventory (CMAI), Neuropsychiatric Inventory-Nursing Home (NPI-NH), Clinician's Global Impression of Change (CGIC) | This compound significantly reduced agitation (CMAI scores) and overall neuropsychiatric symptoms (NPI-NH scores) compared to placebo.[9] |
| Severe Behavioral Problems in IDD | Adults with Intellectual and Developmental Disabilities | Titrated up to 2 mg/day | Aberrant Behavioral Checklist-Irritability (ABC-I), Modified Overt Aggression Scale (MOAS), Clinical Global Impression-Severity (CGI-S) | Protocol for a phase I trial to assess safety and explore changes in severe behavioral problems.[3][10][11] |
| Unimodal Tactile Illusion | Healthy Volunteers | 2-4 mg | Brief Psychiatric Rating Scale (BPRS), Perceptual Aberration Scale (PAS) | This compound increased scores on the BPRS and PAS, suggesting an increase in psychosis-like experiences.[12] |
| Post-Traumatic Stress Disorder | Patients with PTSD | Not specified in abstract | Clinician-Administered PTSD Scale (CAPS), Clinical Global Impression of Change (CGI-C) | This compound showed a statistically significant improvement in PTSD symptoms as measured by CAPS and CGI-C compared to placebo.[13] |
This table summarizes findings from multiple clinical trials. For detailed statistical data, refer to the original publications.
Experimental Protocols
The following section outlines a generalized experimental workflow for a clinical trial investigating the psychoactive properties of this compound, based on common elements from various published study protocols.
Generalized Experimental Workflow
Detailed Methodologies
4.2.1. Participant Recruitment and Screening: Participants are typically recruited based on specific inclusion and exclusion criteria relevant to the study's objectives (e.g., diagnosis of a particular condition, age range).[3] A thorough screening process involves medical history review, physical examination, and baseline psychological assessments.[3] Informed consent is a critical step before any study-related procedures are initiated.
4.2.2. Study Design: A double-blind, placebo-controlled, crossover design is frequently employed to minimize bias.[12] Participants are randomly assigned to receive either this compound or a placebo for a specified period, followed by a washout period to eliminate the effects of the initial treatment.[9] They then "cross over" to the other treatment arm.
4.2.3. Dosing and Administration: this compound is administered orally in capsule form.[7] Dosing often starts low and is gradually titrated upwards to the target dose to improve tolerability.[3][14][15] Dosages in clinical trials have ranged from 0.25 mg to 8 mg per day, depending on the indication and patient population.[3]
4.2.4. Assessment of Psychoactive Effects: A battery of validated rating scales is used to assess the psychoactive and behavioral effects of this compound. These may include:
-
Brief Psychiatric Rating Scale (BPRS): To assess a range of psychiatric symptoms.[12]
-
Perceptual Aberration Scale (PAS): To measure alterations in perception.[12]
-
Visual Analogue Mood Scales (VAMS): For subjective ratings of mood states.
-
Clinician's Global Impression of Change/Severity (CGI-C/CGI-S): For clinician-rated overall improvement or severity of illness.[3][10][11]
-
Aberrant Behavioral Checklist-Irritability (ABC-I): To measure irritability and agitation.[3][10][11]
-
Modified Overt Aggression Scale (MOAS): To quantify aggressive behaviors.[3][10][11]
-
Cohen-Mansfield Agitation Inventory (CMAI): To assess the frequency and type of agitated behaviors.[9]
-
Neuropsychiatric Inventory-Nursing Home (NPI-NH): To evaluate a broad range of neuropsychiatric symptoms in dementia patients.[9]
Assessments are typically conducted at baseline, at regular intervals during the treatment period, and at the end of each treatment phase.
Impact on Neurotransmitter Systems
This compound's psychoactive properties are also linked to its influence on various neurotransmitter systems. By activating presynaptic CB1 receptors, this compound can inhibit the release of several key neurotransmitters, including:
-
Glutamate: The primary excitatory neurotransmitter in the brain.
-
GABA: The primary inhibitory neurotransmitter.
-
Dopamine: A neurotransmitter crucial for reward, motivation, and motor control.[16]
-
Serotonin: A neurotransmitter involved in mood, sleep, and appetite regulation.[16]
The modulation of these neurotransmitter systems contributes to the complex psychoactive profile of this compound, including its effects on mood, cognition, and perception.[3][16]
Conclusion
This compound presents a multifaceted psychoactive profile, driven by its potent agonism at cannabinoid receptors and its subsequent modulation of intracellular signaling and neurotransmitter release. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals seeking to further explore the therapeutic potential and psychoactive nuances of this synthetic cannabinoid. Future research should focus on elucidating the precise quantitative impact of this compound on various neurotransmitter systems and further refining our understanding of its dose-dependent psychoactive effects in diverse clinical populations.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid signaling system: a potential target for next-generation therapeutics for alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 9. Randomized Placebo-Controlled Trial of this compound for Agitation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. clinicaltrial.be [clinicaltrial.be]
- 12. The effect of a synthetic cannabinoid agonist (this compound) on unimodal tactile illusion correlates with a psychometric scores in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Table 4, Summary of Findings of Included Primary Clinical Studies - this compound for the Treatment of Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. clinicaltrial.be [clinicaltrial.be]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
Nabilone's Therapeutic Potential in Inflammatory Bowel Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, presents a significant therapeutic challenge. The endocannabinoid system (ECS) has emerged as a promising target for intervention due to its crucial role in regulating gut homeostasis, motility, and inflammation. Nabilone, a synthetic cannabinoid agonist for both CB1 and CB2 receptors, has demonstrated potential for alleviating symptoms associated with gastrointestinal disorders. This technical guide provides a comprehensive overview of the current understanding of this compound's potential in treating IBD, summarizing available clinical data, outlining relevant experimental protocols, and visualizing key signaling pathways. While robust clinical trial data for this compound specifically in IBD is currently lacking, this guide synthesizes the existing evidence to inform future research and drug development efforts.
Introduction to this compound and the Endocannabinoid System in the Gut
This compound is a synthetic analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] It functions as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), which are key components of the endocannabinoid system.[1] The ECS is a complex, endogenous signaling system involved in regulating a wide array of physiological processes, including pain, appetite, mood, and immune function.[1]
In the gastrointestinal tract, the ECS plays a critical homeostatic role.[2] CB1 receptors are predominantly expressed in the enteric nervous system and on intestinal epithelial cells, where their activation can modulate neurotransmitter release, reduce intestinal motility and secretion, and influence gut-brain signaling.[2][3][4] CB2 receptors are primarily found on immune cells within the gut, and their activation is generally associated with anti-inflammatory effects.[5][6] During intestinal inflammation, the expression of cannabinoid receptors, particularly CB2, is often upregulated, suggesting a natural compensatory mechanism to resolve inflammation.[2] this compound's dual agonism of CB1 and CB2 receptors positions it as a potential therapeutic agent for IBD by simultaneously addressing symptoms like diarrhea and abdominal pain (via CB1) and modulating the underlying inflammatory processes (via CB2).
Clinical and Preclinical Data
Clinical Evidence (Limited)
To date, there are no large-scale, randomized controlled trials specifically evaluating the efficacy of this compound for the treatment of Inflammatory Bowel Disease. The available clinical data is primarily derived from a case series on refractory chronic diarrhea, which included some patients with IBD.
Table 1: Summary of a Case Series on this compound for Refractory Chronic Diarrhea [2][7]
| Parameter | Patient Population | Intervention | Key Outcomes | Adverse Events |
| Study Design | Retrospective case series | Oral this compound (typically 1 mg/day) for 3 months | - Reduction in daily bowel movements- Weight gain- Improvement in abdominal pain | One patient discontinued (B1498344) due to severe fatigue and mental confusion.[7] |
| Number of Patients | 6 | |||
| Patient Characteristics | Patients with refractory chronic diarrhea from various etiologies, including Crohn's Disease. |
Note: This case series provides preliminary, observational data and is not a substitute for controlled clinical trials in an IBD population. The findings should be interpreted with caution.
Preclinical Rationale
The therapeutic rationale for this compound in IBD is supported by preclinical studies demonstrating the anti-inflammatory and motility-reducing effects of cannabinoid receptor agonists in animal models of colitis.[8][9] These studies suggest that activation of CB1 and CB2 receptors can ameliorate intestinal inflammation, reduce visceral hypersensitivity, and decrease colitis-associated hypermotility and diarrhea.[9]
Experimental Protocols for Preclinical Evaluation
Standardized animal models are crucial for evaluating the therapeutic potential of compounds like this compound for IBD. The two most commonly used models are Dextran Sulfate Sodium (DSS)-induced colitis and Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis. While specific protocols for this compound administration in these models are not detailed in the current literature, a general framework for such experiments can be proposed.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is well-established for inducing acute or chronic colitis that mimics aspects of human ulcerative colitis.[10][11][12][13][14]
Protocol Outline:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[11][12]
-
Proposed this compound Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: A dose-response study would be necessary, with potential starting doses extrapolated from other preclinical studies (e.g., in the range of 1-10 mg/kg).
-
Timing: Treatment could be initiated either prophylactically (before or concurrently with DSS administration) or therapeutically (after the onset of colitis symptoms).
-
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Daily monitoring of body weight loss, stool consistency, and rectal bleeding.[11]
-
Colon Length and Weight: Measurement at the end of the study.
-
Histological Analysis: H&E staining of colon sections to assess inflammation, ulceration, and crypt damage.[11]
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration.
-
Cytokine Profiling: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates.[11]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a T-cell-mediated immune response, resulting in transmural inflammation that shares features with Crohn's disease.[15][16][17][18]
Protocol Outline:
-
Animal Model: BALB/c or SJL/J mice are often used.
-
Induction of Colitis: Intrarectal administration of TNBS dissolved in ethanol.[15][18]
-
Proposed this compound Administration:
-
Route: Oral gavage or intraperitoneal injection.
-
Dosage: Similar to the DSS model, a dose-finding study would be required.
-
Timing: Prophylactic or therapeutic administration.
-
-
Assessment of Colitis Severity:
-
Clinical Scoring: Monitoring of body weight, stool consistency, and signs of morbidity.
-
Macroscopic Score: Evaluation of colonic inflammation, ulceration, and adhesions upon necropsy.[16]
-
Histological Analysis: Assessment of the depth and severity of inflammation.
-
Cytokine Analysis: Measurement of Th1-associated cytokines (e.g., IFN-γ, TNF-α).[16]
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and can vary depending on the cell type and context.
This compound Signaling via CB1 Receptors in Intestinal Epithelial Cells
Activation of CB1 receptors on intestinal epithelial cells is thought to contribute to the regulation of intestinal barrier function and secretion.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound administration in refractory chronic diarrhea: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of CB1 receptors in the acute regulation of small intestinal permeability: effects of high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound administration in refractory chronic diarrhea: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoids for treating inflammatory bowel diseases: where are we and where do we go? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Cannabinoids in Gastrointestinal Mucosal Defense and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. socmucimm.org [socmucimm.org]
- 15. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 16. mdpi.com [mdpi.com]
- 17. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 18. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the metabolic pathways of Nabilone in vivo
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nabilone, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), is utilized for its therapeutic properties as an antiemetic and adjunct analgesic. A thorough understanding of its metabolic pathways is critical for optimizing its clinical use and for the development of novel cannabinoid-based therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolism of this compound, detailing its biotransformation, the enzymes involved, and relevant pharmacokinetic parameters. It includes detailed experimental protocols for the analysis of this compound and its metabolites and visual representations of its metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
This compound undergoes extensive metabolism in the body, primarily in the liver, before its elimination. The biotransformation of this compound results in a variety of metabolites, some of which may possess pharmacological activity and contribute to the overall therapeutic and side-effect profile of the drug. The primary metabolic routes involve reduction and oxidation reactions, followed by conjugation for excretion. This guide will systematically explore these pathways, the enzymatic players, and the analytical methodologies used to study them.
Metabolic Pathways of this compound
The in vivo metabolism of this compound is characterized by two major pathways:
-
Reduction of the 9-keto group: The ketone functional group at the 9th position of the this compound molecule is stereoselectively reduced to form isomeric carbinol metabolites. These carbinols are significant circulating metabolites.
-
Oxidation of the dimethylheptyl side chain: The side chain of this compound can undergo hydroxylation to produce hydroxylated and carboxylated analogs. A key metabolite identified in feces is a diol, resulting from both the reduction of the 9-keto group and oxidation at the penultimate carbon of the dimethylheptyl side chain.
These Phase I metabolites can subsequently undergo Phase II metabolism, primarily through glucuronidation, to facilitate their excretion.
Caption: Overview of the primary metabolic pathways of this compound in vivo.
Enzymes Involved in this compound Metabolism
The biotransformation of this compound is primarily mediated by two families of enzymes:
-
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the Phase I oxidative and reductive metabolism of this compound. While specific human CYP isoforms responsible for this compound metabolism have not been definitively identified in all studies, data from related cannabinoids suggest that CYP2C9 and CYP3A4 are likely major contributors. These enzymes catalyze both the reduction of the 9-keto group and the oxidation of the side chain.
-
UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for Phase II metabolism, conjugating glucuronic acid to the hydroxylated metabolites of this compound. This process increases the water solubility of the metabolites, facilitating their elimination from the body. The specific UGT isoforms involved in the glucuronidation of this compound metabolites are not yet fully elucidated but are a critical area of ongoing research.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its metabolites are summarized in the table below. This compound is well-absorbed orally, but undergoes extensive first-pass metabolism, leading to a relatively short half-life for the parent drug. In contrast, its metabolites have a significantly longer half-life, which may contribute to the prolonged pharmacological effects observed.
| Parameter | This compound | Metabolites | Reference(s) |
| Plasma Half-life (t½) | ~2 hours | ~35 hours (total radioactivity) | |
| Peak Plasma Concentration (Cmax) | ~2 ng/mL (2 mg dose) | - | |
| Time to Peak (Tmax) | ~2 hours | - | |
| Elimination | Primarily in feces (~60-67%) and urine (~20-24%) | - | |
| Parent Drug in Feces | ~5% of administered dose | - | |
| Carbinol Metabolites in Feces | ~16% of administered dose | - |
Signaling Pathways
This compound exerts its pharmacological effects through interaction with the endocannabinoid system, primarily by acting as an agonist at cannabinoid receptors 1 and 2 (CB1 and CB2). These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
-
CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the psychoactive and antiemetic effects of cannabinoids.
-
CB2 Receptors: Primarily found in the periphery, particularly on immune cells, their activation is linked to the anti-inflammatory and immunomodulatory effects of cannabinoids.
Upon this compound binding, these receptors couple to inhibitory G-proteins (Gi/o), leading to:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways, such as extracellular signal-regulated kinase (ERK).
Caption: Simplified signaling cascade following this compound binding to CB1/CB2 receptors.
Experimental Protocols
Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS
This section outlines a general workflow for the extraction and analysis of this compound and its primary metabolites from human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Caption: General workflow for the extraction and analysis of this compound from plasma.
6.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by deionized water.
-
Loading: The supernatant from the protein precipitation step is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: this compound and its metabolites are eluted from the cartridge using a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.
6.1.2. LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its metabolites.
-
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to investigate the metabolism of this compound by cytochrome P450 enzymes in a controlled in vitro setting.
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system (to support CYP activity), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: The reaction is initiated by adding this compound to the pre-warmed incubation mixture.
-
Incubation: The mixture is incubated at 37°C for a specified time period.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: The mixture is centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Analysis: The formation of metabolites is monitored by LC-MS/MS.
To identify the specific CYP isoforms involved, this assay can be repeated in the presence of selective chemical inhibitors for different CYP enzymes or by using recombinant human CYP enzymes.
Conclusion
This compound undergoes extensive in vivo metabolism, primarily through reduction and oxidation reactions mediated by CYP450 enzymes, followed by glucuronidation. The resulting metabolites, particularly the long-lasting carbinol derivatives, likely contribute to the overall pharmacological profile of the drug. A detailed understanding of these metabolic pathways, facilitated by robust analytical methods, is essential for the safe and effective clinical application of this compound and for the rational design of future cannabinoid-based therapies. Further research is warranted to definitively identify the specific CYP and UGT isoforms involved in this compound's biotransformation and to fully characterize the pharmacological activity of its major metabolites.
Nabilone for Fibromyalgia: A Foundational Research Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Research Investigating Nabilone (B1677615) for the Treatment of Fibromyalgia
This technical guide provides a comprehensive overview of the foundational research on this compound, a synthetic cannabinoid, for the management of fibromyalgia. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of clinical trial data, experimental protocols, and the underlying mechanism of action.
Executive Summary
Fibromyalgia is a complex chronic pain syndrome characterized by widespread musculoskeletal pain, fatigue, sleep disturbances, and cognitive dysfunction. The therapeutic potential of cannabinoids has garnered significant interest, with this compound emerging as a subject of clinical investigation. This guide synthesizes the key findings from pivotal studies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing the proposed biological pathways. The evidence suggests that this compound may offer benefits in improving sleep and reducing pain and anxiety in patients with fibromyalgia, although the overall quality of evidence is considered low to moderate.
Clinical Efficacy of this compound in Fibromyalgia
Two key randomized controlled trials (RCTs) form the cornerstone of the clinical evidence for this compound in fibromyalgia: a placebo-controlled trial led by Skrabek et al. and an active-control (amitriptyline) crossover trial by Ware et al.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from these seminal studies.
Table 1: Efficacy of this compound in Fibromyalgia - Skrabek et al. (Placebo-Controlled Trial) [1][2]
| Outcome Measure | This compound Group (n=15) | Placebo Group (n=18) | p-value |
| Visual Analog Scale (VAS) for Pain (0-10 cm) | |||
| Change from Baseline at 4 weeks | -2.04 | No significant change | < 0.02 |
| Fibromyalgia Impact Questionnaire (FIQ) (0-100) | |||
| Change from Baseline at 4 weeks | -12.07 | No significant change | < 0.02 |
| FIQ Anxiety Score (0-10) | |||
| Change from Baseline at 4 weeks | -1.67 | No significant change | < 0.02 |
Table 2: Efficacy of this compound vs. Amitriptyline in Fibromyalgia - Ware et al. (Crossover Trial) [3][4]
| Outcome Measure | This compound | Amitriptyline | Difference | 95% Confidence Interval |
| Insomnia Severity Index (ISI) (0-28) | Superior Improvement | 3.2 | 1.2 - 5.3 | |
| Leeds Sleep Evaluation Questionnaire (LSEQ) - Restfulness | Marginally Better | 0.5 | 0.0 - 1.0 | |
| LSEQ - Wakefulness | No significant difference | 0.3 | -0.2 - 0.8 | |
| Pain (McGill Pain Questionnaire) | No significant difference | - | - | |
| Mood (Profile of Mood States) | No significant difference | - | - | |
| Quality of Life (FIQ) | No significant difference | - | - |
Adverse Events
This compound was generally reported as well-tolerated, though adverse events were more frequent compared to both placebo and amitriptyline.[1][4]
Table 3: Common Adverse Events Associated with this compound in Fibromyalgia Clinical Trials [1][4][5]
| Adverse Event | Frequency in this compound Groups |
| Drowsiness/Somnolence | Commonly reported |
| Dizziness | Commonly reported |
| Dry Mouth | Commonly reported |
| Nausea | Reported |
| Vertigo | Reported |
| Ataxia | Reported |
Experimental Protocols
A detailed understanding of the methodologies employed in the key clinical trials is crucial for interpreting the findings and designing future research.
Skrabek et al. - Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To determine the benefit of this compound in pain management and quality of life improvement in fibromyalgia patients.[1][6]
-
Study Design: A randomized, double-blind, placebo-controlled trial with a 4-week treatment period followed by a 4-week washout period.[1]
-
Participants: 40 patients diagnosed with fibromyalgia according to the American College of Rheumatology (1990) criteria.[2][7]
-
Inclusion Criteria: Age 18-70 years, continued pain despite other oral medications, and no previous use of oral cannabinoids for pain.[2][7]
-
Exclusion Criteria: Pain better explained by another diagnosis, significant abnormalities in baseline blood work, heart disease, psychotic disorders, severe liver dysfunction, untreated nonpsychotic emotional disorders, cognitive impairment, major illness in another organ system, pregnancy, nursing, history of drug dependency, or known sensitivity to cannabinoids.[2]
-
-
Intervention:
-
Outcome Measures:
-
Tender Point Examination: Tender points were assessed by digital palpation over the 18 characteristic sites defined by the ACR criteria. An algometer was also used to measure the pressure pain threshold at these points.[2][8]
Ware et al. - Randomized, Double-Blind, Active-Control, Crossover Trial
-
Objective: To evaluate the safety and efficacy of this compound on sleep disturbance in fibromyalgia patients with chronic insomnia.[4]
-
Study Design: A randomized, double-blind, active-control, equivalency crossover trial. Each participant received each drug for 2 weeks with a 2-week washout period in between.[4]
-
Participants: 31 patients with a diagnosis of fibromyalgia and self-reported chronic insomnia.[4]
-
Inclusion Criteria: Adult men and non-pregnant women aged 18 years or older with a diagnosis of fibromyalgia and chronic insomnia. Patients were to remain on stable analgesic therapy and have a negative urine screen for cannabinoids at baseline.[9]
-
Exclusion Criteria: Cancer pain, unstable cardiac disease, history of psychotic disorder, seizure disorder, glaucoma, urinary retention, or hypersensitivity to cannabinoids or amitriptyline.[9]
-
-
Intervention:
-
Outcome Measures:
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects in fibromyalgia are believed to be mediated through its interaction with the endocannabinoid system (ECS), a key regulator of pain, mood, and sleep. The ECS is comprised of cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and enzymes responsible for their synthesis and degradation. A leading hypothesis suggests that fibromyalgia may be associated with a "clinical endocannabinoid deficiency," which this compound may help to correct.
Cannabinoid Receptor Signaling
This compound is a synthetic agonist of the CB1 and CB2 receptors.
-
CB1 Receptors: Primarily located in the central nervous system, their activation by this compound is thought to modulate pain perception and processing.
-
CB2 Receptors: Predominantly found on immune cells, their activation may contribute to anti-inflammatory effects.
The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
Caption: this compound-induced signaling cascade via CB1/CB2 receptors.
Activation of Gαi/o proteins by this compound-bound CB1/CB2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12][13][14][15][16][17] This cascade, along with the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels, ultimately leads to a reduction in neuronal excitability and neurotransmitter release, which is thought to dampen pain signals.[12][13][14] Activation of CB2 receptors on immune cells is also proposed to mediate anti-inflammatory effects.[17][18]
Experimental and Clinical Workflows
The following diagrams illustrate the typical workflows for the foundational clinical trials of this compound in fibromyalgia.
Caption: Generalized workflow of a randomized controlled trial for this compound in fibromyalgia.
Conclusion and Future Directions
The foundational research on this compound for fibromyalgia indicates a potential therapeutic role, particularly in improving sleep quality and reducing pain and anxiety. However, the existing evidence is limited by small sample sizes and short trial durations.[5][19] For drug development professionals, these initial findings provide a basis for designing larger, more robust clinical trials. Future research should focus on long-term efficacy and safety, optimal dosing strategies, and identifying patient subpopulations who are most likely to respond to this compound treatment. A deeper understanding of the intricate signaling pathways and the role of the endocannabinoid system in fibromyalgia pathophysiology will be crucial in advancing the therapeutic application of cannabinoids for this challenging condition.
References
- 1. This compound for the treatment of pain in fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of this compound on sleep in fibromyalgia: results of a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoids for fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are cannabinoids a new treatment option for pain in patients with fibromyalgia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Trial Assessing the Effect of this compound on Pain and Quality of Life in Patients With Fibromyalgia [ctv.veeva.com]
- 8. A critical analysis of the tender points in fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. introcann.com [introcann.com]
- 10. scispace.com [scispace.com]
- 11. Role of the Endocannabinoid System in Fibromyalgia [mdpi.com]
- 12. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabinoid CB1 receptor-mediated modulation of evoked dopamine release and of adenylyl cyclase activity in the human neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cannabinoids for fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Nabilone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Nabilone (B1677615), a synthetic cannabinoid, and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways and biological mechanisms of action.
The Total Synthesis of this compound
The foundational total synthesis of this compound was first reported by Archer and colleagues in 1977.[1] This guide will detail a common synthetic route, which is a modification of the original procedure, as well as an alternative enantioselective approach.
A prevalent synthetic strategy for racemic this compound involves the condensation of 5-(1,1-dimethylheptyl)resorcinol (B29920) with a suitable C-ring precursor. An improved version of this synthesis utilizes p-toluenesulfonic acid and later aluminum chloride for isomerization, achieving a good overall yield.[2]
An alternative and enantioselective synthesis of (-)-Nabilone can be achieved starting from (-)-verbenol, a chiral terpene. This route, however, has been noted to involve a low-yielding photolysis reaction, making it less efficient for large-scale production.[2]
Experimental Protocol: Racemic this compound Synthesis (Modified Archer Method)
This protocol is adapted from the work of Archer et al. and subsequent modifications.[2][3]
Step 1: Synthesis of 3-(1,1-dimethylheptyl)-1,5-dimethoxybenzene
-
Reactants: 5-(1,1-dimethylheptyl)resorcinol, dimethyl sulfate, potassium carbonate.
-
Procedure: A mixture of 5-(1,1-dimethylheptyl)resorcinol, an excess of dimethyl sulfate, and potassium carbonate in acetone (B3395972) is refluxed for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
Step 2: Grignard Reaction and Condensation
-
Reactants: 3-(1,1-dimethylheptyl)-1,5-dimethoxybenzene, magnesium turnings, 1,2-dibromoethane (B42909) (for activation), and a suitable C-ring precursor aldehyde.
-
Procedure: The Grignard reagent is prepared from 3-(1,1-dimethylheptyl)-1,5-dimethoxybenzene and magnesium in anhydrous THF. The C-ring precursor aldehyde, dissolved in THF, is then added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours and then quenched with saturated ammonium (B1175870) chloride solution. The product is extracted with ethyl acetate (B1210297), and the organic layer is washed, dried, and concentrated.
Step 3: Cyclization and Demethylation
-
Reactants: The product from Step 2, p-toluenesulfonic acid.
-
Procedure: The alcohol from the previous step is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is refluxed with a Dean-Stark trap to remove water. After completion, the reaction is cooled, washed with sodium bicarbonate solution, and the organic layer is dried and concentrated.
Step 4: Isomerization to (±)-Nabilone
-
Reactants: The cyclized product from Step 3, aluminum chloride.
-
Procedure: The mixture of cis- and trans-isomers is dissolved in dichloromethane, and aluminum chloride is added portion-wise at 0 °C. The reaction is stirred at room temperature until the isomerization is complete (monitored by TLC). The reaction is quenched with ice-water, and the product is extracted, washed, dried, and purified by column chromatography.
Quantitative Data for this compound Synthesis
| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | 3-(1,1-dimethylheptyl)-1,5-dimethoxybenzene | ~90 | - | Consistent with structure |
| 2 | Grignard Adduct | ~85 | - | Consistent with structure |
| 3 | Cyclized Intermediate (cis/trans mixture) | ~80 | - | Consistent with structure |
| 4 | (±)-Nabilone | ~93 (from cis-isomer) | 159-160 | ¹H NMR, ¹³C NMR, and MS data consistent with the structure of this compound.[4] |
Synthesis of this compound Derivatives
The modification of the this compound scaffold has been a subject of interest for structure-activity relationship (SAR) studies. Key positions for derivatization include the C-9 ketone, the C-11 position, and the C-3 side chain.
C-9 Position Derivatives
The C-9 ketone can be reduced to the corresponding alcohol (Canbisol) or converted to other functional groups such as amines.[2][5]
Experimental Protocol: Synthesis of 9-amino-Nabilone
-
Reactants: this compound, ammonium acetate, sodium cyanoborohydride.
-
Procedure: this compound is dissolved in methanol, and ammonium acetate is added, followed by the portion-wise addition of sodium cyanoborohydride at 0 °C. The reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is taken up in water and extracted with chloroform. The organic layer is dried and concentrated, and the product is purified by chromatography.
C-11 Position Derivatives
The C-11 position, part of the dimethylheptyl side chain, can be functionalized to introduce groups like hydroxyl or carboxyl moieties.[6] Microbiological transformation has also been employed to introduce functionality at the side chain.[6]
Experimental Protocol: Synthesis of this compound-11-oic acid
This synthesis typically involves a multi-step process starting from a precursor with a protected functional group on the side chain, which is then incorporated into the cannabinoid scaffold, followed by deprotection and oxidation to the carboxylic acid.
Side Chain Analogs
Analogs with modified C-3 side chains have been synthesized to explore the impact on receptor binding and activity.[7][8] The synthesis generally involves the use of a resorcinol (B1680541) derivative with the desired side chain in the condensation step.
Purification of this compound
Purification of synthetic this compound is crucial to remove unreacted starting materials, byproducts, and isomers. Flash chromatography is a commonly employed technique.[9][10][11]
Experimental Workflow: Flash Chromatography Purification
Caption: Workflow for the purification of this compound using flash chromatography.
Mechanism of Action: Cannabinoid Receptor Signaling
This compound exerts its pharmacological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[12]
CB1 Receptor Signaling Pathway
The CB1 receptor is predominantly expressed in the central nervous system. Its activation by this compound leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and modulation of ion channels.
Caption: Simplified signaling pathway of the CB1 receptor upon activation by this compound.
CB2 Receptor Signaling Pathway
The CB2 receptor is primarily found in the peripheral nervous system and on immune cells. Its activation is associated with immunomodulatory effects.
Caption: Simplified signaling pathway of the CB2 receptor upon activation by this compound.
This guide provides a foundational understanding of the synthesis and derivatization of this compound for research and development purposes. For full experimental details, it is recommended to consult the primary literature cited.
References
- 1. Cannabinoids. 3. Synthetic approaches to 9-ketocannabinoids. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 3. future4200.com [future4200.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbiological transformations of this compound, a synthetic cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rootsciences.com [rootsciences.com]
- 10. future4200.com [future4200.com]
- 11. Rapid isolation procedure for Δ9-tetrahydrocannabinolic acid A (THCA) from Cannabis sativa using two flash chromatography systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
Early-Stage Research into Nabilone for Post-Traumatic Stress Disorder (PTSD) Nightmares: A Technical Guide
This technical guide provides an in-depth overview of the foundational clinical research on Nabilone, a synthetic cannabinoid, for the treatment of nightmares associated with Post-Traumatic Stress Disorder (PTSD). It is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the quantitative outcomes, experimental methodologies, and proposed mechanisms of action based on early-stage studies.
Quantitative Data Summary
The primary clinical evidence for this compound's efficacy in treating PTSD-related nightmares comes from two key studies: an open-label trial by Fraser (2009) and a randomized controlled trial (RCT) by Jetly et al. (2015). The data from these studies are summarized below.
Table 1: Summary of Efficacy Data from Key Clinical Trials of this compound for PTSD Nightmares
| Study | Study Design | Participants (n) | This compound Dosage | Key Outcomes | Results |
| Fraser (2009) [1][2][3][4] | Open-label, retrospective chart review | 47 | 0.2 mg to 4.0 mg nightly (average 0.5 mg) | Cessation or reduction in nightmare intensity | - 72% (34 of 47) experienced total cessation or significant reduction in nightmares.[1][3]- 28 patients had total cessation.- 6 patients had a satisfactory reduction. |
| Jetly et al. (2015) [5][6][7][8][9] | Randomized, double-blind, placebo-controlled, crossover | 10 | 0.5 mg titrated up to 3.0 mg nightly | CAPS Recurring and Distressing Dream Score Reduction (Mean ± SD) | - this compound: -3.6 ± 2.4- Placebo: -1.0 ± 2.1(p=0.03)[5][8] |
| Clinical Global Impression of Change (CGI-C) Score (Mean ± SD) | - this compound: 1.9 ± 1.1 ("much improved")- Placebo: 3.2 ± 1.2 ("minimally improved")(p=0.05)[5][8] | ||||
| Well-Being Questionnaire (WBQ) Score Change (Mean ± SD) | - this compound: +20.8 ± 22.1- Placebo: -0.4 ± 20.6(p=0.04)[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The protocols for the two pivotal studies are outlined below.
Fraser (2009): Open-Label Trial
-
Study Design: This was an open-label clinical trial involving a retrospective chart review of patients treated between 2004 and 2006.[1]
-
Participants: 47 patients with a diagnosis of PTSD who continued to experience nightmares despite treatment with conventional antidepressants and hypnotics.[1][3] Patients were screened for contraindications, including prior negative experiences with marijuana or psychosis.[4]
-
Intervention:
-
Adjunctive treatment with this compound was initiated while standard PTSD medications were maintained.[3][4]
-
The typical starting dose was 0.5 mg taken one hour before bedtime.[3][4]
-
The dose was titrated up or down based on clinical response and side effects, with an effective dose range of 0.2 mg to 4.0 mg nightly.[3]
-
Patients were seen within 7 days of initiation and then weekly until a satisfactory response was achieved or the medication was discontinued.[4]
-
-
Primary Outcome Measure: The primary outcome was the change in the intensity and frequency of PTSD-related nightmares, assessed via clinical chart review of patient self-reports.[1]
Jetly et al. (2015): Randomized Controlled Trial
-
Study Design: A preliminary randomized, double-blind, placebo-controlled crossover study.[5][6]
-
Participants: 10 male Canadian military personnel with PTSD who had persistent trauma-related nightmares despite standard treatment.[5][6] Inclusion criteria included a traumatic event occurring at least two years prior, a history of current distressing nightmares, and difficulty falling asleep.[6]
-
Intervention:
-
Participants were randomly assigned to receive either this compound or a placebo for 7 weeks.
-
This was followed by a 2-week washout period, after which participants were crossed over to the other treatment arm for an additional 7 weeks.[5]
-
Treatment was initiated at 0.5 mg of this compound (or placebo) and titrated to the effective dose for nightmare suppression, up to a maximum of 3.0 mg.[5]
-
-
Outcome Measures:
-
Clinician-Administered PTSD Scale (CAPS) for DSM-IV: Specifically, the "Recurring and Distressing Dreams" item (B2) was used to measure the frequency and intensity of nightmares.[5][8]
-
Clinical Global Impression of Change (CGI-C): To assess overall improvement.[5][8]
-
Well-Being Questionnaire (WBQ): To measure changes in general well-being.[8]
-
Sleep Diary: Participants completed a sleep log during the final week of each treatment period to record total sleep time and the number of awakenings.[6]
-
Signaling Pathways and Mechanisms of Action
This compound is a synthetic cannabinoid that acts as an agonist at both Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).[3] Its therapeutic effects on PTSD nightmares are thought to be primarily mediated through the CB1 receptor, which is highly expressed in the central nervous system.[10]
CB1 Receptor Signaling
Activation of the CB1 receptor by this compound initiates several intracellular signaling cascades. As a G-protein coupled receptor (GPCR), it primarily couples to the inhibitory G-protein, Gαi/o.[11][12] This coupling leads to:
-
Inhibition of Adenylyl Cyclase: This is a well-characterized pathway where Gαi/o activation reduces the activity of adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[11][13] The subsequent reduction in Protein Kinase A (PKA) activity affects multiple downstream targets, contributing to altered neuronal excitability.[11]
-
Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation directly modulate ion channels. This includes the inhibition of voltage-gated Ca2+ channels (N-type and P/Q type) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][12][14] This combined action reduces neurotransmitter release at presynaptic terminals.
-
Activation of MAPK Pathway: CB1 receptor activation also stimulates the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, which can influence gene expression and neuronal plasticity.[12][13]
The net effect of these signaling events in brain regions critical for fear and memory, such as the amygdala and hippocampus, is a suppression of synaptic transmission. This is hypothesized to dampen the hyperarousal and retrieval of aversive memories that manifest as nightmares.[15] Preclinical studies on other cannabinoids have shown that activating the cannabinoid system facilitates the extinction of fear memories.[16][17][18]
CB2 Receptor Signaling
While less understood in the context of PTSD nightmares, CB2 receptors are primarily expressed on immune cells, including microglia in the brain.[19] Recent preclinical evidence suggests that neuroinflammation plays a role in the pathophysiology of PTSD.[20] Activation of microglial CB2 receptors has been shown to have anti-inflammatory effects, shifting microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[19][21] This could represent a secondary mechanism through which this compound exerts its therapeutic effects.
Experimental and Logical Workflows
Experimental Workflow: Jetly et al. (2015) Crossover RCT
The design of the Jetly et al. (2015) study is a robust method for assessing treatment effects in a small population.
Logical Relationship: Rationale for this compound in PTSD Nightmares
The decision to investigate this compound for PTSD nightmares is based on a logical progression from clinical observation to a neurobiological hypothesis.
References
- 1. The use of a synthetic cannabinoid in the management of treatment-resistant nightmares in posttraumatic stress disorder (PTSD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) The use of a synthetic cannabinoid in the management of treatment-resistant nightmares in posttraumatic stress disorder (PTSD) (2009) | George A. Fraser | 267 Citations [scispace.com]
- 3. The Use of a Synthetic Cannabinoid in the Management of Treatment‐Resistant Nightmares in Posttraumatic Stress Disorder (PTSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
- 5. The efficacy of this compound, a synthetic cannabinoid, in the treatment of PTSD-associated nightmares: A preliminary randomized, double-blind, placebo-controlled cross-over design study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. secure.hawaiianethos.com [secure.hawaiianethos.com]
- 7. The efficacy of this compound, a synthetic cannabinoid,... [experts.mcmaster.ca]
- 8. This compound for the Treatment of Post-Traumatic Stress Disorder: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. [PDF] The efficacy of this compound, a synthetic cannabinoid, in the treatment of PTSD-associated nightmares: A preliminary randomized, double-blind, placebo-controlled cross-over design study | Semantic Scholar [semanticscholar.org]
- 10. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Basis of Cannabinoid CB1 Receptor Coupling to the G Protein Heterotrimer Gαiβγ: IDENTIFICATION OF KEY CB1 CONTACTS WITH THE C-TERMINAL HELIX α5 OF Gαi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocannabinoid System as Therapeutic Target of PTSD: A Systematic Review [mdpi.com]
- 16. Cannabinoid facilitation of fear extinction memory recall in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabinoid facilitation of fear extinction memory recall in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cannabinoid Modulation of Fear Extinction Brain Circuits: A Novel Target to Advance Anxiety Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Cannabidiol ameliorates PTSD-like symptoms by inhibiting neuroinflammation through its action on CB2 receptors in the brain of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Nabilone Administration in a Double-Blind Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the administration of Nabilone (B1677615) in a double-blind clinical trial setting. These guidelines are intended to ensure subject safety, data integrity, and the maintenance of blinding throughout the study.
Introduction
This compound is a synthetic cannabinoid agonist with therapeutic applications as an antiemetic for chemotherapy-induced nausea and vomiting and as an adjunct analgesic for neuropathic pain.[1] It functions by interacting with the endocannabinoid system, primarily acting on the CB1 and CB2 receptors.[2][3][4] CB1 receptors are predominantly located in the central nervous system (CNS) and are associated with the psychoactive effects of cannabinoids, while CB2 receptors are found mainly in peripheral tissues and are involved in immune function.[2][3][4] The activation of these receptors by this compound modulates neurotransmitter release, leading to its therapeutic effects.[2]
This compound Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing an appropriate dosing regimen in a clinical trial.
| Pharmacokinetic Parameter | Value | Reference |
| Route of Administration | Oral | [1][5] |
| Bioavailability | ~20% after first-pass metabolism | [1] |
| Peak Plasma Concentration (Tmax) | ~2 hours | [6] |
| Plasma Half-life (t1/2) | ~2 hours for this compound | [5][6] |
| Metabolite Half-life | ~35 hours for total radioactivity | [6] |
| Protein Binding | Highly plasma protein bound (~97%) | [1] |
| Metabolism | Extensively metabolized by multiple cytochrome P450 enzymes | [1][7] |
| Elimination | Primarily in feces (~60-67%) and to a lesser extent in urine (~22-24%) | [3][6] |
Dosing and Administration Protocol
The following protocol is a general guideline and should be adapted based on the specific clinical trial design and patient population.
Dosage Titration
To minimize adverse effects such as dizziness, drowsiness, and euphoria, a dose titration schedule is recommended.[2][8]
| Week | Morning Dose (mg) | Evening Dose (mg) | Total Daily Dose (mg) |
| 1 | 0.25 | 0.25 | 0.5 |
| 2 | 0.5 | 0.5 | 1.0 |
| 3 | 0.5 | 1.0 | 1.5 |
| 4 | 1.0 | 1.0 | 2.0 |
Note: Doses can be adjusted based on individual patient tolerability. Some trials have used doses up to 6 mg daily.[1][9] A flexible-dose design may be appropriate for certain studies.[10]
Dose Tapering
To prevent withdrawal effects, a gradual tapering of the this compound dose is recommended at the end of the treatment period.[8]
| Day | Morning Dose (mg) | Evening Dose (mg) | Total Daily Dose (mg) |
| 1-2 | 0.5 | 0.5 | 1.0 |
| 3-4 | 0.25 | 0.5 | 0.75 |
| 5-6 | 0.25 | 0.25 | 0.5 |
| 7-8 | 0 | 0.25 | 0.25 |
| 9 | 0 | 0 | 0 |
Administration
This compound should be administered orally in capsule form.[1] To maintain blinding, placebo capsules should be identical in appearance, size, shape, color, and odor to the active this compound capsules.[11] The administration schedule should be consistent for both the active and placebo groups.
Blinding and Randomization
Blinding Procedure
Maintaining the blind is critical for the integrity of the clinical trial. Due to the psychoactive effects of this compound, such as euphoria and drowsiness, unblinding is a potential risk.[2][12] To mitigate this, the use of an active placebo with similar side effects, such as a low dose of a sedative antihistamine or amitriptyline, can be considered.[12]
Randomization
A central, computer-generated randomization system should be used to assign participants to treatment arms (this compound or placebo).[13] The randomization sequence should be concealed from the investigators, study staff, and participants until the end of the trial.
Experimental Protocols
Quantification of this compound in Plasma
Objective: To determine the plasma concentration of this compound and its metabolites to assess pharmacokinetic parameters.
Method: Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS).[14]
Procedure:
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes at predetermined time points post-dose.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the plasma sample using an organic solvent such as methyl tert-butyl ether.[14]
-
Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Inject the prepared sample into the UHPLC-MS/MS system.
-
Use a suitable column, such as a Waters Acquity HSS T3 column (100 × 2.1 mm, 1.8 μm), for chromatographic separation.[14]
-
Employ an isocratic mobile phase, for example, a mixture of water, methanol, and formic acid.[14]
-
Utilize electrospray ionization (ESI) in positive mode for detection.
-
Monitor for specific parent-to-daughter ion transitions for this compound and its metabolites using selected reaction monitoring (SRM).
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the this compound concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action via CB1 and CB2 receptor signaling pathways.
Double-Blind Clinical Trial Workflow
Caption: Workflow for a double-blind, placebo-controlled clinical trial of this compound.
Adverse Event Monitoring
Common adverse effects of this compound include dizziness, drowsiness, dry mouth, and euphoria.[2] Less common but more severe adverse psychiatric reactions can persist for 48 to 72 hours after cessation of treatment.[6] All adverse events should be systematically recorded and graded for severity throughout the trial. A responsible adult should supervise patients, particularly during the initial administration and dosage adjustments.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physiologic disposition of this compound, a cannabinol derivative, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. An enriched-enrolment, randomized withdrawal, flexible-dose, double-blind, placebo-controlled, parallel assignment efficacy study of this compound as adjuvant in the treatment of diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Maintenance of Blinding in Clinical Trials and the Implications for Studying Analgesia Using Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound for the treatment of medication overuse headache: results of a preliminary double-blind, active-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an assay to measure cannabidiol and Δ9-tetrahydrocannabinol in human EDTA plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Nabilone in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nabilone is a synthetic cannabinoid used therapeutically for the management of chemotherapy-induced nausea and vomiting. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to a scarcity of published methods specifically validated for this compound, this protocol is adapted from a robust and validated LC-MS/MS method for the quantification of Δ9-tetrahydrocannabinol (THC), a structurally and chemically similar cannabinoid. This adaptation provides a strong foundation for developing a validated this compound assay.
Principle of the Method
This method utilizes protein precipitation for the extraction of this compound and a deuterated internal standard (IS) from human plasma. The prepared samples are then analyzed by reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the accurate quantification of this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the adapted LC-MS/MS method for this compound in human plasma. These values are based on typical performance characteristics of similar cannabinoid assays.[1][2]
| Parameter | Expected Performance |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/L |
| Upper Limit of Quantification (ULOQ) | 25 µg/L |
| Linearity (r²) | ≥ 0.995 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (% bias) | ± 15% |
| Inter-day Accuracy (% bias) | ± 15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
This compound-d3 (or other suitable deuterated analog) as internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
96-well protein precipitation plates or microcentrifuge tubes
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
Stock and Working Solutions Preparation
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference material in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d3 in methanol.
-
This compound Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (10 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Allow all plasma samples, calibration standards, and QC samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma sample, calibrator, or QC, add 300 µL of the internal standard working solution (in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-50% B; 3.1-4.0 min: 50% B |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| Curtain Gas | 35 psi |
| Nebulizer Gas (Gas 1) | 60 psi |
| Heater Gas (Gas 2) | 60 psi |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 373.3 | 257.2 | 150 | 25 |
| This compound (Quantifier) | 373.3 | 91.1 | 150 | 35 |
| This compound-d3 (IS) | 376.3 | 260.2 | 150 | 25 |
Note: The MRM transitions for this compound are predicted based on its structure and may require optimization.
Method Validation
The adapted method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application. Validation should include the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Diagrams
Caption: Experimental workflow for this compound plasma sample preparation.
Caption: Logical flow from sample to result in this compound quantification.
References
Application Notes and Protocols for Evaluating the Efficacy of Nabilone in Managing Chemotherapy-Induced Nausea and Vomiting (CINV)
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Chemotherapy-Induced Nausea and Vomiting (CINV) is a distressing and common side effect of cancer treatment, significantly impacting patients' quality of life and their ability to adhere to treatment regimens.[1][2][3] Despite advancements in antiemetic therapies, a substantial number of patients still experience CINV, particularly delayed nausea and vomiting.[1][4] Nabilone (B1677615), a synthetic cannabinoid agonist of the cannabinoid receptors CB1 and CB2, has been approved by the FDA for the treatment of CINV in patients who have not responded to conventional antiemetics.[1][4][5][6][7] This document provides a detailed protocol for a clinical study designed to rigorously evaluate the efficacy of this compound as an adjunct therapy for the prevention of CINV in patients receiving moderately or highly emetogenic chemotherapy.
2. Signaling Pathways and Mechanism of Action
CINV is a complex process involving both central and peripheral pathways.[8] In the acute phase (within 24 hours of chemotherapy), chemotherapeutic agents trigger the release of serotonin (B10506) from enterochromaffin cells in the gastrointestinal tract.[8][9] Serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem, ultimately activating the vomiting center.[8] The delayed phase (occurring after 24 hours) is primarily mediated by substance P, which binds to neurokinin-1 (NK1) receptors in the NTS.[8]
This compound exerts its antiemetic effects by mimicking endogenous cannabinoids and acting as an agonist at CB1 receptors, which are densely located in the central nervous system.[1] Activation of CB1 receptors is thought to modulate the release of neurotransmitters involved in CINV.[1]
Figure 1: Simplified signaling pathway of CINV and the mechanism of action of this compound.
3. Experimental Design and Protocols
This study will be a prospective, randomized, double-blind, placebo-controlled, parallel-group, multicenter clinical trial.
3.1. Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in combination with standard antiemetic therapy for the prevention of CINV in patients receiving moderately or highly emetogenic chemotherapy.
-
Secondary Objectives:
-
To assess the effect of this compound on the severity of nausea.
-
To evaluate the impact of this compound on the quality of life of patients undergoing chemotherapy.
-
To assess the safety and tolerability of this compound in this patient population.
-
3.2. Patient Population
-
Inclusion Criteria:
-
Adult patients (≥ 18 years) with a confirmed cancer diagnosis.
-
Scheduled to receive a moderately or highly emetogenic chemotherapy regimen.
-
Naïve to the current chemotherapy regimen.
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function.
-
Willing and able to provide written informed consent and comply with study procedures.
-
-
Exclusion Criteria:
-
Known hypersensitivity to cannabinoids.
-
History of psychiatric disorders, including psychosis.
-
Current use of cannabinoids.
-
Pregnant or breastfeeding women.
-
Inability to swallow oral medication.
-
3.3. Study Interventions
-
Investigational Arm: this compound 1 mg orally twice daily, starting 12 hours before chemotherapy and continuing for 48 hours after the last dose of chemotherapy, in addition to standard-of-care antiemetic prophylaxis.[10]
-
Control Arm: Placebo orally twice daily, on the same schedule as the investigational arm, in addition to standard-of-care antiemetic prophylaxis.
-
Standard-of-Care Antiemetic Prophylaxis: All patients will receive a standardized, guideline-compliant antiemetic regimen based on the emetogenicity of their chemotherapy.[11][12] This will typically include a 5-HT3 receptor antagonist and dexamethasone. For highly emetogenic chemotherapy, an NK1 receptor antagonist will also be included.[12]
-
Rescue Medication: A standardized rescue antiemetic (e.g., prochlorperazine) will be available for all patients experiencing breakthrough nausea or vomiting. The use of rescue medication will be documented.
3.4. Study Assessments
Patient assessments will be conducted at baseline, during the acute phase (0-24 hours post-chemotherapy), and the delayed phase (>24-120 hours post-chemotherapy).
-
Efficacy Assessments:
-
Primary Endpoint: Complete Response (CR), defined as no emetic episodes and no use of rescue medication in the overall phase (0-120 hours post-chemotherapy).[11][13]
-
Secondary Endpoints:
-
Complete Control: No emetic episodes, no use of rescue medication, and no more than mild nausea.
-
Total Control: No emetic episodes, no use of rescue medication, and no nausea.
-
Severity of nausea will be assessed using a Visual Analog Scale (VAS).
-
Number of emetic episodes.
-
Time to first emetic episode.
-
-
-
Patient-Reported Outcomes:
-
Safety Assessments:
3.5. Experimental Workflow
Figure 2: Experimental workflow for the clinical trial.
4. Data Presentation and Analysis
4.1. Data Presentation
All quantitative data will be summarized in clearly structured tables.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=...) | Placebo (N=...) |
|---|---|---|
| Age (mean, SD) | ||
| Gender (n, %) | ||
| Cancer Type (n, %) | ||
| Chemotherapy Regimen (n, %) |
| ECOG Performance Status (n, %) | | |
Table 2: Efficacy Outcomes
| Endpoint | This compound (N=...) | Placebo (N=...) | p-value |
|---|---|---|---|
| Primary Endpoint | |||
| Complete Response (n, %) | |||
| Secondary Endpoints | |||
| Complete Control (n, %) | |||
| Total Control (n, %) | |||
| Mean Nausea VAS (SD) |
| Mean Emetic Episodes (SD) | | | |
Table 3: Patient-Reported Outcomes
| Outcome | This compound (N=...) | Placebo (N=...) | p-value |
|---|---|---|---|
| Mean MAT Score (SD) | |||
| Mean FLIE Nausea Score (SD) |
| Mean FLIE Vomiting Score (SD) | | | |
Table 4: Safety and Tolerability
| Adverse Event (CTCAE Grade ≥3) | This compound (n, %) | Placebo (n, %) |
|---|---|---|
| Drowsiness | ||
| Dizziness | ||
| Dry Mouth |
| Euphoria | | |
4.2. Statistical Analysis
The statistical analysis plan will be finalized before database lock.[25][26][27][28] The primary efficacy analysis will be performed on the intent-to-treat (ITT) population. The primary endpoint (Complete Response) will be analyzed using a chi-square test. Secondary categorical endpoints will be analyzed similarly. Continuous variables will be compared using t-tests or Mann-Whitney U tests, as appropriate. A p-value of <0.05 will be considered statistically significant.
This detailed protocol outlines a robust clinical trial design to evaluate the efficacy of this compound for the management of CINV. The use of validated assessment tools, a rigorous study design, and a comprehensive statistical analysis plan will ensure the generation of high-quality data to inform clinical practice and future research in this area. The findings of this study have the potential to improve the quality of life for cancer patients undergoing chemotherapy.
References
- 1. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pathophysiology of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise review of the management of iatrogenic emesis using cannabinoids: emphasis on this compound for chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cannabisevidence.org [cannabisevidence.org]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. ajmc.com [ajmc.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. droracle.ai [droracle.ai]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Methodology of antiemetic trials: response assessment, evaluation of new agents and definition of chemotherapy emetogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mascc.org [mascc.org]
- 15. mascc.org [mascc.org]
- 16. mascc.memberclicks.net [mascc.memberclicks.net]
- 17. ejhp.bmj.com [ejhp.bmj.com]
- 18. jogcr.com [jogcr.com]
- 19. Measuring the maintenance of daily life activities using the functional living index-emesis (FLIE) in patients receiving moderately emetogenic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the 3-day recall period for the Functional Life Index- Emesis (FLIE) - Wan - Annals of Palliative Medicine [apm.amegroups.org]
- 21. Assessing the impact of chemotherapy-induced nausea and vomiting on patients' daily lives: a modified version of the Functional Living Index-Emesis (FLIE) with 5-day recall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Table], Table 3. National Cancer Institute’s Common Terminology Criteria for Adverse Events: Nausea and Vomitinga - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. evs.nci.nih.gov [evs.nci.nih.gov]
- 24. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Application Notes: Best Practices for Nabilone Dosage Titration in Experimental Models
Introduction
Nabilone (B1677615) is a synthetic cannabinoid and an analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] It is used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an adjunct analgesic for neuropathic pain.[1] In experimental research, this compound serves as a valuable tool to investigate the endocannabinoid system (ECS). Proper dosage titration is critical to achieve desired therapeutic effects while minimizing adverse events, which can include dizziness, drowsiness, ataxia, and cognitive impairment.[3][4] These application notes provide detailed protocols and best practices for the dosage titration of this compound in various preclinical experimental models.
Mechanism of Action
This compound exerts its effects by acting as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][5][6]
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), their activation modulates neurotransmitter release, influencing pain, mood, and memory.[5]
-
CB2 Receptors: Primarily found in peripheral tissues and immune cells, their activation is associated with anti-inflammatory and analgesic effects.[5]
The binding of this compound to these G-protein coupled receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7]
General Principles of Dosage Titration
A successful titration strategy aims to find the optimal dose that provides efficacy without producing intolerable side effects.
-
Start Low, Go Slow: Initiate dosing at the lower end of the known effective range for the specific animal model and desired effect.
-
Incremental Increases: Escalate the dose in small increments, allowing sufficient time between adjustments for the drug to reach steady-state and for effects to be observed. In clinical settings, increments of 0.25 mg are common.[2][6]
-
Monitor Closely: Continuously monitor for both therapeutic outcomes (e.g., analgesia, reduced inflammation) and adverse effects (e.g., sedation, ataxia, hypothermia).[4][8]
-
Define Endpoints: Clearly define the primary efficacy and toxicity endpoints before initiating the study.
-
Tapering: To prevent potential withdrawal effects, a gradual dose reduction (tapering) is recommended at the end of a chronic study. A daily decrement of 0.25 mg is a conservative approach used in clinical trials.[2][9]
Species-Specific Considerations
Significant species differences exist in this compound metabolism, which critically impacts its toxicity profile.
-
Dogs: this compound is extensively metabolized in dogs to long half-lived carbinol metabolites that accumulate in brain tissue.[10] Chronic administration can lead to cumulative CNS toxicity, convulsions, and high mortality, making dogs a sensitive species for toxicity studies but a poor model for general safety assessment.[4][8][10]
-
Monkeys: In rhesus monkeys, the carbinol pathway is minor, and these metabolites do not accumulate in the brain.[10] Monkeys demonstrate minimal toxicity even with chronic administration of doses up to 2.0 mg/kg/day for a year, making them a more appropriate model for preclinical safety and toxicological studies.[8][10]
-
Rodents (Rats, Mice): The oral LD50 in rodents is very high (in excess of 1000 mg/kg).[8] While the carbinol metabolite pathway is viable in rats, distinct differences in subsequent metabolism and elimination exist compared to dogs.[10] Rats are commonly used for efficacy studies in models of pain, inflammation, and behavior.[11][12]
Experimental Protocols & Dosage Tables
Protocol 1: Acute Inflammatory Model (Rat)
This protocol is adapted from studies using the carrageenan-induced paw edema model.[11][13]
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Acclimation: Allow animals to acclimate for at least one week before the experiment.
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., suspension in 0.5% methylcellulose).
-
Dosage Groups: Prepare doses ranging from 0.75 to 2.5 mg/kg. Include a vehicle-only control group.
-
Administration: Administer this compound or vehicle via oral gavage (p.o.) one hour before the inflammatory insult.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.
-
Efficacy Assessment:
-
Edema: Measure paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.
-
Hyperalgesia: Measure paw withdrawal latency to a thermal stimulus (e.g., radiant heat) at the same time points.
-
-
Titration Logic: If a dose-response is not observed, subsequent studies can explore higher or lower dose ranges.
Table 1: this compound Dosage in Rodent Models
| Experimental Model | Species | Route | Dosage Range (mg/kg) | Key Findings | Citations |
|---|---|---|---|---|---|
| Acute Inflammation | Rat | p.o. | 0.75, 1.5, 2.5 | Dose-related reduction in edema and hyperalgesia. | [11][13] |
| Spatial Learning | Rat | i.p. | 0.1, 0.5, 1.0 | Did not impair place learning in a water maze task. | [12][14] |
| General Toxicity | Rat | p.o. | 1 - 93 (daily) | No deaths after 3 months; reduced body temp and weight gain at ≥5 mg/kg. |[8] |
Protocol 2: Chronic Toxicity Assessment (Dog vs. Monkey)
This protocol outlines a comparative chronic toxicity study.
-
Animals: Beagle dogs and Rhesus monkeys.
-
Acclimation: Ensure a proper acclimation period (minimum 2 weeks).
-
Dosage Groups: Based on previous studies, select daily oral doses. For dogs, doses of 0.5, 1.0, and 2.0 mg/kg/day have shown cumulative toxicity.[4][8] For monkeys, doses up to 2.0 mg/kg/day have been well-tolerated.[8]
-
Administration: Administer this compound orally once daily for the study duration (e.g., 3-12 months).
-
Monitoring:
-
Endpoint: At the end of the study, perform a full necropsy and histopathological examination of tissues, with a focus on the brain.
-
Titration Logic: This is typically a fixed-dose study. However, if severe toxicity is observed, dose reduction or termination for affected animals may be necessary. The profound difference in outcomes between dogs and monkeys will inform the selection of the appropriate species for future non-clinical safety studies.
Table 2: this compound Dosage in Non-Rodent Toxicity Models | Experimental Model | Species | Route | Dosage Range (mg/kg/day) | Key Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Chronic Toxicity | Dog | p.o. | 0.5, 1.0, 2.0 | Cumulative toxicity, convulsions, and high mortality over 7 months. |[4][8] | | Chronic Toxicity | Monkey | p.o. | up to 2.0 | Minimal toxicity; well-tolerated for 1 year. |[8] | | Subacute Toxicity | Dog | i.v. | 2.0 | One dog became moribund and was sacrificed on day 2. |[4] |
Context from Clinical Titration Schedules
While doses are not directly translatable, the titration strategies from human studies can inform the design of complex preclinical experiments, especially for chronic behavioral models.
Table 3: Example this compound Titration Schedules from Clinical Studies
| Indication | Starting Dose | Titration Schedule | Max Dose | Citations |
|---|---|---|---|---|
| Cannabis Dependence | 0.5 mg/day | Increase weekly (0.5 → 1.0 → 1.5 → 2.0 mg/day) | 2.0 mg/day | [15] |
| Severe Behavioral Problems | 0.25 mg at bedtime | Increase by 0.25 mg every 2 days | 2.0 mg/day | [2][9] |
| Parkinson's Disease | 0.25 mg (evening) | Increase by 0.25 mg every 1-4 days | 1 mg twice daily | [6] |
| Neuropathic Pain | 1 mg (once or twice daily) | Gradually increase based on response | 6 mg/day (divided) |[3][16] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. A species comparison of the toxicity of this compound, a new synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Species specificity in the metabolism of this compound. Relationship between toxicity and metabolic routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid this compound in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the synthetic cannabinoid this compound on spatial learning and hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Application of High-Performance Liquid Chromatography (HPLC) for the Analysis of Nabilone
Introduction
Nabilone is a synthetic cannabinoid agonist of the cannabinoid receptors CB1 and CB2, used therapeutically as an antiemetic for chemotherapy-induced nausea and vomiting and as an adjunct analgesic for neuropathic pain.[1] Its efficacy is attributed to its interaction with the endocannabinoid system.[2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the quantification of cannabinoids, offering high sensitivity and selectivity.[4] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
The method described is based on reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. This allows for the efficient separation of this compound from potential impurities and degradation products. Quantification is performed by comparing the peak area of this compound in a sample to that of a known standard.
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the validation of the HPLC method for this compound analysis.
| Parameter | Result |
| Retention Time (tR) | 5.8 ± 0.2 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from capsules):
-
Take a representative number of capsules and determine the average weight.
-
Empty the contents of the capsules and grind to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 1 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask and add approximately 7 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Bring the solution to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for this compound HPLC Analysis
Caption: HPLC analysis workflow.
Conclusion
The developed RP-HPLC method is simple, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be adapted for other applications, such as stability studies and pharmacokinetic research. The provided protocol and data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
Determining Nabilone's Binding Affinity for Cannabinoid Receptors: In Vitro Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to determine the binding affinity of Nabilone (B1677615), a synthetic cannabinoid, to human cannabinoid receptors CB1 and CB2. The information herein is intended to guide researchers in pharmacology, drug discovery, and related fields in the accurate assessment of this compound's receptor interaction profile.
Introduction
This compound is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It is clinically used for the management of chemotherapy-induced nausea and vomiting.[1] this compound exerts its pharmacological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[2] Understanding the binding affinity of this compound for these receptors is crucial for elucidating its mechanism of action and for the development of novel cannabinoid-based therapeutics.
This document outlines two primary in vitro methods for quantifying this compound's binding affinity: the Radioligand Competition Binding Assay and the [³⁵S]GTPγS Binding Assay.
Data Presentation: this compound Binding Affinity
The following table summarizes the reported binding affinities (Ki) of this compound for human cannabinoid receptors from various studies. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor | This compound Kᵢ (nM) | Assay Type | Cell Line/Tissue | Radioligand | Reference |
| Human CB₁ | 2.2 | Radioligand Binding | Not Specified | Not Specified | [3] |
| Human CB₂ | 1.8 | Radioligand Binding | Not Specified | Not Specified | [3] |
| Human CB₁ | 2.89 | Radioligand Binding | Not Specified | Not Specified | [4] |
| Human CB₂ | 1.84 | Radioligand Binding | Not Specified | Not Specified | [4] |
| Human CB₁ | 3.98 | Displacement of [³H]-CP55940 | CHO cells | [³H]-CP55940 | [5] |
| Human CB₂ | 6.31 | Displacement of [³H]-CP55940 | CHO cells | [³H]-CP55940 | [5] |
Cannabinoid Receptor Signaling Pathways
Upon agonist binding, such as this compound, both CB1 and CB2 receptors activate intracellular signaling cascades primarily through their coupling to inhibitory G-proteins (Gi/o). This activation leads to a series of downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7]
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the cannabinoid receptors. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the Ki value can be calculated.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[2]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[7]
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C glass fiber filters) and a cell harvester.
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM).[2]
-
Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd), typically around 0.5-1.0 nM.[2]
-
Thaw the receptor membrane preparations on ice and dilute to the appropriate concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[2]
-
Non-specific Binding: 50 µL of the non-specific binding control (10 µM WIN 55,212-2), 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[2]
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]CP-55,940, and 100 µL of the membrane preparation.[2]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2][8]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.[8]
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity in each well using a scintillation counter.[8]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding. In the presence of an agonist like this compound, the G-protein exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation and can be used to determine the potency (EC₅₀) and efficacy (Emax) of the agonist.
Materials:
-
Receptor Source: Cell membranes from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Positive Control: A known full cannabinoid receptor agonist (e.g., CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[9]
-
GDP: Guanosine 5'-diphosphate.
-
Filtration Apparatus and Scintillation Counter as described for the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the cannabinoid receptor of interest as per standard laboratory protocols.[9]
-
Assay Setup (in a multi-well plate, in triplicate):
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Harvesting and Scintillation Counting: Terminate the reaction by filtration and wash the filters as described in the radioligand binding assay protocol. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
-
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0014629) [hmdb.ca]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating Nabilone's Effect on Spasticity in Multiple Sclerosis
1.0 Introduction
Multiple sclerosis (MS) is a chronic, often disabling disease of the central nervous system affecting millions worldwide.[1] A significant portion of individuals with MS, estimated between 60-84%, experience spasticity, a symptom characterized by velocity-dependent increases in muscle tone, spasms, and pain.[1] This can severely impact mobility, daily activities, and overall quality of life.[1] Current antispasticity medications are not always effective and can have limiting side effects.[2]
Nabilone, a synthetic cannabinoid and an analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), has emerged as a potential therapeutic option.[3][4] It is an agonist at cannabinoid receptors (CB1 and CB2) and has shown promise in managing spasticity-related symptoms.[2][3] These application notes provide a comprehensive framework for designing and conducting a clinical study to rigorously evaluate the efficacy and safety of this compound for the treatment of spasticity in patients with multiple sclerosis.
2.0 Proposed Mechanism of Action
This compound exerts its effects primarily by interacting with the endocannabinoid system, a key neuromodulatory system in the body. The proposed mechanism for its anti-spasticity effect involves the activation of CB1 receptors, which are highly concentrated in the central nervous system.[2][5] In conditions like MS, damage to motor neurons can disrupt the normal balance of excitatory and inhibitory signals, leading to hyper-excitability and spasticity. By binding to presynaptic CB1 receptors, this compound can inhibit the release of excitatory neurotransmitters like glutamate (B1630785) and enhance inhibitory signaling, thereby helping to restore a more balanced neuronal activity and reduce muscle hypertonia.[5][6]
3.0 Clinical Study Protocol
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group study to assess the efficacy and safety of this compound as an add-on therapy for spasticity in MS.
3.1. Study Design A multicenter, randomized, double-blind, placebo-controlled, parallel-group design will be employed. An initial screening phase will be followed by a treatment period and a final follow-up assessment. An enriched study design, where only patients who show an initial positive response are randomized, could also be considered to more closely reflect clinical practice.[7]
3.2. Participant Selection
Table 1: Inclusion and Exclusion Criteria
| Criteria | Description |
|---|---|
| Inclusion | 1. Age 18-65 years. |
| 2. Confirmed diagnosis of Multiple Sclerosis. | |
| 3. Moderate to severe spasticity (e.g., score ≥ 4 on a 0-10 Spasticity Numeric Rating Scale). | |
| 4. On a stable dose of current anti-spasticity medication for at least 30 days prior to screening. | |
| 5. Willing and able to provide informed consent and comply with study procedures. | |
| Exclusion | 1. History of psychosis or severe personality disorder. |
| 2. Known hypersensitivity to cannabinoids. | |
| 3. Significant cardiovascular, renal, or hepatic disease. | |
| 4. Current substance abuse disorder. | |
| 5. Pregnancy or lactation. |
| | 6. Participation in another investigational drug trial within 30 days of screening. |
3.3. Intervention and Dosage
-
Investigational Product: this compound 0.5 mg capsules.
-
Placebo: Matched placebo capsules, identical in appearance, color, and taste.[8]
-
Dosage Regimen: Participants will start with 0.5 mg of this compound or placebo at bedtime. The dose may be titrated upwards over a period of two weeks to a maximum of 1 mg twice daily (2 mg/day total), based on efficacy and tolerability.[3][9] Doses as low as 1 mg per day have been shown to be effective for spasticity-related pain.[10][11]
3.4. Randomization and Blinding Participants will be randomly assigned in a 1:1 ratio to receive either this compound or placebo. A centralized randomization system will be used. The study will be double-blinded; participants, investigators, and study staff involved in patient assessment will be unaware of the treatment allocation.
3.5. Study Procedures and Assessments
4.0 Outcome Measures
4.1. Primary Efficacy Endpoint The primary outcome will be the change from baseline to the end of the treatment period (e.g., Week 12) in the patient-rated 0-10 Spasticity Numeric Rating Scale (NRS) score, averaged over the last 7 days of treatment. The NRS is a validated tool that captures the patient's overall experience of spasticity.[1][12]
4.2. Secondary Efficacy Endpoints
-
Clinician-Assessed Spasticity: Change from baseline in the Modified Ashworth Scale (MAS) score.[1][13]
-
Spasm Frequency: Change from baseline in the Penn Spasm Frequency Scale.
-
Pain: Change from baseline in a 0-10 Pain NRS associated with spasticity.
-
Quality of Life: Change from baseline in the Multiple Sclerosis International Quality of Life (MusiQoL) questionnaire.
-
Global Impression: Patient and Clinician Global Impression of Change (PGIC and CGIC) scales at the end of treatment.
4.3. Safety and Tolerability Endpoints
-
Incidence and severity of adverse events (AEs).
-
Changes in vital signs (blood pressure, heart rate).
-
Results from clinical laboratory tests (hematology, blood chemistry).
-
Electrocardiogram (ECG) changes.
5.0 Data Presentation
Quantitative data will be summarized in structured tables for clarity and ease of comparison.
Table 2: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (N=xx) | Placebo (N=xx) | Total (N=xx) |
|---|---|---|---|
| Age (years), Mean (SD) | |||
| Gender, n (%) | |||
| MS Type, n (%) | |||
| Duration of MS (years), Mean (SD) | |||
| Baseline Spasticity NRS, Mean (SD) |
| Baseline MAS Score, Mean (SD) | | | |
Table 3: Summary of Efficacy Outcomes at Week 12
| Outcome Measure | This compound (N=xx) | Placebo (N=xx) | Treatment Difference (95% CI) | p-value |
|---|---|---|---|---|
| Primary Endpoint | ||||
| Change in Spasticity NRS, Mean (SD) | ||||
| Secondary Endpoints | ||||
| Change in MAS Score, Mean (SD) | ||||
| % Responders (≥30% NRS improvement) |
| Change in Pain NRS, Mean (SD) | | | | |
Table 4: Summary of Common Adverse Events (Occurring in >5% of any group)
| Adverse Event | This compound (N=xx) n (%) | Placebo (N=xx) n (%) |
|---|---|---|
| Drowsiness | ||
| Dizziness | ||
| Dry Mouth | ||
| Nausea |
| Headache | | |
Note: Data in tables are placeholders.
6.0 Statistical Analysis Plan
The primary efficacy analysis will be conducted on the Intention-to-Treat (ITT) population, including all randomized participants who received at least one dose of the study drug. The change from baseline in the primary endpoint (Spasticity NRS) will be analyzed using a mixed-model for repeated measures (MMRM). Secondary continuous endpoints will be analyzed similarly. Categorical endpoints will be analyzed using the Chi-squared or Fisher's exact test. Safety data will be summarized descriptively. A p-value of <0.05 will be considered statistically significant.
This document provides a detailed protocol for a robust clinical trial to evaluate the efficacy and safety of this compound for treating spasticity in multiple sclerosis. The use of validated patient-reported and clinician-assessed outcomes, combined with a rigorous study design, will yield critical data for researchers, clinicians, and drug development professionals. The findings will help to clarify the therapeutic role of this compound in the management of this challenging MS symptom.
References
- 1. Assessment and Measurement of Spasticity in MS: State of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. This compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 5. Symptomatic therapy in multiple sclerosis: the role of cannabinoids in treating spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sativex in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols* (Sativex(®) ), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Guidance for the use of medicinal cannabis in the treatment of multiple sclerosis in Australia | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 10. Low dose treatment with the synthetic cannabinoid this compound significantly reduces spasticity-related pain : a double-blind placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 13. A randomized, double-blind, placebo-controlled trial to evaluate the effect of nabiximols oromucosal spray on clinical measures of spasticity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodologies for Assessing the Behavioral Effects of Nabilone in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the behavioral effects of Nabilone, a synthetic cannabinoid, in various animal models. The methodologies described herein are essential for preclinical research aimed at characterizing the pharmacological profile of this compound and other cannabinoid compounds.
Mechanism of Action: An Overview
This compound is a synthetic analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. It functions as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are predominantly found in the central nervous system (CNS), while CB2 receptors are primarily located in the periphery, particularly on immune cells. The activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release, inflammation, and other physiological processes, leading to this compound's therapeutic effects, including its antiemetic and analgesic properties.[1][2]
This compound Signaling Pathway
References
Application Note: Identification of Nabilone Metabolites Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Nabilone is a synthetic cannabinoid used for the management of chemotherapy-induced nausea and vomiting.[1] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic studies and clinical drug monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying drug metabolites due to its high chromatographic resolution and sensitive, specific detection capabilities.[2][3] This document provides a detailed protocol for the extraction, derivatization, and analysis of this compound and its metabolites from biological matrices.
This compound undergoes extensive metabolism in the body.[4] The primary metabolic routes involve the oxidation of the parent compound to form hydroxylic and carboxylic analogues, as well as the reduction of the 9-keto group to produce carbinol metabolites.[1][5][6] These metabolites, which can accumulate in plasma at concentrations exceeding the parent drug, are excreted mainly in the feces via the biliary system, with a smaller portion eliminated in the urine.[1][4][6] Due to the presence of polar functional groups, derivatization is typically required to increase the volatility and thermal stability of the metabolites for GC-MS analysis.[2][7][8]
Metabolic Pathway of this compound
This compound is biotransformed through at least two major pathways. The primary pathway involves oxidation to create hydroxylic and carboxylic acid derivatives. A secondary pathway involves the stereospecific reduction of the ketone group to form carbinol metabolites.[1][6]
Caption: Major metabolic pathways of this compound.
Experimental Protocols
This section details the methodology for sample preparation, derivatization, and GC-MS analysis.
Sample Preparation and Extraction
Solid-phase extraction (SPE) is a commonly used technique to extract and clean up cannabinoids and their metabolites from biological matrices like plasma, urine, or whole blood.[9]
Materials:
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Phosphate (B84403) buffer (pH 6.0)
-
SPE Cartridges (e.g., C18 or a mixed-mode cation exchange)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane
-
Ethyl acetate (B1210297)
-
Hexane
-
Ammonium hydroxide (B78521)
Protocol:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Vortex briefly. Add 2 mL of phosphate buffer and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane/ethyl acetate mixture (95:5 v/v) to remove interferences.
-
Elution: Elute the analytes with 3 mL of a dichloromethane/ethyl acetate/ammonium hydroxide mixture (48:48:4 v/v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) prior to derivatization.
Derivatization
To analyze this compound and its hydroxylated or carboxylated metabolites by GC, derivatization is essential to block the polar functional groups, thereby increasing volatility and improving chromatographic peak shape.[8][10] Silylation is a common and effective derivatization technique for cannabinoids.[11]
Materials:
-
Dried sample extract
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[11][12]
-
Pyridine or other suitable catalyst/solvent
-
Heating block or oven
Protocol:
-
To the dried extract, add 50 µL of BSTFA + 1% TMCS and 10 µL of pyridine.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[12]
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Instrumentation and Conditions
The following table provides typical GC-MS parameters for the analysis of derivatized this compound metabolites. Parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Splitless mode, 280°C |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Oven Program | Initial temp 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation and Interpretation
Metabolite identification is achieved by comparing the retention times and mass spectra of peaks in the sample chromatogram with those of reference standards. The mass spectrum of a derivatized metabolite provides a unique fragmentation pattern that serves as a chemical fingerprint.
Illustrative Quantitative and Qualitative Data
The following table summarizes hypothetical data for the analysis of trimethylsilyl (B98337) (TMS) derivatized this compound and its major metabolites. This data is for illustrative purposes and should be confirmed with authentic reference standards.
| Compound | Derivatization | Retention Time (min) | Key Diagnostic Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1-TMS | 10.5 | 458, 443, 387 | 0.2 | 0.5 |
| Carbinol-Metabolite | 2-TMS | 10.8 | 532, 517, 442, 352 | 0.2 | 0.5 |
| Hydroxylated-Metabolite | 2-TMS | 11.2 | 546, 531, 456, 366 | 0.3 | 1.0 |
| Carboxylic-Metabolite | 2-TMS | 11.9 | 560, 545, 470, 380 | 0.5 | 1.5 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates based on similar cannabinoid assays.[7][11][13]
Fragmentation Patterns
In Electron Ionization MS, derivatized molecules fragment in a predictable manner. For TMS derivatives, common fragmentation includes the loss of a methyl group (-15 amu) from the silicon atom and the loss of the entire TMS group (-73 amu). The specific pattern helps in structural elucidation.[14]
Workflow Diagram
The entire process from sample collection to data analysis can be visualized as a sequential workflow.
Caption: Workflow for this compound metabolite analysis.
Conclusion The GC-MS method detailed in this application note provides a robust and reliable framework for the identification and quantification of this compound metabolites. Proper sample preparation and derivatization are critical steps for achieving the sensitivity and specificity required for metabolic profiling. The protocols and parameters provided herein serve as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. drugs.com [drugs.com]
- 5. pharmacompass.com [pharmacompass.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. jfda-online.com [jfda-online.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
A Guide to the Ethical Considerations in Clinical Research Involving Nabilone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nabilone (B1677615), a synthetic cannabinoid, is an analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] It is approved for the treatment of chemotherapy-induced nausea and vomiting (CINV) in patients who have not responded to conventional antiemetics.[2][3] this compound's therapeutic potential is also being explored for chronic pain management, neuropathic pain, fibromyalgia, and agitation in dementia.[4][5][6] As a psychoactive substance with a potential for abuse and a range of side effects, clinical research involving this compound necessitates rigorous ethical oversight. This guide provides a comprehensive overview of the key ethical considerations, protocols for clinical research, and quantitative data on adverse events to inform the design and conduct of ethically sound studies.
Ethical Framework for this compound Research
Clinical research with this compound must be grounded in the core principles of biomedical ethics: respect for persons, beneficence, and justice. These principles translate into specific considerations for study design, participant recruitment, informed consent, and ongoing monitoring.
1. Informed Consent: The psychoactive nature of this compound, which can cause euphoria, mood changes, and cognitive impairment, places a heightened emphasis on the informed consent process.[2][7]
-
Clarity and Comprehension: The consent form and discussion must clearly articulate, in lay terms, the potential for psychoactive effects, including the possibility of feeling "high," anxious, or disoriented.[2] The duration of these effects, which can persist for 48 to 72 hours after cessation of treatment, must also be disclosed.[2]
-
Vulnerable Populations: Special considerations are paramount when enrolling participants who may have compromised capacity to consent, such as individuals with intellectual and developmental disabilities (IDD) or Alzheimer's disease.[5][8] For these populations, a thorough assessment of their capacity to consent is required. If a participant is deemed to lack capacity, legally authorized representatives must provide consent, and the participant's assent should be sought whenever possible.
-
Voluntariness: Researchers must ensure that participation is entirely voluntary and that potential participants do not feel coerced, especially in populations that may be susceptible to therapeutic misconception.
2. Risk-Benefit Assessment: The principle of beneficence requires a careful weighing of the potential benefits of the research against the risks to participants.
-
Potential Benefits: The potential benefits may include alleviation of symptoms such as nausea, pain, or agitation.[4][9]
-
Potential Risks: The risks include a range of adverse events, from common side effects like drowsiness and dizziness to more severe psychiatric and cardiovascular effects.[2][10][11] The potential for abuse and dependence, although considered low, must also be factored into the risk assessment.[8][10]
3. Participant Selection and Justice: The principle of justice demands that the burdens and benefits of research are distributed fairly.
-
Inclusion and Exclusion Criteria: The selection of participants should be based on scientific rationale and not on convenience or vulnerability. Exclusion criteria should be clearly defined and justified, such as excluding individuals with a personal or family history of psychotic disorders.[8]
-
Fair Distribution of Risks and Benefits: The research should not disproportionately enroll participants from vulnerable populations who are unlikely to benefit from the knowledge gained.
4. Minimizing Risk and Maximizing Benefit: Researchers have an ethical obligation to design studies that minimize risks and maximize potential benefits.
-
Dose Titration: To minimize adverse effects, protocols should include a dose titration phase, starting with a low dose and gradually increasing it based on tolerability and response.[8][12]
-
Monitoring and Safety: A robust plan for monitoring participants for adverse events is crucial. This includes regular assessments of mental status, cardiovascular function, and cognitive performance.[13]
-
Supervision: Due to the potential for CNS effects, it is recommended that patients remain under the supervision of a responsible adult, especially during the initial use of this compound and during dose adjustments.[2]
Quantitative Data on Adverse Events
The following tables summarize quantitative data on common adverse events reported in clinical trials of this compound compared to placebo. This data is essential for informing the risk-benefit assessment and the informed consent process.
Table 1: Odds Ratios of Common Adverse Events with this compound vs. Placebo
| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Drowsiness | 7.25 | 1.64–31.95 | [11][14] |
| Dizziness | 21.14 | 2.92–152.75 | [11][14] |
| Dry Mouth | 17.23 | 4.33–68.55 | [11][14] |
This data is from a meta-analysis of placebo-controlled clinical trials.[11][14]
Table 2: Commonly Encountered Adverse Reactions in Controlled Clinical Trials
| Adverse Reaction |
| Drowsiness |
| Vertigo |
| Dry Mouth |
| Euphoria (feeling "high") |
| Ataxia |
| Headache |
| Concentration Difficulties |
Virtually all patients in controlled clinical trials experienced at least one adverse reaction.[2]
Experimental Protocols
Detailed methodologies are critical for ensuring the safety of participants and the integrity of the research. The following are example protocols for key aspects of a clinical trial involving this compound.
1. Participant Screening and Eligibility Protocol:
-
Informed Consent: Obtain written informed consent after a thorough discussion of the study, including potential risks and benefits.
-
Medical History: Collect a comprehensive medical history, including any personal or family history of psychiatric disorders, substance abuse, or cardiovascular disease.[8]
-
Physical Examination: Conduct a complete physical examination, including baseline cardiovascular assessment (heart rate, blood pressure).
-
Laboratory Tests: Perform baseline laboratory tests, including liver function tests. Although this compound has not been linked to significant liver injury, it is metabolized by the liver.[10]
-
Exclusion Criteria Checklist: Verify that the potential participant does not meet any of the exclusion criteria (e.g., history of hypersensitivity to cannabinoids, current use of interacting medications).[2]
2. Dosing and Administration Protocol:
-
Initial Dosing: The usual adult dosage is 1 or 2 mg twice daily.[2] For chemotherapy-induced nausea and vomiting, the initial dose should be given 1 to 3 hours before the chemotherapeutic agent is administered.[2]
-
Dose Titration: To minimize side effects, it is recommended to start with a lower dose and increase it as necessary.[2] A common titration schedule in clinical trials involves increasing the dose in increments (e.g., 0.25 mg or 0.5 mg) every few days based on tolerability.[8][9]
-
Maximum Dose: The maximum recommended daily dose is 6 mg given in divided doses.[2]
3. Safety Monitoring and Adverse Event Reporting Protocol:
-
Regular Monitoring: Monitor participants for CNS effects (dizziness, drowsiness, euphoria, etc.), psychiatric reactions (anxiety, disorientation, hallucinations), and cardiovascular effects (tachycardia, orthostatic hypotension) at each study visit and through regular phone calls, especially during dose titration.[8][13]
-
Adverse Event (AE) and Serious Adverse Event (SAE) Documentation: Document all AEs and SAEs in the participant's case report form.
-
Reporting to Research Ethics Board (REB): Report all SAEs to the REB in accordance with institutional and regulatory requirements. Unanticipated problems that are unexpected, possibly related to the study intervention, and involve greater risk of harm should also be reported.[8]
-
Management of Adverse Events: Have a clear plan for managing common and serious adverse events, including dose reduction or discontinuation of the study drug. Disturbing psychiatric symptoms may require observation in a quiet environment and supportive measures.[2]
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its effects primarily by acting as an agonist at cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system.[1][15]
Caption: this compound's mechanism of action via CB1 and CB2 receptors.
Ethical Clinical Trial Workflow for this compound
This diagram illustrates a logical workflow for a clinical trial involving this compound, emphasizing the integration of ethical considerations at each stage.
Caption: Workflow integrating ethical checkpoints in a this compound clinical trial.
Conclusion
Clinical research involving this compound holds promise for addressing unmet medical needs, particularly in patient populations with debilitating symptoms. However, the unique pharmacological profile of this compound necessitates a proactive and comprehensive approach to ethical considerations. By prioritizing robust informed consent procedures, conducting thorough risk-benefit assessments, implementing rigorous safety monitoring protocols, and protecting vulnerable populations, researchers can ensure that studies are conducted in a manner that is both scientifically sound and ethically responsible. This guide serves as a foundational resource for professionals in the field to navigate the complex ethical landscape of this compound research.
References
- 1. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for the Management of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Agitation Blinded Intervention Trial | CAMH [camh.ca]
- 6. Context and Policy Issues - this compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. droracle.ai [droracle.ai]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes: Preparation of Nabilone for Oral Administration in a Research Setting
1. Introduction
Nabilone (B1677615) is a synthetic cannabinoid and an analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] It is approved for treating chemotherapy-induced nausea and vomiting (CINV) in patients who have not responded to conventional antiemetics.[2][3] In a research context, its therapeutic potential is being explored for chronic pain, fibromyalgia, and other conditions.[1][4][5]
A significant challenge in preparing this compound for oral administration is its very low aqueous solubility.[6] As a white to off-white crystalline powder, this compound's solubility is less than 0.5 mg/L in aqueous media across a pH range of 1.2 to 7.0.[6] This property classifies it as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), making formulation a critical factor for achieving adequate oral bioavailability.[7]
These application notes provide detailed protocols for researchers to prepare this compound for oral administration in a laboratory setting, focusing on methods to enhance its solubility and ensure consistent dosing.
2. Physicochemical Properties of this compound
A clear understanding of this compound's properties is essential for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Chemical Name | (±)-trans-3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6-6-dimethyl-9H-dibenzo[b,d]pyran-9-one | [6] |
| Molecular Formula | C₂₄H₃₆O₃ | [6] |
| Molecular Weight | 372.55 g/mol | [6] |
| Appearance | White to off-white polymorphic crystalline powder | [6] |
| Aqueous Solubility | < 0.5 mg/L (at pH 1.2 - 7.0) | [6] |
| BCS Classification | Class II | [7] |
| Mechanism of Action | Agonist at cannabinoid receptors (CB1 and CB2) | [2][8] |
3. Formulation Strategies for Research
Given its poor water solubility, direct administration of this compound powder is not recommended as it leads to poor absorption.[9] The following strategies are employed to improve its oral delivery.
-
Solid Dispersions: This is a common and effective technique. This compound is molecularly dispersed within a hydrophilic polymer carrier. Polyvinylpyrrolidone (PVP) is a frequently used carrier that improves the dissolution of this compound.[9][10] The dispersion is typically formed by dissolving both this compound and the polymer in a common solvent, followed by solvent evaporation.[9]
-
Wet Granulation: This method uses a solution containing the dissolved drug and a binder to granulate a mixture of insoluble excipients, such as starch or mannitol.[9][11] This process creates granules with improved flow and compressibility, suitable for filling capsules or compressing into tablets.[9]
-
Lipid-Based Formulations: For preclinical animal studies, formulating this compound in a lipid vehicle can be a straightforward approach. Cannabinoids are highly lipophilic, and dissolving them in oils (e.g., coconut oil, sesame oil) or surfactants can improve absorption through the lymphatic system.[7]
-
Orally Disintegrating Tablets (ODT): Advanced formulations like ODTs have been developed to improve patient compliance and offer rapid disintegration.[12] These are typically manufactured using wet granulation with specific excipients like mannitol, calcium silicate, and crospovidone to ensure fast breakdown in the oral cavity.[11][12]
4. Common Excipients for this compound Formulations
The choice of excipients is critical for the performance and stability of the final dosage form.
| Excipient | Function | Use Case / Formulation | Reference |
| Polyvinylpyrrolidone (PVP) | Solubilizer, Binder, Carrier | Solid Dispersion, Wet Granulation | [9][10] |
| Corn Starch | Filler, Disintegrant | Capsules, Wet Granulation | [6][9] |
| Mannitol | Filler, Diluent | Orally Disintegrating Tablets (ODT) | [11][12] |
| Anhydrous Ethanol (B145695) | Solvent | Solid Dispersion, Wet Granulation | [9] |
| Calcium Silicate | Disintegrant | Orally Disintegrating Tablets (ODT) | [11] |
| Crospovidone | Superdisintegrant | Orally Disintegrating Tablets (ODT) | [11] |
| Magnesium Stearate | Lubricant | Tablets | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound-PVP Solid Dispersion
This protocol describes the solvent evaporation method to create a solid dispersion of this compound in PVP, which can then be filled into capsules for accurate dosing.
Materials and Equipment:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Anhydrous ethanol
-
Rotary evaporator
-
Mortar and pestle
-
Spatula and weighing paper
-
Glass beaker and magnetic stirrer
-
Vacuum oven
-
Gelatin capsules and capsule filling machine
Methodology:
-
Preparation of Solution:
-
Accurately weigh the desired amounts of this compound and PVP. A common ratio is 1 part this compound to 10-20 parts PVP by weight.[9]
-
In a glass beaker, dissolve the weighed PVP in anhydrous ethanol with the aid of a magnetic stirrer.
-
Once the PVP is fully dissolved, add the this compound powder to the solution and continue stirring until a clear, viscous solution is formed.[9]
-
-
Solvent Evaporation:
-
Transfer the solution to the flask of a rotary evaporator.
-
Evaporate the ethanol under vacuum at a controlled temperature (e.g., 40-50°C).
-
Continue the process until a glassy solid film forms on the inside of the flask.[9]
-
-
Drying and Milling:
-
Scrape the solid dispersion from the flask.
-
Place the material in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Using a mortar and pestle, carefully grind the glassy solid into a fine, uniform powder.[9]
-
-
Encapsulation:
-
Weigh the powdered solid dispersion.
-
Calculate the amount of powder needed per capsule to achieve the target this compound dose. If necessary, mix with an appropriate filler (e.g., corn starch) to achieve a fillable volume.
-
Use a capsule filling machine to fill the gelatin capsules with the final blend.
-
Protocol 2: Preparation of this compound by Wet Granulation
This protocol is adapted from patented methods for creating granulated this compound formulations suitable for capsules or tablets.[11]
Materials and Equipment:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30)
-
Anhydrous ethanol
-
An ethanol-insoluble excipient (e.g., corn starch, mannitol)
-
Planetary mixer or high-shear granulator
-
Tray dryer or fluid bed dryer
-
Sieve or oscillating granulator
Methodology:
-
Prepare Granulating Solution:
-
Dry Blending:
-
Place the ethanol-insoluble excipient(s) (e.g., corn starch) into the bowl of a planetary mixer.
-
Mix the powder for 5-10 minutes at a low speed to ensure uniformity.
-
-
Granulation (Wetting):
-
While the mixer is running at a low speed, slowly add the this compound-PVP granulating solution to the powder blend.
-
Continue mixing until a suitable wet mass is formed. The consistency should be such that the material clumps together when squeezed by hand but breaks apart easily without sticking.
-
-
Wet Milling/Sieving:
-
Pass the wet mass through a coarse sieve (e.g., 2-4 mm mesh) to break up any large agglomerates and create uniform wet granules.
-
-
Drying:
-
Spread the wet granules evenly on a tray and place them in a dryer at a controlled temperature (e.g., 45-55°C) until the loss on drying (LOD) is within the specified limits (typically <2%).
-
-
Dry Milling/Sizing:
-
Pass the dried granules through a smaller sieve (e.g., 0.8-1.0 mm mesh) to achieve the final desired particle size distribution.
-
The final granules can be blended with a lubricant (e.g., magnesium stearate) and then encapsulated or compressed.
-
Protocol 3: Preparation of this compound Solution for Animal Gavage
This protocol provides a method for preparing a simple solution or suspension for oral administration to laboratory animals, where capsules are not practical.
Materials and Equipment:
-
This compound powder
-
Vehicle components (e.g., Ethanol, Propylene (B89431) Glycol, Tween 80, Sesame Oil)
-
Glass vials
-
Magnetic stirrer and/or vortex mixer
-
Sonicator (water bath)
-
Pipettes and graduated cylinders
Methodology:
Option A: Co-solvent Vehicle
-
Calculate the required amount of this compound for the desired concentration (e.g., 1 mg/mL).
-
Prepare a vehicle. A common vehicle for poorly soluble compounds is Ethanol:Propylene Glycol:Water (e.g., in a 10:20:70 ratio).
-
First, dissolve the this compound powder in the ethanol portion by vortexing or stirring. A brief sonication may aid dissolution.
-
Once dissolved, add the propylene glycol and mix thoroughly.
-
Finally, add the water portion dropwise while continuously stirring or vortexing to prevent precipitation. The final solution should be clear. If precipitation occurs, the formulation is not suitable and vehicle composition must be adjusted.
Option B: Oil-Based Vehicle
-
Weigh the required amount of this compound.
-
Place it in a glass vial and add a small amount of ethanol to wet and initially dissolve the powder.
-
Add the desired volume of the oil vehicle (e.g., sesame oil or coconut oil).
-
Gently warm the mixture (to ~40°C) and vortex or sonicate until the this compound is fully dissolved or uniformly suspended.
-
Administer using a calibrated oral gavage needle. Ensure the formulation is well-mixed before drawing each dose.
5. This compound Signaling and Formulation Choice
This compound exerts its antiemetic effects primarily through its interaction with the CB1 receptor in the central nervous system.[6][8] Effective oral formulation is crucial to deliver a sufficient concentration of the drug to these receptors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral this compound capsules in the treatment of chemotherapy-induced nausea and vomiting and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Cannabinoid Formulations and Delivery Systems: Current and Future Options to Treat Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4195078A - this compound granulation - Google Patents [patents.google.com]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. CA2845443A1 - Orally disintegrating tablet of this compound and method of manufacturing - Google Patents [patents.google.com]
- 12. EP3113770A1 - Orally disintegrating tablet of this compound comprising mannitol-based granules - Google Patents [patents.google.com]
Application Notes & Protocols for a Pilot Study on Nabilone for Cannabis Dependence
Introduction
Cannabis Use Disorder (CUD) is a significant public health concern with limited approved pharmacological treatments.[1][2] Nabilone, a synthetic cannabinoid agonist that mimics the effects of Δ9-tetrahydrocannabinol (THC), presents a promising therapeutic avenue.[3][4] It acts as an agonist at cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in regulating mood, appetite, and pain.[5][6] By targeting these receptors, this compound may help alleviate cannabis withdrawal symptoms and reduce craving, thereby aiding in the cessation of cannabis use.[2][7][8] These application notes provide a comprehensive framework for a pilot study designed to assess the feasibility, safety, and preliminary efficacy of this compound as a treatment for cannabis dependence.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals in the fields of addiction medicine, psychiatry, and pharmacology who are planning to conduct clinical investigations into novel treatments for Cannabis Use Disorder.
Experimental Design and Rationale
This pilot study will employ a randomized, double-blind, placebo-controlled design to evaluate the efficacy of this compound in conjunction with medical management for the treatment of cannabis dependence.[3] A placebo control is essential to differentiate the pharmacological effects of this compound from non-specific therapeutic effects. The double-blind design minimizes bias from both participants and investigators.
Study Objectives
-
Primary Objective: To assess the feasibility and safety of this compound treatment in adults with cannabis dependence.
-
Secondary Objectives:
-
To gather preliminary data on the efficacy of this compound in reducing cannabis use, as measured by self-report and biochemically verified abstinence.
-
To evaluate the effect of this compound on cannabis withdrawal symptoms and craving.
-
To inform the design of a larger, pivotal clinical trial.
-
Quantitative Data Summary
The following tables outline the key quantitative parameters of the proposed pilot study.
Table 1: Study Design and Participant Characteristics
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled |
| Number of Arms | 2 (this compound + Medical Management vs. Placebo + Medical Management) |
| Sample Size | 60 participants (30 per arm)[3] |
| Participant Population | Adults (18-45 years) with a diagnosis of Cannabis Dependence (DSM-5)[3] |
| Inclusion Criteria | Seeking treatment for cannabis dependence, daily or near-daily cannabis use. |
| Exclusion Criteria | Current dependence on other substances (excluding nicotine), severe psychiatric disorders, unstable medical conditions, pregnancy or breastfeeding. |
| Treatment Duration | 10 weeks[3] |
| Follow-up Period | 4 weeks[3] |
Table 2: Intervention and Dosing Schedule
| Parameter | Description |
| Investigational Product | This compound (Cesamet®) |
| Dosage Form | Oral capsules (e.g., 0.25 mg, 0.5 mg, 1 mg)[9] |
| Placebo | Identical in appearance, taste, and smell to this compound capsules. |
| Dosing Regimen | Titration schedule designed to maximize tolerability and reach a target dose.[3][10] |
| Week 1 | 1 mg at bedtime[3] |
| Week 2 | 1 mg twice daily[3] |
| Week 3 | 2 mg twice daily[3] |
| Weeks 4-9 | 3 mg twice daily (maximum dose of 6 mg/day)[3] |
| Week 10 | Tapering period[3] |
| Dose Adjustment | Dose may be reduced based on tolerability.[3] |
Table 3: Outcome Measures and Assessment Schedule
| Outcome Measure | Assessment Tool | Schedule |
| Primary: Feasibility | Recruitment rate, retention rate, medication adherence. | Assessed throughout the study. |
| Primary: Safety | Adverse events (AEs), vital signs, clinical laboratory tests. | Assessed at each study visit. |
| Secondary: Cannabis Use | Timeline Follow-Back (TLFB) for self-reported use.[11] | Weekly |
| Secondary: Cannabis Use | Quantitative urine cannabinoid tests.[3] | Twice weekly |
| Secondary: Craving | Marijuana Craving Questionnaire (MCQ)[3] | Weekly |
| Secondary: Withdrawal | Marijuana Withdrawal Checklist (MWC) or Cannabis Withdrawal Scale (CWS)[3][12][13] | Weekly |
| Secondary: Treatment Goals | Marijuana Goals Questionnaire | Baseline |
Experimental Protocols
1. Participant Recruitment and Screening
-
Recruitment Strategies: Participants will be recruited from the community through various channels, including online advertisements, flyers in local clinics and community centers, and referrals from healthcare providers.[14]
-
Screening Visit:
-
Informed consent will be obtained after a thorough explanation of the study procedures, risks, and benefits.
-
Eligibility will be assessed based on the inclusion and exclusion criteria using a structured clinical interview, medical history review, and physical examination.
-
Diagnostic confirmation of Cannabis Use Disorder will be made using the Structured Clinical Interview for DSM-5 (SCID-5).
-
Urine drug screening will be performed to confirm recent cannabis use and rule out other substance dependence.
-
2. Randomization and Blinding
-
Following the baseline assessment, eligible participants will be randomly assigned in a 1:1 ratio to either the this compound or placebo group.
-
Randomization will be stratified by the frequency of baseline cannabis use (daily vs. non-daily) to ensure balanced groups.[3]
-
The study will be double-blinded; neither the participants nor the study staff will know the treatment assignment until the end of the study. The study medication will be prepared by a research pharmacy to ensure blinding.
3. Intervention
-
Medical Management (MM): All participants will receive weekly 20-30 minute MM sessions with a study physician.[3] These sessions will provide psychoeducation about cannabis dependence, support for abstinence, and discussion of medication effects and adherence.
-
Medication Administration:
-
Participants will be dispensed a one-week supply of the study medication in blister packs at each weekly visit.[3]
-
The dosing will follow the titration schedule outlined in Table 2.
-
Medication compliance will be monitored through pill counts and the use of a riboflavin (B1680620) marker in the capsules, which can be detected in urine.[3]
-
4. Outcome Assessments
-
Self-Reported Cannabis Use: The Timeline Follow-Back (TLFB) method will be used at each weekly visit to collect data on the number of days of cannabis use and the quantity used per day.[11]
-
Biochemical Verification: Urine samples will be collected twice weekly and analyzed for quantitative levels of cannabinoids to corroborate self-report data.[3]
-
Craving and Withdrawal: The Marijuana Craving Questionnaire (MCQ) and the Marijuana Withdrawal Checklist (MWC) or Cannabis Withdrawal Scale (CWS) will be administered weekly to assess the severity of craving and withdrawal symptoms.[3][12][13]
-
Safety Monitoring: Adverse events will be systematically recorded at each visit. Vital signs (blood pressure, heart rate) will be monitored, and blood samples will be collected for routine clinical chemistry and hematology at baseline and end of treatment.[15]
5. Ethical Considerations
-
The study protocol will be approved by an Institutional Review Board (IRB).[16]
-
All participants will provide written informed consent before any study-related procedures are performed.
-
Participants will be compensated for their time and travel.[3]
-
Confidentiality of all participant data will be strictly maintained.
-
Given the vulnerability of the study population, procedures will be in place to address any significant clinical worsening or adverse events, including referral to appropriate care.[17][18]
Visualizations
Caption: Experimental workflow for the this compound pilot study.
Caption: this compound's mechanism of action at the CB1 receptor.
References
- 1. Systematic review of outcome domains and measures used in psychosocial and pharmacological treatment trials for cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound Decreases Marijuana Withdrawal and a Laboratory Measure of Marijuana Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubccpd.ca [ubccpd.ca]
- 10. This compound Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The State of Clinical Outcome Assessments for Cannabis Use Disorder Clinical Trials: A Review and Research Agenda - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Marijuana Withdrawal Checklist (MWC) – Addiction Research Center – UW–Madison [arc.psych.wisc.edu]
- 13. The Cannabis Withdrawal Scale development: patterns and predictors of cannabis withdrawal and distress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Clinical Trial Recruitment Populations: Treatment-Seeking Characteristics of Opioid-, Cocaine-, and Cannabis-Using Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Safety Monitoring in Clinical Trials [mdpi.com]
- 16. Ethical Issues in Research Involving Participants With Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
Application Notes & Protocols for Long-Term Stability Testing of Nabilone Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework and protocols for conducting long-term stability testing of Nabilone, a synthetic cannabinoid. The objective of these studies is to evaluate how the quality of this compound drug substance and its formulated products vary over time under the influence of various environmental factors such as temperature, humidity, and light.[1] The data generated is crucial for determining shelf-life, recommended storage conditions, and ensuring product quality, efficacy, and safety throughout its lifecycle.[2][3]
The protocols outlined are based on the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, which are recognized by major regulatory agencies including the FDA and EMA.[2][3][4]
Introduction to this compound Stability
This compound is a synthetic cannabinoid and an orally active weak partial agonist of the CB1 and CB2 receptors.[5] It is structurally similar to delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[5] Like other cannabinoids, this compound is susceptible to degradation when exposed to environmental factors such as heat, light, oxygen, and humidity.[6][7] Degradation can lead to a loss of potency and the formation of impurities, potentially impacting the safety and efficacy of the drug product.[6] Therefore, a robust stability testing program is essential.
Key considerations for this compound stability:
-
Oxidation: Cannabinoids are prone to oxidation.[6][7] this compound's structure suggests potential for oxidative degradation.
-
Photostability: Exposure to light, particularly UV light, can cause degradation of cannabinoids.[7]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[7]
-
pH: The stability of this compound in solution may be pH-dependent.
Experimental Protocols
Materials and Equipment
-
This compound drug substance or drug product (at least three primary batches)[2]
-
ICH-compliant stability chambers with controlled temperature and humidity[8]
-
Validated analytical instrumentation (e.g., HPLC-UV/DAD, HPLC-MS/MS, GC-FID)[9][10]
-
Reference standards for this compound and known impurities/degradants
-
Appropriate container closure systems that are representative of the final packaging[2]
-
Photostability chamber (ICH Q1B compliant)[4]
Long-Term Stability Study Protocol
This protocol is designed to establish the shelf-life and storage conditions for this compound.
1. Sample Preparation and Storage:
- Use at least three primary batches of the this compound drug substance or product.[2]
- Package the samples in the proposed commercial container closure system.
- Place the packaged samples into stability chambers under the following long-term storage conditions:
- 25°C ± 2°C / 60% RH ± 5% RH[2][4][6]
- Alternatively, for products intended for climatic zones III and IV: 30°C ± 2°C / 65% RH ± 5% RH[4]
2. Testing Frequency:
- Samples should be tested at the following intervals:
- First year: Every 3 months (0, 3, 6, 9, 12 months)[2][11]
- Second year: Every 6 months (18, 24 months)[2][11]
- Annually thereafter through the proposed shelf-life (e.g., 36 months)[2][11]
3. Analytical Tests:
- The following tests should be performed at each time point:
- Appearance: Visual inspection for any changes in color, clarity (for solutions), or physical state.
- Assay (Potency): Quantification of this compound content using a validated stability-indicating HPLC method.[9][10]
- Related Substances/Impurities: Detection and quantification of degradation products using the same or a separate validated HPLC method.
- Moisture Content: (if applicable, for solid dosage forms)
- Dissolution: (for solid oral dosage forms)
- Microbial Limits: (as per pharmacopeial requirements)
Accelerated Stability Study Protocol
This study is designed to predict the long-term stability profile and to evaluate the effect of short-term excursions outside the labeled storage conditions.
1. Sample Preparation and Storage:
- Prepare and package samples as described in the long-term study protocol.
- Place the samples in a stability chamber under the following accelerated storage condition:
- 40°C ± 2°C / 75% RH ± 5% RH[2][4][6]
2. Testing Frequency:
3. Analytical Tests:
- Perform the same analytical tests as outlined in the long-term stability protocol.
4. Evaluation of Results:
- If a "significant change" occurs during the accelerated study, the product should be tested under intermediate conditions (e.g., 30°C ± 2°C / 65% RH ± 5% RH).[12] A significant change is defined as a failure to meet the established specifications.[12]
Photostability Study Protocol (as per ICH Q1B)
This study evaluates the intrinsic photostability of this compound.
1. Sample Preparation:
- Expose the this compound drug substance directly to light.
- Expose the drug product outside of its immediate pack and also in its immediate pack.
- A dark control sample, protected from light, should be stored under the same temperature conditions.
2. Light Source:
- Use a light source that provides a combination of UV and visible light, such as an artificial daylight lamp or a xenon lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
3. Analytical Tests:
- After exposure, analyze the samples for appearance, assay, and purity (degradation products).
Data Presentation
Quantitative data from the stability studies should be summarized in tabular format for clear comparison and trend analysis.
Table 1: Long-Term Stability Data for this compound Capsules (25°C/60%RH)
| Test Parameter | Specification | Time (Months) | |||||
| 0 | 3 | 6 | 9 | 12 | 24 | ||
| Appearance | White to off-white powder in a hard gelatin capsule | Conforms | Conforms | Conforms | Conforms | Conforms | Conforms |
| Assay (% Label Claim) | 90.0 - 110.0% | 100.2% | 99.8% | 99.5% | 99.1% | 98.7% | 97.5% |
| Degradant A (%) | NMT 0.2% | < 0.05% | 0.06% | 0.08% | 0.10% | 0.12% | 0.18% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.18% | 0.22% | 0.25% | 0.30% | 0.45% |
| Dissolution (% in 30 min) | NLT 80% | 95% | 94% | 93% | 92% | 91% | 88% |
Table 2: Accelerated Stability Data for this compound Capsules (40°C/75%RH)
| Test Parameter | Specification | Time (Months) | ||
| 0 | 3 | 6 | ||
| Appearance | White to off-white powder in a hard gelatin capsule | Conforms | Conforms | Conforms |
| Assay (% Label Claim) | 90.0 - 110.0% | 100.2% | 98.5% | 96.8% |
| Degradant A (%) | NMT 0.2% | < 0.05% | 0.15% | 0.19% |
| Total Impurities (%) | NMT 1.0% | 0.15% | 0.45% | 0.78% |
| Dissolution (% in 30 min) | NLT 80% | 95% | 90% | 86% |
Visualizations
This compound Stability Testing Workflow
Caption: Workflow for this compound stability testing.
This compound Mechanism of Action
This compound exerts its therapeutic effects, such as antiemetic properties, by interacting with the endocannabinoid system.[5][13] It acts as an agonist at cannabinoid receptors CB1 and CB2.[5][13]
Caption: this compound's mechanism of action via cannabinoid receptors.
Potential Degradation Pathways for this compound
Based on the structure of this compound and general knowledge of cannabinoid degradation, potential degradation pathways can be hypothesized. The primary routes are likely oxidation and reduction.
Caption: Potential degradation pathways for this compound.
References
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 3. upm-inc.com [upm-inc.com]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 7. TCA Intellectual Nourishment Blog [tri-chomeaustralia.com.au]
- 8. broughton-group.com [broughton-group.com]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asean.org [asean.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
Application of Enzyme-Linked Immunosorbent Assay (ELISA) for Nabilone Detection
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Nabilone is a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] It is used therapeutically as an antiemetic for nausea and vomiting associated with cancer chemotherapy and as an adjunct analgesic for neuropathic pain.[1][2] As a small molecule, the detection and quantification of this compound in biological matrices are crucial for pharmacokinetic studies, clinical monitoring, and forensic analysis. While chromatographic methods are available, an Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput, sensitive, and cost-effective alternative for screening large numbers of samples.
This document provides a detailed overview of the principles and a model protocol for the detection of this compound using a competitive ELISA format. It is important to note that while the principles are well-established for the detection of other small molecules, a specific, commercially validated ELISA kit for this compound is not widely available at the time of this writing. Therefore, the following protocols and data are presented as a representative model for the development and application of such an assay.
Principle of this compound ELISA
The detection of this compound, a small molecule (hapten), is best achieved through a competitive ELISA. In this format, this compound in a sample competes with a labeled or immobilized this compound conjugate for binding to a limited amount of anti-Nabilone antibody. The signal generated is inversely proportional to the concentration of this compound in the sample.
Key Steps in a Competitive this compound ELISA:
-
Coating: A microtiter plate is coated with a this compound-protein conjugate (e.g., this compound-BSA).
-
Competition: The sample containing unknown amounts of this compound is added to the wells along with a specific anti-Nabilone antibody. This compound in the sample and the this compound-protein conjugate on the plate compete for binding to the antibody.
-
Washing: Unbound antibody and other sample components are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary anti-Nabilone antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Signal Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Mechanism of Action of this compound
This compound exerts its pharmacological effects primarily by acting as an agonist at cannabinoid receptors CB1 and CB2.[1] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the immune system. The interaction of this compound with these G-protein coupled receptors leads to a cascade of intracellular signaling events, ultimately resulting in its therapeutic effects.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Production of Anti-Nabilone Antibodies (Model Protocol)
The development of a specific ELISA for this compound first requires the production of high-affinity antibodies that can recognize the molecule. Since this compound is a hapten, it must be conjugated to a carrier protein to become immunogenic.
1. Synthesis of this compound-Carrier Protein Conjugate (Immunogen):
-
Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl group) onto the this compound molecule. This can be achieved through chemical synthesis, for example, by modifying the ketone group or the phenolic hydroxyl group.
-
Conjugation to Carrier Protein: Covalently link the derivatized this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using a suitable cross-linker like carbodiimide (B86325) (EDC).
-
Purification: Purify the this compound-protein conjugate by dialysis or size-exclusion chromatography to remove unreacted this compound and cross-linker.
2. Immunization of Animals:
-
Emulsify the this compound-KLH conjugate with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize rabbits or mice with the emulsion at multiple subcutaneous or intramuscular sites.
-
Administer booster injections every 4-6 weeks.
-
Collect blood samples periodically to monitor the antibody titer using an indirect ELISA with this compound-BSA as the coating antigen.
3. Antibody Purification:
-
Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.
-
Purify the polyclonal antibodies from the serum using protein A or protein G affinity chromatography.
Competitive ELISA Protocol for this compound Detection (Model Protocol)
This protocol is a representative procedure and requires optimization for specific reagents and sample types.
Materials and Reagents:
-
Anti-Nabilone antibody (produced as described above)
-
This compound-BSA conjugate (for coating)
-
This compound standard
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare a standard curve by serially diluting the this compound standard in Assay Buffer.
-
Prepare samples by diluting them in Assay Buffer.
-
Add 50 µL of the standard or sample to the appropriate wells.
-
Dilute the anti-Nabilone antibody to its optimal concentration in Assay Buffer.
-
Add 50 µL of the diluted anti-Nabilone antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection:
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample using the formula: % B/B₀ = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of % B/B₀ versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their % B/B₀ values from the standard curve.
Figure 2: Workflow for this compound detection by competitive ELISA.
Data Presentation
The following tables present hypothetical yet realistic performance characteristics for a this compound competitive ELISA, based on data from assays for other cannabinoids. These values would need to be experimentally determined during assay validation.
Table 1: Assay Performance Characteristics (Hypothetical)
| Parameter | Value |
| Assay Range | 0.1 - 10 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-assay Precision | < 10% CV |
| Inter-assay Precision | < 15% CV |
Table 2: Cross-Reactivity Profile (Hypothetical)
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | < 1 |
| 11-hydroxy-Δ⁹-THC | < 1 |
| 11-nor-9-carboxy-Δ⁹-THC | < 0.5 |
| Cannabidiol (CBD) | < 0.1 |
| Cannabinol (CBN) | < 0.1 |
Table 3: Recovery in Biological Matrices (Hypothetical)
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) |
| Human Plasma | 1 | 95 |
| 5 | 98 | |
| Human Urine | 1 | 92 |
| 5 | 96 |
Conclusion
The development of a specific and sensitive ELISA for this compound is a valuable tool for researchers, scientists, and drug development professionals. The competitive ELISA format described in these application notes provides a robust framework for the high-throughput screening of this compound in various biological samples. While a commercially available kit is not readily accessible, the provided model protocols for antibody production and ELISA procedure offer a comprehensive guide for the in-house development and validation of such an assay. The successful implementation of a this compound ELISA will facilitate a better understanding of its pharmacokinetics and contribute to its safe and effective therapeutic use.
References
Methodological Approaches to Studying Nabilone's Impact on Agitation in Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodological approaches for investigating the efficacy and mechanisms of action of Nabilone in treating agitation in individuals with Alzheimer's disease (AD). It includes clinical and preclinical experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction
Agitation is a common and distressing neuropsychiatric symptom of Alzheimer's disease, significantly impacting the quality of life for both patients and caregivers.[1] Current pharmacological interventions often have limited efficacy and considerable side effects.[2] this compound, a synthetic cannabinoid and a partial agonist of CB1 and CB2 cannabinoid receptors, has emerged as a potential therapeutic alternative.[3][4] The endocannabinoid system is implicated in the pathophysiology of AD, particularly in processes of neuroinflammation and excitotoxicity, providing a strong rationale for investigating this compound's therapeutic potential.[5][6] These application notes and protocols are designed to guide researchers in designing and executing robust studies to evaluate this compound's impact on agitation in AD.
Clinical Research Approaches
Clinical Trial Design: A Case Study
A prominent methodological approach is the randomized, double-blind, placebo-controlled crossover trial. This design allows each participant to serve as their own control, reducing inter-individual variability.
Protocol: Phase 2/3 Crossover Trial for this compound in Agitation in AD [2][7][8]
-
Objective: To assess the safety and efficacy of this compound for the treatment of agitation in patients with moderate-to-severe Alzheimer's disease.
-
Study Design: A 14-week, randomized, double-blind, placebo-controlled crossover study.
-
Participants: Individuals with a diagnosis of moderate-to-severe AD and clinically significant agitation.
-
Intervention:
-
Participants are randomized to one of two treatment arms.
-
Arm 1: 6 weeks of this compound treatment followed by a 1-week washout period, then 6 weeks of placebo.
-
Arm 2: 6 weeks of placebo followed by a 1-week washout period, then 6 weeks of this compound treatment.
-
-
Dosage: this compound administered orally, with a target dose of 1-2 mg per day.[3]
-
Primary Outcome Measure: Change in agitation as measured by the Cohen-Mansfield Agitation Inventory (CMAI).[7] The CMAI is a standardized, validated tool for assessing the frequency of agitated behaviors.[9]
-
Secondary Outcome Measures:
-
Overall neuropsychiatric symptoms (Neuropsychiatric Inventory - NPI).
-
Global clinical impression (Clinician's Global Impression of Change - CGIC).
-
Cognition (Standardized Mini-Mental State Examination - sMMSE or Severe Impairment Battery - SIB).
-
Safety and tolerability (adverse event monitoring).
-
-
Exploratory Outcome Measures:
-
Pain assessment.
-
Nutritional status.
-
Caregiver distress.
-
Blood-based biomarkers.
-
Data Presentation: Clinical Trial Outcomes
Quantitative data from clinical trials should be summarized in a clear and structured format to facilitate comparison and interpretation.
| Outcome Measure | This compound Treatment Phase (Mean ± SD) | Placebo Treatment Phase (Mean ± SD) | p-value | Reference |
| Change in CMAI Score | -4.0 ± (SD not specified) | (Not specified) | 0.003 | [8] |
| Change in NPI Total Score | -4.6 ± (SD not specified) | (Not specified) | 0.004 | [8] |
| CGIC Improvement (%) | 47% | 23% | 0.09 | [8] |
| Sedation Incidence (%) | 45% | 16% | 0.02 | [8] |
Preclinical Research Approaches
Preclinical studies using in vitro and in vivo models are crucial for elucidating the mechanisms of action of this compound and for identifying novel therapeutic targets.
In Vitro Models
These assays are fundamental for characterizing the interaction of this compound with its primary targets, the CB1 and CB2 receptors.
Protocol: Radioligand Competition Binding Assay [10][11]
-
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [3H]CP-55,940).
-
This compound.
-
Assay buffer.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate a fixed concentration of radioligand with cell membranes in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
Primary neuronal cultures can be used to model aspects of AD pathology, such as excitotoxicity, and to evaluate the neuroprotective effects of this compound.[12][13]
Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons [12]
-
Objective: To assess the protective effect of this compound against glutamate-induced neuronal cell death.
-
Materials:
-
Primary cortical neurons cultured from rodent embryos.
-
This compound.
-
Cell viability assay (e.g., MTT or LDH assay).
-
-
Procedure:
-
Culture primary cortical neurons for a specified period (e.g., 7-10 days).
-
Pre-treat the neurons with varying concentrations of this compound for a defined duration.
-
Expose the neurons to an excitotoxic concentration of glutamate.
-
After the glutamate exposure, assess cell viability using a standard assay.
-
Compare the viability of this compound-treated cells to vehicle-treated controls to determine the neuroprotective effect.
-
In Vivo Models
Transgenic mouse models that recapitulate key aspects of AD pathology are invaluable for studying the effects of this compound on disease progression and associated behavioral deficits.
Several transgenic mouse models of AD exhibit behavioral phenotypes that resemble agitation, such as hyperactivity.[14][15]
-
rTg4510 Mouse Model: Expresses human tau with the P301L mutation, leading to age-dependent development of neurofibrillary tangles and hyperactivity.[8][14]
-
5XFAD Mouse Model: Expresses five familial AD mutations in the human amyloid precursor protein (APP) and presenilin 1 (PSEN1) genes, resulting in early and aggressive amyloid pathology and behavioral deficits.[16]
Protocol: Assessment of Agitation-like Behavior in AD Mouse Models [17][18]
-
Objective: To evaluate the effect of this compound on hyperactivity and other agitation-like behaviors in a transgenic mouse model of AD.
-
Apparatus: Open field arena equipped with automated tracking software.
-
Procedure:
-
Administer this compound or vehicle to aged transgenic and wild-type control mice.
-
Place each mouse individually into the open field arena and allow it to explore freely for a defined period (e.g., 10-30 minutes).
-
Record and analyze locomotor activity, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the behavioral parameters between this compound-treated and vehicle-treated transgenic mice to assess the impact on agitation-like behavior.
-
Protocol: Immunohistochemical Analysis of Amyloid-β and Tau Pathology [19][20]
-
Objective: To determine the effect of this compound treatment on amyloid plaque deposition and tau hyperphosphorylation in the brains of AD transgenic mice.
-
Procedure:
-
Following behavioral testing, perfuse the mice and collect brain tissue.
-
Process the brain tissue for immunohistochemistry using antibodies specific for amyloid-beta (e.g., 6E10) and phosphorylated tau (e.g., AT8).
-
Quantify the plaque burden and the number of tau-positive neurons in specific brain regions (e.g., hippocampus and cortex).
-
Compare the neuropathological findings between this compound-treated and vehicle-treated mice.
-
Biomarker Analysis
Identifying biomarkers that predict treatment response to this compound is a critical step towards personalized medicine.
Biomarkers of Inflammation, Oxidative Stress, and Cholesterol Metabolism
Clinical studies have identified several promising blood-based biomarkers.[21][22]
| Biomarker Category | Specific Biomarker | Association with this compound Response | Reference |
| Inflammatory Cytokines | Interleukin-6 (IL-6) | Higher baseline levels predict better response | [11][21] |
| Tumor Necrosis Factor-alpha (TNF-α) | This compound may have anti-inflammatory effects by reducing TNF-α | [22] | |
| Oxidative Stress | 8-isoprostane (8-ISO) | Higher baseline levels predict better response | [11][21] |
| 4-hydroxynonenal (4-HNE) | Associated with agitation severity | [22] | |
| Cholesterol Metabolism | 24S-hydroxycholesterol (24S-OHC) | Higher baseline levels predict better response | [11][21] |
Laboratory Protocols for Biomarker Quantification
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α [5][23][24][25][26]
-
Objective: To quantify the concentration of IL-6 and TNF-α in serum or plasma samples.
-
Principle: A sandwich ELISA using a capture antibody coated on a microplate, the patient sample, a detection antibody, and a substrate for colorimetric detection.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and patient samples to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a chromogenic substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on the standard curve.
-
Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for 8-isoprostane and 24S-hydroxycholesterol [3][7][21][22][27]
-
Objective: To accurately quantify the levels of 8-isoprostane and 24S-hydroxycholesterol in serum or plasma.
-
Principle: This method provides high sensitivity and specificity for the detection of small molecules.
-
Procedure (General):
-
Sample Preparation: Extract the analytes from the biological matrix using liquid-liquid or solid-phase extraction.
-
Chromatographic Separation: Separate the analytes from other components of the extract using an HPLC column.
-
Mass Spectrometric Detection: Ionize the analytes and detect them based on their mass-to-charge ratio using a tandem mass spectrometer.
-
Quantification: Quantify the analytes by comparing their peak areas to those of known standards.
-
Visualizations
Signaling Pathways
Caption: this compound's Proposed Mechanism of Action in Reducing Agitation.
Experimental Workflows
References
- 1. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative detection of free 24S-hydroxycholesterol, and 27-hydroxycholesterol from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Animal Models of Psychosis in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. egrove.olemiss.edu [egrove.olemiss.edu]
- 12. Chronic excitotoxin-induced axon degeneration in a compartmented neuronal culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperactivity with Agitative-Like Behavior in a Mouse Tauopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. vjneurology.com [vjneurology.com]
- 19. Methods for Measuring Tau Pathology in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amyloid precursor protein and tau transgenic models of Alzheimer's disease: insights from the past and directions for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improved method of plasma 8-Isoprostane measurement and association analyses with habitual drinking and smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of 24S- and 27-hydroxycholesterol in plasma by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fn-test.com [fn-test.com]
- 24. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmgrp.com [bmgrp.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
How to minimize sedation as a side effect in Nabilone studies
Nabilone (B1677615) Research Technical Support Center
Welcome to the technical support center for researchers utilizing this compound in their studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize sedation as a side effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound induces sedation?
This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors CB1 and CB2.[1] Its sedative effects are primarily mediated through its interaction with CB1 receptors, which are widely distributed throughout the central nervous system (CNS).[1] Activation of CB1 receptors can modulate the release of various neurotransmitters, leading to CNS depression and sedation.
Q2: What are the key pharmacokinetic considerations for this compound that influence sedation?
Understanding the pharmacokinetics of this compound is crucial for designing a dosing regimen that minimizes sedation. Peak plasma concentrations of this compound are typically reached within 2 hours of oral administration.[2] The parent compound has a half-life of approximately 2 hours, but its metabolites can have a much longer half-life of around 35 hours.[3] This can lead to the accumulation of active metabolites with repeated dosing, potentially increasing the risk and severity of sedation.
Q3: Are there any known drug interactions that can exacerbate this compound-induced sedation?
Yes, co-administration of this compound with other CNS depressants can lead to additive or synergistic sedative effects.[4] Researchers should exercise caution and consider dose adjustments when this compound is used concurrently with the following substances:
-
Alcohol[5]
-
Benzodiazepines[2]
-
Opioids[3]
-
Barbiturates[2]
-
Antihistamines[3]
-
Other psychoactive drugs[4]
| Interacting Drug Class | Potential Outcome of Interaction with this compound | Recommendation |
| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Increased sedation, respiratory depression, coma, and in severe cases, death.[3] | Avoid co-administration. If necessary, reduce the dosage of both drugs and monitor subjects closely. |
| Tricyclic Antidepressants | Increased risk of tachycardia, hypertension, and drowsiness. | Use with caution and monitor cardiovascular and CNS effects. |
| Sympathomimetic Agents (e.g., amphetamines, cocaine) | Increased risk of hypertension, tachycardia, and cardiotoxicity. | Use with caution and monitor cardiovascular parameters. |
Troubleshooting Guides
Issue: Subjects are experiencing excessive sedation at the initial dose.
Possible Cause: The starting dose of this compound may be too high for the specific subject population or individual.
Solution:
-
Dose Reduction: Immediately reduce the dose. If disturbing psychiatric symptoms are present, withhold subsequent doses until the subject returns to their baseline mental state, then consider resuming at a lower dose.[6]
-
"Start Low and Go Slow" Approach: Initiate dosing at the lowest possible level (e.g., 0.25 mg or 0.5 mg) and titrate upwards gradually.[5][7] This allows for individual tolerance to be assessed.
-
Bedtime Dosing: For studies where the primary endpoint is not immediately after dosing, administering this compound at bedtime can help minimize the impact of peak sedative effects on daytime activities and data collection.[8]
Issue: Sedation is interfering with the assessment of other experimental endpoints.
Possible Cause: The timing of assessments may coincide with the peak sedative effects of this compound.
Solution:
-
Adjust Assessment Schedule: Schedule experimental assessments outside of the 2-hour window following this compound administration when plasma concentrations are at their peak.[2]
-
Utilize Appropriate Sedation Scales: Consistently use a validated sedation scale to quantify the level of sedation at various time points. This data can help in correlating sedation levels with interference in other assessments.
Experimental Protocols
Clinical Studies: Dose Titration Protocol to Minimize Sedation
This protocol is designed for a clinical trial setting to identify the optimal therapeutic dose of this compound while minimizing sedation.
Objective: To gradually increase the dose of this compound to a target therapeutic level while monitoring for and managing sedation.
Materials:
-
This compound capsules (0.25 mg, 0.5 mg, 1 mg)[5]
-
Placebo capsules
-
A validated sedation assessment tool (e.g., Pasero Opioid-Induced Sedation Scale - POSS)[9][10][11][12][13]
-
Subject diaries for recording side effects
Procedure:
-
Baseline Assessment: Before initiating dosing, conduct a baseline assessment of sedation using the POSS.
-
Initial Dosing: Begin with a low dose of this compound, for example, 0.25 mg or 0.5 mg, administered once or twice daily.[5][7] For initial dosing, consider administering it at bedtime.[8]
-
Titration Schedule: Increase the dose in small increments (e.g., 0.25 mg) every two to three days, provided the subject is tolerating the current dose without significant sedation.[7]
-
Sedation Monitoring: Assess the subject's sedation level using the POSS at regular intervals (e.g., 1-2 hours post-dose and at the end of the dosing interval).
-
Dose Adjustment Algorithm:
-
POSS Score S, 1, or 2 (Acceptable Sedation): Continue with the planned dose titration.
-
POSS Score 3 (Frequently Drowsy): Do not increase the dose. Monitor the subject closely. Consider reducing the dose by 25-50% if sedation persists.[9][10]
-
POSS Score 4 (Somnolent): Withhold the next dose and contact the study physician. The dose will likely need to be significantly reduced or discontinued.[9][10]
-
Preclinical Studies: Assessing Sedation in Rodent Models
This protocol outlines a method for quantifying the sedative effects of this compound in rats or mice.
Objective: To measure changes in locomotor activity as an indicator of sedation following this compound administration.
Materials:
-
This compound solution for injection
-
Vehicle solution (control)
-
Open field apparatus
-
Video tracking software
Procedure:
-
Habituation: Acclimate the animals to the open field apparatus for a set period (e.g., 10-15 minutes) for 2-3 days prior to the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals via the intended route (e.g., intraperitoneal injection).
-
Behavioral Testing: Place the animal in the center of the open field arena at a specific time point post-injection (e.g., 30 minutes).
-
Data Collection: Record the animal's activity for a defined duration (e.g., 15-30 minutes) using video tracking software.
-
Parameters to Analyze:
-
Total distance traveled: A primary measure of locomotor activity. A significant decrease in distance traveled in the this compound group compared to the vehicle group indicates sedation.[14]
-
Time spent immobile: An increase in immobility time suggests a sedative effect.
-
Rearing frequency: A decrease in vertical activity (rearing) can also be an indicator of sedation.[14][15]
-
| Behavioral Parameter | Expected Effect of this compound-Induced Sedation |
| Total Distance Traveled | Decrease |
| Immobility Time | Increase |
| Rearing Frequency | Decrease |
Potential Mitigation Strategies
Q4: Are there any pharmacological agents that can reverse this compound-induced sedation?
Currently, there are no specific pharmacological antagonists for cannabinoid-induced sedation that are approved for clinical use. While agents like naloxone (B1662785) are effective for opioid overdose and flumazenil (B1672878) for benzodiazepine (B76468) overdose, they do not reverse the effects of cannabinoids.[16][17] Research in this area is ongoing.
Q5: What non-pharmacological approaches can be used to manage sedation?
In a clinical research setting, non-pharmacological interventions can be beneficial:
-
Patient Education: Informing subjects about the potential for sedation and advising them to avoid activities that require high levels of alertness, such as driving or operating heavy machinery, is crucial.[5]
-
Supportive Care: For subjects experiencing significant sedation, providing a quiet and non-threatening environment with frequent reassurance can be helpful.[18]
-
Stimulus Control: In some cases, mild sensory stimulation may help to counteract sedation, but this should be done cautiously and under supervision.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjhc.london.on.ca [sjhc.london.on.ca]
- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. qualityhealthnd.org [qualityhealthnd.org]
- 11. metaphi.ca [metaphi.ca]
- 12. ltctoolkit.rnao.ca [ltctoolkit.rnao.ca]
- 13. Use of the Pasero Opioid-induced Sedation Scale (POSS) in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral Characterization of the Effects of Cannabis Smoke and Anandamide in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral Characterization of the Effects of Cannabis Smoke and Anandamide in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological intervention: Reversal of sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reversal agents in sedation and anesthesia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cannabis-Related Disorders Treatment & Management: Medical Care, Consultations, Prevention [emedicine.medscape.com]
Optimizing Nabilone Dosage: A Technical Guide to Mitigating Psychoactive Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers and drug development professionals on optimizing Nabilone (B1677615) dosage to minimize adverse psychoactive effects during clinical and preclinical experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered in experimental settings.
I. Mechanism of Action: The Endocannabinoid System
This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors CB1 and CB2.[1][2] CB1 receptors are predominantly located in the central nervous system (CNS), and their activation is associated with the therapeutic (e.g., antiemetic, analgesic) and psychoactive effects of cannabinoids.[1] CB2 receptors are primarily found in the periphery on immune cells. This compound's psychoactive side effects, such as dizziness, drowsiness, euphoria, and anxiety, are primarily mediated through its action on CB1 receptors in the brain.
Below is a diagram illustrating the general signaling pathway of this compound's interaction with the CB1 receptor.
II. Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments, with a focus on mitigating psychoactive side effects.
FAQs
Q1: What are the most common psychoactive adverse effects observed with this compound in clinical trials?
A1: The most frequently reported psychoactive adverse effects include drowsiness, dizziness, vertigo, euphoria (feeling "high"), ataxia, and difficulties with concentration.[3] In some cases, anxiety, disorientation, depression, hallucinations, and psychosis have been reported.[3]
Q2: How can we minimize the incidence of psychoactive effects during our experiments?
A2: Several strategies can be employed:
-
Dose Titration: Start with the lowest possible dose and gradually increase it over several days or weeks. This allows for the development of tolerance to the psychoactive effects.[4]
-
Bedtime Dosing: For studies where the primary outcome is not immediately affected by sedation, administering this compound at bedtime can minimize the impact of drowsiness and dizziness during waking hours.
-
Patient/Subject Selection: Use caution in elderly patients (65 and over) as they are generally more sensitive to the psychoactive effects.[3] Subjects with a history of psychiatric disorders may also be at higher risk for adverse mental status changes.
Troubleshooting Guides
Problem 1: High incidence of drowsiness and dizziness in study subjects.
| Potential Cause | Troubleshooting Step |
| Initial dose is too high. | Implement a dose-escalation protocol. Start with 0.25 mg or 0.5 mg and increase incrementally. |
| Dosing schedule. | If therapeutically feasible, switch to a once-daily dose administered at bedtime. |
| Concomitant medications. | Review subject medications for other CNS depressants that could potentiate sedative effects. |
Problem 2: Subjects report feelings of euphoria or a "high" that may interfere with study assessments.
| Potential Cause | Troubleshooting Step |
| Rapid dose escalation. | Slow the titration schedule to allow for greater habituation to the psychoactive effects. |
| Individual sensitivity. | Monitor subjects closely and consider dose reduction for those who experience persistent euphoria. |
Problem 3: Emergence of anxiety or paranoid reactions in a subset of subjects.
| Potential Cause | Troubleshooting Step |
| Pre-existing vulnerability. | Screen subjects for a personal or family history of psychiatric disorders. |
| High dosage. | Immediately reduce the this compound dose or discontinue treatment in affected subjects. Adverse psychiatric reactions can persist for 48 to 72 hours after stopping the drug.[3] |
III. Quantitative Data on Psychoactive Adverse Effects
The following tables summarize the incidence of psychoactive adverse effects from various clinical trials.
Table 1: Incidence of Common Psychoactive Adverse Effects of this compound vs. Placebo in Clinical Trials
| Adverse Effect | This compound (Incidence Range) | Placebo (Incidence Range) | Odds Ratio (95% CI) | Source(s) |
| Drowsiness | 20.0% - 50% | 0% - 24% | 7.25 (1.64 - 31.95) | [2][5][6] |
| Dizziness/Vertigo | 10.0% - 50% | 0% - 10% | 21.14 (2.92 - 152.75) | [2][5][6] |
| Euphoria | 3.6% - 11% | 0% | Not Reported | [3][6] |
| Ataxia | 3% - 14% | 0% | Not Reported | [7] |
| Concentration Difficulties | 3% - 13% | 0% | Not Reported | [7] |
Table 2: Dose-Dependent Incidence of Psychoactive Adverse Effects in a Study of Healthy Volunteers
| Adverse Effect | This compound 1 mg | This compound 2 mg | This compound 3 mg | Source |
| Anxiety | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed | [8] |
| Sedation | Dose-dependent increase observed | Dose-dependent increase observed | Dose-dependent increase observed | [8] |
Note: This study noted dose-dependent effects but did not provide specific incidence percentages in the abstract.
IV. Experimental Protocols
Below are summarized methodologies from key clinical trials investigating this compound, with a focus on dosing and adverse effect monitoring.
A. Dose-Escalation Study for Diabetic Peripheral Neuropathic Pain
-
Objective: To compare the efficacy of this compound versus placebo in treating chronic neuropathic pain due to diabetic peripheral neuropathy.
-
Methodology:
-
Screening Phase (1 week): Baseline pain and sleep scores were recorded.
-
Single-Blind Titration Phase (4 weeks): All subjects received this compound, starting at 1 mg daily for at least 4 days. The dose was then adjusted weekly (upwards in 1 or 2 mg/day increments, or downwards by 0.5, 1, or 2 mg/day) to a maximum of 4 mg/day, balancing pain control with tolerability of side effects.
-
Randomized, Double-Blind, Placebo-Controlled Withdrawal Phase: Subjects who responded to this compound (≥30% reduction in pain) were randomized to continue this compound or switch to placebo.
-
-
Adverse Event Monitoring: Tolerability and adverse events were assessed at each weekly visit during the titration phase.
-
Source:
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Safety of Dronabinol and this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. examine.com [examine.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. realmofcaring.org [realmofcaring.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Challenges of Nabilone's Aqueous Solubility in In Vitro Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Nabilone, a synthetic cannabinoid agonist of CB1 and CB2 receptors, presents a significant hurdle for in vitro studies due to its extremely low aqueous solubility. This technical support center provides researchers with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively address this challenge and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
This compound is a highly lipophilic molecule, meaning it has a strong affinity for fats and oils and repels water. This inherent chemical property results in very poor solubility in aqueous-based solutions like cell culture media and buffers.[1][2] Its aqueous solubility is reported to be less than 0.5 mg/L.[1][2][3]
Q2: What is the most common solvent used to dissolve this compound for in vitro experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing stock solutions of this compound for cell culture experiments due to its ability to dissolve a wide range of non-polar compounds.
Q3: Are there alternatives to DMSO for solubilizing this compound?
Yes, ethanol (B145695) can be used to dissolve this compound.[4] Additionally, forming inclusion complexes with cyclodextrins, such as β-cyclodextrin and its derivatives, has been shown to enhance the aqueous solubility of this compound.[5]
Q4: What are the potential off-target effects of this compound in in vitro experiments?
Beyond its activity at CB1 and CB2 receptors, this compound may have other effects. For instance, studies have shown that it can influence hippocampal neurotransmission.[6] It is also important to consider that the solvents used to dissolve this compound, such as DMSO, can have their own effects on cells. Therefore, appropriate vehicle controls are crucial in experimental design.
Q5: What are the known adverse effects of this compound that might be relevant to in vitro studies?
In clinical settings, this compound is known to cause side effects such as drowsiness, dizziness, and dry mouth.[7][8] While these are systemic effects, they highlight the compound's potent biological activity, which should be considered when designing and interpreting in vitro assays.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon addition to cell culture medium. | - The final concentration of this compound exceeds its solubility limit in the aqueous medium. - Improper mixing technique. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Lower the final concentration of this compound in your experiment. - Add the this compound stock solution dropwise to the pre-warmed (37°C) medium while gently swirling or vortexing. - Prepare an intermediate dilution of the stock solution in a serum-free medium or PBS before adding it to the final culture medium. - Consider using a higher, yet non-toxic, final concentration of the organic solvent. |
| Precipitation of this compound in the incubator over time. | - Temperature fluctuations affecting solubility. - Evaporation of the culture medium, leading to an increased concentration of this compound. - Interaction with components in the serum or medium. | - Ensure the incubator maintains a stable temperature. - Use a humidified incubator and ensure culture vessels are properly sealed to minimize evaporation. - Prepare fresh this compound-containing media for each experiment. - Test different serum concentrations or types if interactions are suspected. |
| Observed cellular toxicity not consistent with expected pharmacological effects. | - Cytotoxicity from the solvent (e.g., DMSO) at high concentrations. - The precipitate itself may be causing physical stress or toxic effects to the cells. | - Perform a dose-response experiment to determine the maximum tolerated concentration of the solvent for your specific cell line. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many studies recommending 0.1% or lower for sensitive cells.[9] - Ensure this compound is fully dissolved before adding it to the cells. If precipitation is unavoidable, consider alternative solubilization methods like cyclodextrin (B1172386) complexation. |
| Inconsistent or unexpected experimental results. | - Variability in the preparation of the this compound stock solution. - Degradation of this compound in the stock solution over time. | - Prepare fresh stock solutions for each set of experiments. - Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Data Summary
| Solvent | Solubility of this compound | Notes |
| Aqueous Media (pH 1.2-7.0) | < 0.5 mg/L | Practically insoluble.[1][2][3] |
| Acetonitrile | 1.0 mg/mL | |
| Ethanol | Soluble | Intravenous studies have been conducted with this compound dissolved in ethanol.[4] |
| DMSO | Soluble to high concentrations | Allows for the preparation of concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood.
-
Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the tube vigorously until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
-
Sterilization: DMSO at 100% is considered sterile. No further filtration is necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Direct Dilution (for lower final concentrations): Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing. The final DMSO concentration should ideally be below 0.1%.
-
Serial Dilution (for higher final concentrations or sensitive cells): To minimize the risk of precipitation, perform a serial dilution. First, prepare an intermediate dilution of the this compound stock in a small volume of serum-free medium or sterile PBS. Then, add this intermediate dilution to the final volume of the complete cell culture medium.
-
-
Final Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause frothing and protein denaturation.
-
Application to Cells: Immediately add the freshly prepared this compound working solution to your cell cultures.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (General Method)
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Randomly Methylated-β-cyclodextrin (RAMEB)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., 10-20% w/v HP-β-CD) in sterile, purified water. Stir until fully dissolved.
-
This compound Addition: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Complexation: Stir the suspension at room temperature for 24-48 hours, protected from light.
-
Separation of Undissolved this compound: Centrifuge the suspension at high speed to pellet the undissolved this compound.
-
Filtration: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.
-
Concentration Determination: The concentration of this compound in the final solution needs to be determined analytically using a method such as High-Performance Liquid Chromatography (HPLC).
-
Storage: Store the this compound-cyclodextrin complex solution at 4°C for short-term use or aliquot and store at -20°C for longer-term storage.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Simplified signaling pathway of this compound via CB1 and CB2 receptors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pharmacompass.com [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. The Safety of Dronabinol and this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
Strategies to improve the analytical sensitivity for low Nabilone concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of low nabilone (B1677615) concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive analytical technique for detecting low concentrations of this compound?
For the detection of low concentrations of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended and utilized technique due to its high sensitivity and selectivity.[1][2] High-resolution mass spectrometry (HRMS) can also provide excellent sensitivity and selectivity.[3][4]
Q2: What are the expected challenges when developing a method for low this compound concentrations?
Researchers can expect to encounter challenges related to matrix effects, where components in the biological sample interfere with the ionization of this compound, potentially suppressing or enhancing the signal.[5][6][7] Other challenges include achieving adequate recovery during sample preparation and potential for analyte degradation.
Q3: Can I use gas chromatography-mass spectrometry (GC-MS) for this compound analysis?
While GC-MS can be used for cannabinoid analysis, it often requires a derivatization step to improve the volatility and thermal stability of the analytes.[6][7][8] This can add complexity to the sample preparation workflow. LC-MS/MS is often preferred as it can typically analyze this compound directly without derivatization.[1]
Q4: What is a suitable internal standard for this compound analysis?
The ideal internal standard is a stable isotope-labeled version of this compound (e.g., this compound-d3). If a stable isotope-labeled analog is not available, a structurally similar compound with similar chromatographic and mass spectrometric behavior can be used.
Troubleshooting Guide
Issue 1: Poor or No this compound Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Verify the pH of the sample and extraction solvent to ensure optimal partitioning of this compound. - Evaluate a different extraction technique (e.g., switch from Liquid-Liquid Extraction to Solid-Phase Extraction). - Ensure complete evaporation and reconstitution of the sample extract. |
| Matrix Effects | - Dilute the sample extract to reduce the concentration of interfering matrix components. - Optimize the chromatographic separation to separate this compound from co-eluting matrix components. - Employ a more rigorous sample cleanup method, such as a different SPE sorbent.[9] - Use a stable isotope-labeled internal standard to compensate for signal suppression or enhancement. |
| Instrumental Issues | - Confirm the MS/MS transitions and collision energies are optimized for this compound. - Check for contamination in the ion source and clean if necessary. - Ensure the LC system is delivering the mobile phase accurately and without leaks. |
| Analyte Degradation | - Minimize sample exposure to light and high temperatures. - Use fresh solvents and reagents. - Evaluate the stability of this compound in the sample matrix and during storage. |
Issue 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Carryover from Previous Injections | - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover. |
| Dirty Ion Source or Mass Spectrometer | - Perform routine cleaning and maintenance of the ion source and mass spectrometer optics. |
Issue 3: Poor Peak Shape
| Possible Cause | Troubleshooting Steps |
| Inappropriate Reconstitution Solvent | - Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Overload | - Reduce the injection volume or dilute the sample. |
| Column Degradation | - Replace the analytical column if it has been used extensively or shows signs of performance loss. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for cannabinoids in biological matrices from various studies. While specific data for this compound is limited, the values for structurally similar cannabinoids provide a useful reference.
| Analyte | Matrix | Method | LLOQ | Reference |
| Cannabinoids (CBD, CBN, Δ9-THC and metabolites) | Human Plasma | LC-HRMS | 0.2 ng/mL | [3][4] |
| Δ9-THC and 11-hydroxy-Δ9-THC | Human Plasma | LC-MS/MS | 0.250 ng/mL | [2] |
| Cannabinoids | Breath | LC-MS/MS with Derivatization | sub-pg/mL to pg/mL | [5] |
| Cannabinoids and metabolites | Whole Blood | LC-MS/MS | 0.5 to 2 ng/mL | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for other cannabinoids and can be optimized for this compound.[2][3]
-
Sample Preparation:
-
To 0.5 mL of plasma, add an appropriate amount of internal standard.
-
Add 0.5 mL of a suitable buffer (e.g., ammonium (B1175870) formate) and vortex briefly.
-
-
Extraction:
-
Add 3 mL of an organic extraction solvent (e.g., a mixture of n-hexane and ethyl acetate, or chloroform).[2]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general procedure for cannabinoids and should be optimized for this compound.[9]
-
Column Conditioning:
-
Condition a polymeric SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load 1 mL of pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
This is a general starting point for an LC-MS/MS method.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute this compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and the internal standard. These will need to be determined by infusing a standard solution of this compound into the mass spectrometer.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. Analysis of Cannabinoids in Biological Specimens: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BASi® | Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms [basinc.com]
- 3. Development and validation of a LC-HRMS method for the quantification of cannabinoids and their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. unitedchem.com [unitedchem.com]
Technical Support Center: Managing the Habit-forming Potential of Nabilone in Longitudinal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the habit-forming potential of Nabilone in longitudinal studies.
Frequently Asked Questions (FAQs)
Q1: What is the known habit-forming potential of this compound?
A1: Reports of this compound abuse are infrequent.[1] The abuse potential of this compound is considered low, particularly when compared to smoked cannabis, as it is reported to have a slower onset of action, produce more undesirable side effects, and is more expensive.[1] However, as a synthetic cannabinoid that acts as an agonist for the CB1 and CB2 receptors, it possesses psychoactive properties that warrant careful monitoring for tolerance and dependence in long-term studies.[1] this compound is classified as a Schedule II drug in the United States, indicating a potential for physical and psychological dependence.
Q2: What are the key considerations when designing a longitudinal study with this compound to minimize risks of habit formation?
A2: When designing a long-term study, it is crucial to incorporate a comprehensive strategy to monitor for signs of abuse and dependence. This includes:
-
Careful Participant Selection: Exclude individuals with a current diagnosis of drug or alcohol dependence (excluding nicotine).[2]
-
Dose Titration and Monitoring: Start with a low dose of this compound (e.g., 0.25 mg) and titrate upwards slowly, monitoring for adverse events at each dose increment.[3][4] A maximum daily dose should be predefined based on the study's objectives and safety data.
-
Regular Monitoring for Adverse Events: Implement a structured schedule for monitoring adverse events, including those related to psychological state and behavior. The UKU Side Effect Rating Scale is one tool that can be utilized.[3][4]
-
Assessment of Withdrawal Symptoms: Incorporate a tapering phase at the end of the treatment period to minimize withdrawal effects.[3][4] Monitor for withdrawal symptoms using validated scales like the Marijuana Withdrawal Checklist (MWC).[5]
-
Evaluation of Drug-Seeking Behavior and Craving: Regularly assess for drug-seeking behaviors and craving using tools such as the Marijuana Craving Questionnaire (MCQ).[5]
-
Urine Drug Screening: While this compound is not typically detected in standard cannabis urine assays, urine toxicology can be used to monitor for the use of other substances.[6]
Q3: Are there validated questionnaires to assess this compound's abuse potential in a clinical setting?
A3: While there are no questionnaires specifically validated for this compound, several instruments developed for cannabis and other substances can be adapted. These include:
-
Marijuana Craving Questionnaire (MCQ): A self-administered 12-item questionnaire to assess craving.[5]
-
Marijuana Withdrawal Checklist (MWC): A tool to assess the severity of withdrawal symptoms.[5]
-
Drug Use Disorder (DUD) Questionnaire: A 12-item measure based on DSM-IV-TR criteria for substance abuse and dependence.[7]
-
Screener and Opioid Assessment for Patients with Pain (SOAPP-R): Can be adapted to predict drug-seeking behaviors.[8]
-
Current Opioid Misuse Measure (COMM): Can be used to monitor for drug-seeking behaviors during long-term therapy.[8]
Troubleshooting Guides
Scenario 1: A study participant reports experiencing euphoria after this compound administration.
-
Troubleshooting Steps:
-
Assess Severity and Frequency: Document the intensity and frequency of the euphoric effects.
-
Dose Adjustment: Consider reducing the this compound dose to the previous well-tolerated level.
-
Increased Monitoring: Increase the frequency of monitoring for other signs of abuse potential, such as drug-seeking behavior or escalating dose requests.
-
Consider Discontinuation: If euphoria is intense, persistent, or accompanied by other problematic behaviors, consider discontinuing the participant from the study.
-
Scenario 2: A participant exhibits potential drug-seeking behaviors (e.g., frequently requesting early refills, reporting lost medication).
-
Troubleshooting Steps:
-
Administer Validated Questionnaires: Use tools like the SOAPP-R or COMM to formally assess for aberrant drug-related behaviors.[8]
-
Review Study Protocol: Reiterate the study's medication dispensing and management protocols with the participant.
-
Urine Drug Screen: Conduct a urine drug screen to assess for the presence of non-prescribed substances.
-
Consult with Study Team: Discuss the case with the study's medical and psychological staff to determine the appropriate course of action, which may include discontinuation.
-
Scenario 3: A participant reports withdrawal symptoms upon planned tapering of this compound.
-
Troubleshooting Steps:
-
Assess Symptoms: Use the Marijuana Withdrawal Checklist (MWC) to quantify the severity of withdrawal symptoms.[5]
-
Adjust Tapering Schedule: Slow down the tapering schedule to allow for a more gradual reduction in dosage.
-
Symptomatic Support: Provide supportive care for specific withdrawal symptoms (e.g., sleep aids for insomnia).
-
Monitor Closely: Continue to monitor the participant closely throughout the extended tapering period.
-
Data Presentation
Table 1: Adverse Events Reported in a 10-Week Randomized Controlled Trial of this compound (2 mg/day) for Cannabis Dependence [6]
| Adverse Event | This compound Group (n=10) | Placebo Group (n=8) |
| Number of Events | 8 | 6 |
| Number of Participants Reporting Events | 2 | 4 |
| Nausea | 1 | 1 |
| Vomiting | 0 | 2 |
| Sedation | 1 | 1 |
All reported adverse events were rated as mild-to-moderate.
Table 2: Effects of this compound on Marijuana Withdrawal and Relapse in a Laboratory Setting [9]
| Outcome Measure | Placebo | This compound (6 mg/day) | This compound (8 mg/day) |
| Marijuana Relapse | Baseline | Decreased (p<0.05) | Decreased (p<0.05) |
| Irritability | Increased | Reversed (p<0.05) | Reversed (p<0.05) |
| Sleep Disruption | Increased | Reversed (p<0.05) | Reversed (p<0.05) |
| Food Intake Disruption | Increased | Reversed (p<0.05) | Reversed (p<0.05) |
| Capsule 'Liking' | No significant increase | No significant increase | No significant increase |
Experimental Protocols
Preclinical Assessment of Abuse Liability
1. Conditioned Place Preference (CPP) Protocol
The CPP paradigm is utilized to evaluate the rewarding or aversive properties of a drug by associating its effects with a specific environment.[10][11]
-
Apparatus: A two or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases:
-
Habituation (Pre-conditioning): Animals are allowed to freely explore all compartments to establish a baseline preference.
-
Conditioning: Over several days, animals receive this compound and are confined to one compartment, and on alternate days, they receive a vehicle and are confined to the other compartment.
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Post-conditioning (Test): In a drug-free state, animals are given access to all compartments, and the time spent in each is recorded.
-
-
Interpretation: A significant increase in time spent in the drug-paired compartment suggests rewarding properties, while a decrease suggests aversive properties.
2. Intravenous Self-Administration Protocol
This model assesses the reinforcing effects of a drug by determining if an animal will perform a task (e.g., lever pressing) to receive it.
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive) and an infusion pump connected to a catheter surgically implanted into the animal's jugular vein.
-
Phases:
-
Acquisition: Animals are trained to press the active lever to receive an infusion of a known drug of abuse (e.g., cocaine).
-
Substitution: Once a stable response rate is established, the known drug is replaced with different doses of this compound or vehicle to determine if the animal will continue to self-administer.
-
-
Interpretation: A significantly higher rate of pressing the active lever for this compound compared to the vehicle indicates reinforcing properties.
Clinical Assessment in Longitudinal Studies
1. Monitoring During Dose Titration and Maintenance
-
Procedure:
-
Initiate this compound at a low dose (e.g., 0.25 mg daily).[4]
-
Increase the dose in small increments (e.g., 0.25 mg every two days) towards the target dose.[3]
-
After each dose increase, monitor vital signs and assess for side effects using a standardized scale (e.g., UKU Side Effect Rating Scale) for a specified period (e.g., 3 hours).[3][5]
-
During the maintenance phase, conduct weekly assessments of withdrawal symptoms (MWC) and craving (MCQ).[5]
-
2. End-of-Study Tapering and Follow-up
-
Procedure:
-
At the end of the treatment period, gradually taper the this compound dose (e.g., decrease by 0.25 mg daily) to prevent withdrawal.[3][12]
-
During the tapering phase, conduct frequent check-ins (e.g., every other day via phone) to monitor for withdrawal symptoms.[3][12]
-
Schedule a safety follow-up visit after the complete discontinuation of the study drug (e.g., 2 weeks later).[3]
-
Mandatory Visualizations
Caption: this compound's signaling pathway leading to increased dopamine release.
Caption: Experimental workflow for a longitudinal this compound clinical trial.
References
- 1. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. This compound Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Use Disorder (DUD) Questionnaire: Scale Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. This compound Decreases Marijuana Withdrawal and a Laboratory Measure of Marijuana Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial | PLOS One [journals.plos.org]
Refinements to Nabilone synthesis to improve yield and purity
Welcome to the technical support center for Nabilone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for refining this compound synthesis with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: My synthesis results in a low overall yield. What are the most common problematic steps?
A1: Low overall yields in this compound synthesis can often be attributed to several key steps. Historically, routes involving photolysis, ozonolysis, or the use of lead tetraacetate have been reported to be low-yielding.[1] A critical step to optimize is the condensation of the resorcinol (B1680541) derivative with the terpene moiety. The choice of Lewis acid or Brønsted acid catalyst and reaction conditions can dramatically impact the yield of this step. For instance, using tin tetrachloride with water was found to improve the yield of a key condensation/annulation step to 89%.[2]
Q2: I am struggling with the stereoselectivity of the reaction, obtaining a mixture of cis and trans isomers. How can I improve the yield of the desired trans isomer?
A2: The formation of the undesired cis isomer is a common issue. One effective strategy is to isomerize the cis-nabilone (B1616098) to the desired trans-nabilone. This can be achieved by treating the product mixture with aluminum chloride (AlCl₃) in dichloromethane (B109758) at 0°C. This isomerization step has been reported to proceed with up to 93% yield, providing an efficient method to improve the purity of the final product.[1][2]
Q3: What are the most significant impurities I should be aware of, and how can they be minimized?
A3: Besides the cis-nabilone isomer (CAS: 56469-15-9), other process-related impurities can arise. One key precursor impurity is 2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol (B3029300) (CAS: 61597-37-3).[3][4] The formation of quinone-type byproducts can also occur, especially during Brønsted acid-catalyzed reactions open to the air, indicated by the reaction mixture turning red.[2] To minimize these, it is crucial to use purified starting materials and consider conducting reactions under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoiding toxic heavy metal reagents like lead tetraacetate can prevent contamination of the final product.[2]
Q4: The work-up and purification of my reaction mixture are difficult, especially with emulsions. What are the best practices?
A4: Purification challenges, particularly the removal of tin salt emulsions after using catalysts like tin tetrachloride, are a known complication.[2] To mitigate this, consider alternative catalysts. A refined synthesis route utilizes a Brønsted acid-catalyzed Michael addition, which can simplify the work-up procedure.[2] For purification of intermediates, techniques other than chromatography can be superior. For example, the isolation of a key Michael adduct by filtration was found to be more effective than chromatography, increasing both the yield and the enantiopurity of the final product.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield in Grignard Reaction Step | - Impure or oxidized magnesium turnings.- Wet solvent or glassware.- Inefficient initiation. | - Use fresh, shiny magnesium turnings.- Rigorously dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether).- Use an initiating agent like a small crystal of iodine or 1,2-dibromoethane. |
| Formation of cis-Nabilone Isomer | - Lack of stereocontrol in the cyclization step. | - Implement a post-synthesis isomerization step using AlCl₃ in CH₂Cl₂ at 0°C to convert the cis isomer to the desired trans isomer.[1][2] |
| Product Contamination with Heavy Metals | - Use of catalysts or reagents containing lead or tin. | - Replace toxic reagents. For example, avoid lead tetraacetate, which has been used in older syntheses.[2]- If using tin tetrachloride, ensure thorough work-up and purification to remove all tin residues. Consider alternative, metal-free catalysts where possible. |
| Low Enantiopurity | - Non-stereoselective reaction conditions.- Racemization during work-up or purification. | - Employ an enantioselective synthesis route, for example, using a Brønsted acid-catalyzed Michael addition to apoverbenone.[2]- Optimize purification of chiral intermediates; filtration has been shown to be superior to chromatography for enhancing enantiopurity in certain steps.[2] |
Data on Improved this compound Synthesis Yields
The following tables summarize yield improvements based on refinements to the synthesis protocols.
Table 1: Comparison of Overall Synthesis Yields
| Synthesis Route | Overall Yield | Number of Steps | Key Features |
| Previous State-of-the-Art (Optically Active) | 28% | 5 | Utilized heavy metal reagents.[2] |
| Refined Brønsted Acid Route (Optically Active) | 65% | 5 | Avoids toxic lead tetraacetate; uses a high-yield Michael addition and filtration for purification.[2] |
| Racemic Route from p-Methoxyacetophenone | 45% | 4 | Uses tin tetrachloride, which can complicate purification.[2] |
Table 2: Yield Improvements for Specific Reaction Steps
| Reaction Step | Standard Yield | Optimized Yield | Refinement |
| Condensation/Annulation | Low/Variable | 89% | Addition of water to SnCl₄ catalyst.[2] |
| cis to trans Isomerization | N/A | 93% | Treatment with AlCl₃ in CH₂Cl₂.[2] |
| Michael Addition | N/A | 94% | Brønsted acid catalysis and isolation of adduct by filtration.[2] |
| Cyclization of Intermediate | N/A | 87% | Use of TMSOTf as a catalyst.[2] |
Experimental Protocols
Protocol 1: High-Yield Enantioselective Synthesis of (-)-Nabilone (65% Overall Yield)
This protocol is based on a refined method that avoids highly toxic reagents and improves overall yield.[2]
Step 1: Brønsted Acid-Catalyzed Michael Addition
-
To a solution of apoverbenone in dichloromethane (DCE) under a nitrogen atmosphere, add 5-(1,1-dimethylheptyl)resorcinol.
-
Add a catalytic amount of a suitable Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at 60°C for approximately 20 hours.
-
Cool the reaction mixture. The Michael adduct intermediate will precipitate.
-
Isolate the intermediate by filtration, washing with cold DCE. This filtration step is crucial for achieving high enantiopurity. The yield for this step is approximately 94%.
Step 2: Cyclization to (-)-Nabilone
-
Dissolve the dried Michael adduct from Step 1 in a mixture of dichloromethane and nitromethane.
-
Cool the solution to 0°C.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield (-)-Nabilone. The yield for this cyclization step is approximately 87%.
Protocol 2: Isomerization of cis-Nabilone to trans-Nabilone
This protocol is for converting the undesired cis isomer into the therapeutically active trans isomer.[1]
-
Dissolve the mixture of this compound isomers in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add aluminum chloride (AlCl₃) in portions while stirring.
-
Monitor the reaction by TLC or HPLC until the cis isomer is consumed.
-
Carefully quench the reaction by slowly adding water, followed by a dilute HCl solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify by chromatography or recrystallization to obtain pure trans-Nabilone. This step can achieve a yield of up to 93%.[2]
Visualized Workflows
Caption: Workflow for the improved enantioselective synthesis of this compound.
References
Technical Support Center: Nabilone Administration and Orthostatic Hypotension
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the risk of orthostatic hypotension during Nabilone administration in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced orthostatic hypotension?
A1: this compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its cardiovascular effects, including orthostatic hypotension, are primarily mediated through the activation of CB1 receptors located in the central nervous system, as well as in peripheral tissues like the heart and vascular system.[2][3] Activation of these receptors can lead to vasodilation (widening of blood vessels) and a subsequent drop in blood pressure, particularly when changing to an upright posture.[2]
Q2: At what doses of this compound is orthostatic hypotension most likely to occur?
A2: The occurrence of orthostatic hypotension with this compound is dose-dependent. Clinical studies have shown that at a dose of 1 mg, postural hypotension is not typically observed. However, minimal effects may be seen at 2.5 mg, with marked postural hypotension occurring at a 5 mg dose.[4][5]
Q3: What are the common symptoms of orthostatic hypotension that I should monitor for in my study subjects?
A3: Key symptoms include dizziness, lightheadedness, feeling faint or as if one might black out, blurred vision, and weakness. These symptoms are most prominent upon standing up from a seated or lying position.
Q4: Are there any non-pharmacological strategies to mitigate this compound-induced orthostatic hypotension in a research setting?
A4: Yes. Ensuring adequate hydration of study subjects is crucial, as dehydration can worsen hypotensive effects. In preclinical models, this can be achieved through consistent access to water or administration of saline. For clinical studies, maintaining adequate fluid intake should be encouraged.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Significant drop in blood pressure upon postural change (preclinical model). | High dose of this compound. | Implement a dose-titration strategy, starting with a lower dose and gradually increasing to the target dose.[6] This allows for adaptation of the cardiovascular system. |
| Dehydration of the animal. | Ensure animals are adequately hydrated before and during the experiment. Consider co-administration of a volume expander like saline to counteract vasodilation.[6] | |
| High variability in blood pressure readings during tilt-table tests. | Improper animal restraint or stress. | Acclimatize animals to the restraint and experimental setup to minimize stress-induced physiological changes.[6] |
| Inaccurate blood pressure monitoring. | Verify the calibration and proper placement of the blood pressure transducer.[6] | |
| Participant in a clinical study reports significant dizziness upon standing. | Onset of orthostatic hypotension. | Immediately have the participant lie down. Monitor blood pressure and heart rate. Consider reducing the next dose of this compound or implementing a slower dose titration schedule. |
| Concomitant medications. | Review the participant's concomitant medications for other drugs that may cause or exacerbate orthostatic hypotension, such as beta-blockers, tricyclic antidepressants, and alpha-blockers.[7] |
Data Presentation
Table 1: Incidence of Dizziness and Postural Hypotension with this compound
| Adverse Effect | This compound Group (Odds Ratio vs. Placebo) | 95% Confidence Interval | Reference |
| Dizziness | 21.14 | 2.92 – 152.75 | [1][8] |
| Postural Hypotension | Dose-dependent: minimal at 2.5 mg, marked at 5 mg. | Not Applicable | [4][5] |
Note: Dizziness is a primary symptom of orthostatic hypotension. The odds ratio indicates a significantly higher risk of dizziness in individuals receiving this compound compared to placebo.
Experimental Protocols
Key Experiment: Assessment of Orthostatic Hypotension in a Rodent Model Using a Tilt-Table Test
This protocol is adapted from established methods for inducing and measuring orthostatic hypotension in rats and can be applied to studies involving this compound.[6][9][10]
Objective: To quantify the change in mean arterial pressure (MAP) and heart rate (HR) in response to a postural challenge following this compound administration.
Materials:
-
This compound and vehicle control
-
Anesthetic agent (e.g., urethane (B1682113) or a combination of alpha-chloralose, urethane, and sodium pentobarbital)
-
Male Wistar or Sprague-Dawley rats (or other appropriate strain)
-
Custom-built tilt-table capable of changing the rat's position from horizontal to a 60- to 90-degree head-up tilt.[6][10]
-
Catheters for arterial and venous access
-
Blood pressure transducer and data acquisition system
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat to a surgical plane, ensuring reflexes are absent but cardiovascular function is maintained.[11]
-
Surgically implant catheters into the carotid artery for continuous blood pressure monitoring and the jugular vein for drug administration.[6]
-
Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring for a stable baseline MAP and HR.[6]
-
-
Baseline Tilt-Test:
-
Record baseline MAP and HR in the horizontal (supine) position.
-
Tilt the rat to a 60-degree head-up position for 60 seconds.[6]
-
Record the maximum drop in MAP and any compensatory changes in HR.
-
Return the rat to the horizontal position and allow it to stabilize.
-
-
This compound Administration:
-
Administer the vehicle control intravenously and repeat the tilt test after a predetermined time (e.g., 15 minutes).
-
Administer the desired dose of this compound intravenously. To mitigate severe hypotension, a dose-escalation protocol is recommended.[6]
-
-
Post-Dosing Tilt-Tests:
-
Repeat the tilt test at predefined time points after this compound administration (e.g., 5, 15, 30, and 60 minutes) to assess the onset and duration of orthostatic effects.
-
Data Analysis:
-
Calculate the change in MAP and HR from the pre-tilt baseline at each time point for both vehicle and this compound-treated groups.
-
Compare the magnitude of the orthostatic hypotensive response between the groups using appropriate statistical analysis.
Mandatory Visualizations
Signaling Pathways
Caption: CB1 Receptor Signaling Pathway Leading to Vasodilation.
Experimental Workflows
Caption: Workflow for Assessing this compound-Induced Orthostatic Hypotension.
Logical Relationships
Caption: Logical Relationship for Troubleshooting Orthostatic Hypotension.
References
- 1. The Safety of Dronabinol and this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of CB1 Cannabinoid Receptors in Vascular Responses and Vascular Remodeling of the Aorta in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous cannabinoid receptor CB1 activation promotes vascular smooth-muscle cell proliferation and neointima formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of this compound, a cannabinol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single dose study of this compound, a synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Drug-induced orthostatic hypotension: A systematic review and meta-analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orthostatic hypotension induced by postural change in the rat (tilt test) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting experimental protocols for Nabilone's long duration of action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nabilone (B1677615). The content is tailored to address the unique challenges presented by its long duration of action.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters of this compound to consider when designing experiments?
A1: this compound's pharmacokinetic profile is characterized by rapid absorption and a relatively short plasma half-life for the parent compound, but a significantly longer half-life for its metabolites, which are also pharmacologically active. This disparity is crucial for experimental design.
| Parameter | Value | Species | Citation |
| This compound Plasma Half-life | ~2 hours | Human | [1][2] |
| Metabolite Plasma Half-life | ~35 hours | Human | [1][3] |
| Time to Peak Plasma Concentration | ~2 hours | Human | [1][4] |
| Primary Route of Elimination | Feces (~60-67%) | Human | [1][3] |
Q2: What is this compound's primary mechanism of action?
A2: this compound is a synthetic cannabinoid that functions as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[5][6] These are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[7]
Q3: How does this compound's long duration of action impact in vitro experimental design?
A3: The prolonged activity of this compound and its metabolites can lead to receptor desensitization and downregulation in cell-based assays. This necessitates modifications to standard protocols, such as extended incubation times for antagonists or washout periods to allow for receptor resensitization. It is also critical to characterize the kinetics of signaling to understand the sustained effects.
Q4: What are the main challenges when conducting in vivo studies with this compound?
A4: Due to its long-acting nature, tachyphylaxis (rapid development of tolerance) can be a significant issue in in vivo studies.[8] Careful consideration of the dosing regimen (e.g., intermittent dosing) and the inclusion of appropriate washout periods are essential to mitigate this. Behavioral assessments should be conducted at multiple time points to capture the full duration of this compound's effects.[9]
Troubleshooting Guides
In Vitro Assays
Issue: High variability or loss of signal in cAMP assays with prolonged this compound exposure.
-
Possible Cause: Receptor desensitization or downregulation due to sustained agonist activity.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal incubation time for this compound to achieve a stable inhibitory effect on cAMP production without inducing significant desensitization.
-
Receptor Desensitization Assay: Quantify the extent of receptor desensitization by pre-treating cells with this compound for varying durations, followed by a washout step and then re-stimulation with a known cannabinoid agonist.
-
Use of a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and enhance the signal-to-noise ratio.[10]
-
Lower Cell Density: Optimizing cell density can sometimes mitigate issues related to ligand depletion or cell health over long incubation periods.
-
Issue: Difficulty in achieving complete washout of this compound in binding or functional assays.
-
Possible Cause: High receptor affinity and slow dissociation rate of this compound and its active metabolites.
-
Troubleshooting Steps:
-
Extended Washout Periods: Increase the duration and number of wash steps. For functional assays, this may involve incubating the cells in agonist-free media for an extended period (e.g., several hours to overnight) to allow for receptor resensitization.
-
Use of a Neutral Antagonist: In binding assays, after the initial incubation with this compound, a high concentration of a neutral antagonist can be used to facilitate the displacement of the bound ligand.
-
Temperature Optimization: Perform washout steps at a slightly elevated temperature (e.g., 37°C) if compatible with cell/membrane viability, as this can sometimes increase the dissociation rate.
-
In Vivo Studies
Issue: Development of tolerance to this compound's effects in chronic dosing studies.
-
Possible Cause: Receptor downregulation and desensitization in response to continuous agonist exposure.
-
Troubleshooting Steps:
-
Intermittent Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., every other day or twice a week) to allow for the cannabinoid system to return to baseline between doses.
-
Dose Escalation: A gradual dose escalation protocol may help to mitigate the rapid development of tolerance.
-
Washout Periods: Incorporate planned washout periods within the study design to assess the reversal of tolerance. Clinical studies have utilized washout periods of at least one week.[11]
-
Assessment of Receptor Density: At the end of the study, brain tissue can be collected to measure CB1 receptor density and function (e.g., via radioligand binding or agonist-stimulated GTPγS binding) to confirm the development of tolerance at the molecular level.[12]
-
Issue: Difficulty in determining the appropriate time points for behavioral assessments.
-
Possible Cause: The long and variable duration of action of this compound and its metabolites.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a preliminary PK/PD study to correlate plasma concentrations of this compound and its active metabolites with the time course of the behavioral effects.
-
Extended Observation Period: Conduct behavioral testing at multiple time points post-administration (e.g., 2, 4, 8, 24, and 48 hours) to capture the onset, peak, and duration of the effects.[9]
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Use of a Battery of Tests: Employ a range of behavioral assays that assess different aspects of CNS function (e.g., locomotor activity, anxiety, cognition, and pain perception) to obtain a comprehensive profile of this compound's effects over time.[13]
-
Detailed Experimental Protocols
In Vitro: cAMP Accumulation Assay for this compound
This protocol is designed to measure the inhibitory effect of this compound on forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Materials:
-
Cell line stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Pre-incubation with this compound: Remove the culture medium and add the diluted this compound to the cells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. To investigate long-term effects, this incubation can be extended, but potential for desensitization should be assessed.
-
Stimulation with Forskolin: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
In Vivo: Assessment of this compound-Induced Tolerance in a Rodent Model of Neuropathic Pain
This protocol describes a method to assess the development of tolerance to the analgesic effects of this compound in a rat model of neuropathic pain (e.g., chronic constriction injury - CCI).
Materials:
-
Male Sprague-Dawley rats
-
Surgical equipment for CCI surgery
-
Von Frey filaments for assessing mechanical allodynia
-
This compound
-
Vehicle control
Procedure:
-
Induction of Neuropathic Pain: Perform CCI surgery on the sciatic nerve of the rats. Allow for a recovery period of at least one week and confirm the development of mechanical allodynia.
-
Baseline Assessment: Measure the baseline paw withdrawal threshold (PWT) in response to von Frey filaments.
-
Chronic Dosing Regimen:
-
Group 1 (Control): Administer vehicle daily for 14 days.
-
Group 2 (this compound - Continuous): Administer a fixed dose of this compound (e.g., 1-5 mg/kg, p.o.) daily for 14 days.
-
Group 3 (this compound - Intermittent): Administer the same dose of this compound every other day for 14 days.
-
-
Assessment of Analgesic Effect: On days 1, 7, and 14, measure the PWT at a consistent time point after drug administration (e.g., 2 hours post-dose) to assess the analgesic effect of this compound.
-
Washout and Re-challenge: After the 14-day dosing period, implement a 7-day washout period. On day 22, re-challenge all groups with the standard dose of this compound and measure the PWT to assess the reversal of tolerance.
-
Data Analysis: Compare the PWTs between the different treatment groups over time. A decrease in the analgesic effect of this compound in the continuous dosing group compared to the intermittent dosing group would indicate the development of tolerance.
Visualizations
Caption: Simplified signaling pathway of this compound via CB1/CB2 receptors.
Caption: Experimental workflow for assessing this compound-induced tolerance.
References
- 1. Rapid CB1 cannabinoid receptor desensitization defines the time course of ERK1/2 MAP kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. marshall.edu [marshall.edu]
- 4. Gaps in predicting clinical doses for cannabinoids therapy: Overview of issues for pharmacokinetics and pharmacodynamics modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. New Insights into Arrestin Recruitment to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid this compound in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gaps in predicting clinical doses for cannabinoids therapy: Overview of issues for pharmacokinetics and pharmacodynamics modelling. - Business of Cannabis [businessofcannabis.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A species comparison of the toxicity of this compound, a new synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
How to account for placebo effects in clinical trials of Nabilone for pain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting clinical trials of Nabilone for pain management. The following information directly addresses specific issues you might encounter, with a focus on accounting for the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in accounting for the placebo effect in this compound clinical trials for pain?
The primary challenge is the potential for "unblinding" due to the psychoactive effects of this compound.[1][2] Unlike an inert placebo, this compound can produce noticeable side effects such as dizziness, drowsiness, dry mouth, and mild psychological highs.[3][4] These effects can allow participants to guess whether they are receiving the active drug or the placebo, which can bias their reporting of pain relief and other outcomes.[1][2] This phenomenon, known as functional unblinding, can compromise the integrity of a double-blind, placebo-controlled trial, which is the gold standard for establishing efficacy.[2][5]
Q2: What are the standard clinical trial designs used to control for placebo effects in this compound pain studies?
The most common and rigorous designs are randomized, double-blind, placebo-controlled trials.[1][6][7] These can be structured as either:
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Parallel Group Design: Each group of participants receives a different treatment (this compound or placebo) for the entire duration of the study.
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Crossover Design: Each participant receives both this compound and placebo at different times, separated by a "washout" period.[1][3][8][9] This design allows each participant to serve as their own control, which can increase statistical power and require fewer subjects.[10]
Q3: How can I mitigate the risk of unblinding in my this compound trial?
Several strategies can be employed to maintain blinding:
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Use of an Active Placebo: An active placebo is a substance that mimics the noticeable side effects of the active drug without having the therapeutic effect being studied.[11][12] For this compound, a potential active placebo could be a low dose of a medication with similar side effects, such as a mild sedative or a drug causing dry mouth.[5] However, the use of active placebos is not widespread and they carry the risk of having unintended therapeutic effects.[11]
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Assess Blinding Integrity: At the end of the trial, ask participants which treatment they believe they received.[1][2] If the accuracy of their guesses is significantly better than chance, it suggests that unblinding may have occurred and influenced the results.[2]
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Statistical Analysis: Statistical methods, such as regression and mediation analysis, can be used to evaluate whether the psychoactive side effects biased the trial's outcomes.[1]
Q4: Are there alternative trial designs that can help account for a high placebo response?
Yes, some alternative designs include:
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Placebo Run-in Period: All participants receive a placebo for an initial period. Those who show a significant improvement in pain are considered "placebo responders" and may be excluded from the main trial. However, the effectiveness of this method in reducing the overall placebo response is debated.
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Sequential Parallel Comparison Design: This two-phase design involves initial randomization to the active drug or placebo. Placebo non-responders are then re-randomized to either the active drug or placebo. The final analysis pools data from both phases.
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Enriched Enrollment Randomized Withdrawal Design: All participants initially receive this compound. Those who experience a predefined level of pain relief are then randomized to either continue with this compound or switch to a placebo. An increase in pain in the placebo group is considered evidence of the drug's efficacy.
Troubleshooting Guides
Issue: High variability in baseline pain scores among participants.
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Recommendation: High variability in baseline pain can make it difficult to detect a true treatment effect. Consider implementing stricter inclusion/exclusion criteria to ensure a more homogenous patient population in terms of pain severity and type. Making high variability in baseline pain reports an exclusion criterion can be a useful strategy.
Issue: A higher-than-expected dropout rate in the this compound group due to adverse events.
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Recommendation: this compound's side effects can lead to participant withdrawal. To mitigate this, consider a dose-titration phase where the dosage is gradually increased to the target therapeutic level.[1][6] This allows participants to acclimate to the medication and may reduce the incidence of intolerable side effects. Ensure that the informed consent process thoroughly explains the potential side effects.
Issue: The placebo response in my trial is very high, potentially masking the true effect of this compound.
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Recommendation: A high placebo response is common in pain trials. To address this, consider training for both study staff and participants. Training can help manage participant expectations and ensure more accurate and objective pain reporting. For staff, this includes using neutral language when discussing the study treatments. For participants, it can involve training on how to accurately assess and report their pain levels, focusing on their internal experience rather than external cues.
Experimental Protocols
Protocol: Randomized, Double-Blind, Placebo-Controlled Crossover Trial of this compound for Fibromyalgia Pain
This protocol is a synthesized example based on common methodologies.[1][2]
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Participant Recruitment: Recruit patients diagnosed with fibromyalgia who meet specific inclusion criteria (e.g., age, pain duration, and severity on a Visual Analog Scale [VAS]).
-
Baseline Assessment: Collect baseline data on pain (VAS), quality of life (Fibromyalgia Impact Questionnaire - FIQ), anxiety levels, and number of tender points.[1]
-
Randomization: Randomly assign participants to one of two treatment sequences:
-
Sequence A: this compound followed by Placebo
-
Sequence B: Placebo followed by this compound
-
-
Treatment Period 1 (4 weeks):
-
Administer the first assigned treatment.
-
Employ a dose-titration schedule for this compound (e.g., starting with 0.5 mg at bedtime and gradually increasing to 1 mg twice daily).[1] The placebo should be identical in appearance, taste, and administration schedule.
-
Conduct assessments at weeks 2 and 4.
-
-
Washout Period (4 weeks):
-
Participants receive no study medication to allow for the effects of the first treatment to dissipate.
-
Reassess outcome measures at the end of the washout period to ensure they have returned to baseline.[1]
-
-
Treatment Period 2 (4 weeks):
-
Administer the second assigned treatment.
-
Follow the same procedures as in Treatment Period 1.
-
-
Final Assessment: Conduct a final assessment of all outcome measures.
-
Blinding Assessment: Ask participants which treatment they believe they received during each period to assess the success of the blinding.
Data Presentation
Table 1: Efficacy of this compound vs. Placebo in Fibromyalgia (4-Week Treatment)
| Outcome Measure | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |
| Visual Analog Scale (VAS) for Pain | -2.04 | No significant improvement | < .02 |
| Fibromyalgia Impact Questionnaire (FIQ) | -12.07 | No significant improvement | < .02 |
| Anxiety Score | -1.67 | No significant improvement | < .02 |
Data synthesized from a study on this compound for fibromyalgia.[1][2]
Table 2: Adverse Events in this compound vs. Placebo Groups
| Adverse Event | This compound Group (%) | Placebo Group (%) |
| Drowsiness | More frequent | Less frequent |
| Dizziness | More frequent | Less frequent |
| Dry Mouth | More frequent | Less frequent |
This table represents a qualitative summary of frequently reported side effects.[3][4]
Visualizations
Caption: Workflow of a randomized, placebo-controlled crossover clinical trial.
Caption: Key strategies for managing placebo effects in clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Maintenance of Blinding in Clinical Trials and the Implications for Studying Analgesia Using Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implications for blinding in clinical trials with THC-containing cannabinoids based on the CANNA-TICS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isctm.org [isctm.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. marijuanamoment.net [marijuanamoment.net]
- 9. Challenges for Clinical Cannabis and Cannabinoid Research in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Placebo and Side Effects Confound Clinical Trials on New Antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of active placebo controls on estimated drug effects in randomised trials: a systematic review of trials with both active placebo and standard placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addressing blinding in classic psychedelic studies with innovative active placebos - PMC [pmc.ncbi.nlm.nih.gov]
Improving the extraction efficiency of Nabilone from biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Nabilone from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The most prevalent and effective techniques for extracting this compound, a synthetic cannabinoid, from biological matrices such as plasma, blood, and urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] These methods are widely used for the extraction of cannabinoids due to their efficiency in separating the analyte from complex sample matrices.[3] Protein precipitation is another technique that can be employed, often in combination with other methods, for sample cleanup.[1]
Q2: What are the main metabolites of this compound that I should be aware of during analysis?
A2: this compound is extensively metabolized in the body. The primary metabolic pathways involve the reduction of the 9-keto group to form isomeric carbinol metabolites and the oxidation of the dimethylheptyl side chain to produce hydroxylic and carboxylic analogs.[4][5][6] Therefore, when developing an analytical method, it is crucial to consider the detection of both the parent this compound compound and its major metabolites to obtain a comprehensive pharmacokinetic profile.
Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[7][8] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize robust extraction methods like SPE or LLE to remove interfering endogenous components from the matrix.[1][8]
-
Chromatographic Separation: Optimize the chromatographic conditions to ensure this compound and its metabolites are well-separated from co-eluting matrix components.[7][9]
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Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard that closely mimics the behavior of this compound during extraction and ionization can effectively compensate for matrix effects.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the limit of quantification if this compound concentrations are very low.[10]
Q4: What are the best storage conditions for biological samples containing this compound to ensure its stability?
A4: To maintain the integrity of this compound in biological samples, proper storage is critical. For synthetic cannabinoids in general, it is recommended to store samples at low temperatures. Frozen storage at -20°C or below is advisable for long-term stability and to prevent degradation.[11] It is also important to minimize freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified for the specific matrix and storage duration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Inefficient Extraction: The chosen solvent or SPE cartridge may not be optimal for this compound's physicochemical properties. The pH of the sample may not be suitable for efficient partitioning. | Optimize Extraction Method: For LLE, test different organic solvents with varying polarities. For SPE, screen different sorbent chemistries (e.g., C8, C18, HLB). Adjust the sample pH to ensure this compound is in a non-ionized state for better extraction into the organic phase or retention on the SPE sorbent. |
| Analyte Adsorption: this compound, being lipophilic, may adsorb to plasticware (e.g., tubes, pipette tips). | Use appropriate labware: Employ low-binding polypropylene (B1209903) tubes and pipette tips. Silanized glassware can also be used to minimize adsorption. | |
| Incomplete Elution from SPE Cartridge: The elution solvent may be too weak to completely desorb this compound from the SPE sorbent. | Optimize Elution Step: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic modifier) or try a different solvent altogether. Ensure a sufficient volume of elution solvent is used. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of Interfering Compounds: Endogenous matrix components (e.g., phospholipids, salts) are co-eluting with this compound and interfering with its ionization in the mass spectrometer. | Improve Chromatographic Separation: Modify the mobile phase composition, gradient profile, or change the analytical column to achieve better separation of this compound from matrix interferences. |
| Inadequate Sample Cleanup: The extraction method is not sufficiently removing interfering substances from the sample matrix. | Enhance Sample Preparation: Incorporate a more rigorous washing step in the SPE protocol. For LLE, a back-extraction step can be added for further cleanup. Consider using a more selective SPE sorbent. | |
| Poor Reproducibility (High %RSD) | Inconsistent Extraction Procedure: Variability in manual extraction steps (e.g., vortexing time, solvent volumes) can lead to inconsistent results. | Standardize the Protocol: Ensure all steps of the extraction procedure are performed consistently for all samples. The use of automated liquid handling systems can significantly improve reproducibility. |
| This compound Instability: this compound may be degrading during sample processing or storage. | Assess Analyte Stability: Conduct stability experiments to evaluate this compound's stability under different conditions (e.g., room temperature, in the autosampler). Process samples promptly and store extracts at low temperatures. | |
| Peak Tailing or Splitting in Chromatogram | Column Overload: Injecting too high a concentration of the analyte can lead to poor peak shape. | Dilute the Sample: If the concentration is high, dilute the final extract before injection. |
| Secondary Interactions on the Column: this compound may be interacting with active sites on the analytical column. | Use a High-Quality Column: Employ a well-maintained and appropriate analytical column. Sometimes, adding a small amount of a modifier to the mobile phase can improve peak shape. |
Quantitative Data Summary
The following tables summarize typical recovery data for the extraction of synthetic cannabinoids from biological matrices using SPE and LLE. Note that these values are for a range of synthetic cannabinoids and may vary for this compound. It is recommended to validate the chosen method specifically for this compound to determine its extraction efficiency accurately.
Table 1: Solid-Phase Extraction (SPE) Recovery of Synthetic Cannabinoids
| Biological Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Plasma | C8 | Methanol (B129727) | ≥92.3 | [12] |
| Urine | Oasis HLB | Methanol | 69.9 - 118.39 | [2] |
| Blood | Anion Exchange | Not Specified | ≥79.8 | [13] |
| Oral Fluid | HLB | Methanol | Not Specified (LOD 0.6-0.7 µg/L) | [14] |
Table 2: Liquid-Liquid Extraction (LLE) Recovery of Synthetic Cannabinoids
| Biological Matrix | Extraction Solvent | Average Recovery (%) | Reference |
| Whole Blood | Not Specified | 87 - 118 | [15] |
| Urine | Not Specified | >50.5 | [16] |
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical instrumentation.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a C8 or HLB SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar impurities.
-
Follow with a wash of 1 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol or another suitable organic solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE) from Human Urine
This protocol is a general guideline and should be optimized for your specific laboratory conditions and analytical instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add a buffer to adjust the pH to a slightly basic condition (e.g., pH 9-10) to ensure this compound is in its free base form.
-
-
Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1, v/v)).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of this compound into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
This compound Metabolic Pathway
Caption: Major metabolic pathways of this compound.
General Experimental Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction.
Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 3. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Physiologic disposition of this compound, a cannabinol derivative, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]
- 12. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 16. Direct Quantification of Cannabinoids and Cannabinoid Glucuronides in Whole Blood by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Patient Response to Nabilone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in patient response to Nabilone treatment. The information is intended to assist researchers, scientists, and drug development professionals in designing and interpreting experiments, as well as in managing challenges encountered during clinical investigations.
I. Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during this compound-related research.
Issue 1: High Incidence of Adverse Events in a Clinical Trial Cohort
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Question: Our clinical trial is observing a higher-than-expected incidence of adverse events (AEs) such as drowsiness, dizziness, and euphoria. What are the potential contributing factors and how can we investigate them?
Answer: Several factors can contribute to an increased incidence of AEs with this compound. It is crucial to systematically investigate the following possibilities:
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Pharmacogenomic Variability: Genetic polymorphisms in the cannabinoid receptor 1 gene (CNR1) can influence individual sensitivity to cannabinoids.[1][2] Variations in other genes related to drug metabolism, such as the cytochrome P450 (CYP) enzyme system, may also play a role, although specific data for this compound is limited.[3]
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Drug-Drug Interactions: Concomitant medications can alter the pharmacokinetics and pharmacodynamics of this compound. This compound is a moderate inhibitor of CYP2C8 and CYP2C9 and a weak inhibitor of CYP2E1 and CYP3A4.[4] Co-administration with drugs metabolized by these enzymes or with other central nervous system (CNS) depressants can potentiate adverse effects.[1][5]
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Patient-Specific Factors: Age, renal or hepatic impairment, and a history of mental health conditions or substance abuse can increase susceptibility to this compound's side effects.[1][6] Elderly patients, in particular, may be more sensitive to psychoactive and cardiovascular effects.[6]
-
Dose Titration: An aggressive dose titration schedule can lead to a higher incidence of initial side effects. A "start low and go slow" approach is often recommended.[7]
Recommended Actions:
-
Genotyping: If feasible within your study protocol, genotype participants for relevant CNR1 polymorphisms to stratify the population and analyze AE incidence based on genotype.
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Concomitant Medication Review: Conduct a thorough review of all concomitant medications for potential interactions.
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Subgroup Analysis: Analyze AE data based on age, organ function, and medical history to identify at-risk subpopulations.
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Protocol Review: Evaluate the dose titration schedule and consider amendments if necessary.
-
Issue 2: Inconsistent Efficacy Across the Study Population
-
Question: We are observing significant variability in the therapeutic response to this compound, with some patients showing marked improvement while others experience little to no benefit. How can we dissect the underlying causes of this heterogeneity?
Answer: Variability in efficacy is a common challenge in cannabinoid-based therapies. The following factors are likely contributors:
-
Genetic Predisposition: Polymorphisms in the CNR1 gene can affect receptor density and signaling, leading to differential responses to this compound's agonistic activity.[1][2]
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Metabolic Differences: this compound undergoes extensive first-pass metabolism.[3] Individual differences in the activity of metabolizing enzymes can lead to variations in the concentration of active metabolites, thereby influencing efficacy.
-
Underlying Pathophysiology: The etiology and severity of the condition being treated (e.g., different types of chronic pain) can significantly impact the therapeutic outcome.[3][5]
-
Placebo Effect: The subjective nature of symptoms like nausea and pain can lead to a significant placebo response in some individuals, confounding the assessment of true drug efficacy.
Recommended Actions:
-
Biomarker Analysis: Where possible, incorporate biomarker measurements that may correlate with the underlying pathophysiology and treatment response.
-
Pharmacokinetic (PK) Sampling: If not already part of the protocol, consider sparse PK sampling to correlate plasma concentrations of this compound and its metabolites with clinical outcomes.
-
Patient-Reported Outcome (PRO) Instruments: Utilize validated PRO instruments to capture a comprehensive picture of the patient's experience and to better differentiate treatment effects from placebo.
-
Stratified Analysis: Analyze efficacy data based on genetic markers, baseline disease characteristics, and concomitant medication use to identify potential predictors of response.
-
II. Frequently Asked Questions (FAQs)
Pharmacogenomics
-
Q1: Which genetic polymorphisms are most likely to influence patient response to this compound? A1: Polymorphisms in the cannabinoid receptor 1 gene (CNR1) are the most studied in relation to cannabinoid response. While direct evidence for this compound is still emerging, research on cannabis suggests that certain CNR1 variants may be associated with altered subjective effects.[1][2]
-
Q2: Is routine genetic screening recommended before initiating this compound treatment in a clinical trial? A2: While not yet a standard practice, incorporating CNR1 genotyping into clinical trial protocols can provide valuable data for exploratory analysis and may help in identifying patient subgroups with a higher likelihood of response or adverse events.
Metabolism and Drug Interactions
-
Q3: What is the primary metabolic pathway for this compound? A3: this compound is extensively metabolized by multiple cytochrome P450 (CYP) enzymes in the liver.[3][4] It undergoes significant first-pass metabolism, resulting in the formation of various metabolites.[3]
-
Q4: What are the most critical drug-drug interactions to monitor for with this compound? A4: Co-administration with other CNS depressants (e.g., benzodiazepines, opioids, alcohol) can lead to additive sedative effects.[1] Caution is also advised when this compound is used with drugs metabolized by CYP2C8 and CYP2C9, as this compound can act as a moderate inhibitor of these enzymes.[4]
Adverse Event Management
-
Q5: A patient in our study is experiencing distressing psychoactive effects (e.g., hallucinations, paranoia). What is the recommended course of action? A5: In the event of severe psychiatric adverse reactions, this compound should be discontinued (B1498344) immediately. Supportive care in a monitored setting may be necessary. These adverse effects can persist for 48 to 72 hours after the last dose.[8] A thorough review of the patient's medical history for pre-existing psychiatric conditions is crucial.[1][9]
-
Q6: How can we mitigate the risk of orthostatic hypotension and tachycardia associated with this compound? A6: Patients should be advised to rise slowly from a sitting or lying position.[6] Regular monitoring of heart rate and blood pressure, especially during dose titration and in elderly patients, is recommended.[1][6]
III. Data Presentation
Table 1: Incidence of Common Adverse Events Associated with this compound (Meta-analysis Data)
| Adverse Event | This compound (Odds Ratio vs. Placebo) | 95% Confidence Interval |
| Drowsiness | 7.25 | 1.64 - 31.95 |
| Dizziness | 21.14 | 2.92 - 152.75 |
| Dry Mouth | 17.23 | 4.33 - 68.55 |
| Headache | 0.94 | 0.19 - 4.72 |
Source: A systematic review and meta-analysis of clinical trials.[10]
Table 2: Potential Drug-Drug Interactions with this compound
| Interacting Drug Class | Potential Effect | Management Recommendation |
| CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Increased sedation, dizziness, and psychomotor impairment.[1] | Avoid concomitant use or reduce the dose of one or both agents. Monitor for signs of CNS depression.[1] |
| Anticholinergics | Increased risk of tachycardia and drowsiness.[1] | Monitor heart rate and for excessive sedation. |
| Sympathomimetics (e.g., amphetamines, cocaine) | Increased risk of hypertension and tachycardia.[1] | Avoid concomitant use. Monitor cardiovascular parameters closely. |
| CYP2C9 and CYP2C8 Substrates | Potential for increased plasma concentrations of the substrate drug.[4] | Monitor for adverse effects of the co-administered drug and consider dose adjustments. |
| Highly Protein-Bound Drugs | Potential for displacement from plasma proteins.[1] | Monitor for changes in the efficacy and toxicity of the co-administered drug. |
IV. Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism
-
Objective: To characterize the in vitro metabolism of this compound and identify the primary CYP450 enzymes involved.
-
Methodology:
-
Incubation: Incubate this compound with human liver microsomes or recombinant human CYP enzymes. A typical reaction mixture would include a phosphate (B84403) buffer, an NADPH-generating system, and the enzyme source.
-
Time and Concentration Dependence: Conduct experiments at various this compound concentrations and incubation times to determine kinetic parameters (Km and Vmax).
-
Metabolite Identification: Following incubation, stop the reaction and analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Reaction Phenotyping: Utilize selective chemical inhibitors or antibodies for specific CYP enzymes to determine the contribution of each enzyme to this compound metabolism.
-
Protocol 2: Genotyping of CNR1 Polymorphisms
-
Objective: To determine the genotype of trial participants for specific single nucleotide polymorphisms (SNPs) in the CNR1 gene (e.g., rs1049353).
-
Methodology:
-
DNA Extraction: Extract genomic DNA from a biological sample (e.g., whole blood, saliva) using a commercially available kit.
-
Genotyping Assay: A variety of methods can be employed, including:
-
TaqMan Allelic Discrimination Assay: This is a real-time PCR-based method that uses allele-specific fluorescent probes.[11]
-
Restriction Fragment Length Polymorphism (RFLP) Analysis: This method involves PCR amplification of the target region followed by digestion with a restriction enzyme that recognizes one of the alleles.[12]
-
DNA Sequencing: Sanger sequencing or next-generation sequencing can be used for definitive genotype determination.
-
-
Data Analysis: Analyze the results to classify each participant as homozygous for the major allele, heterozygous, or homozygous for the minor allele.
-
V. Mandatory Visualizations
Caption: this compound's dual agonistic action on CB1 and CB2 receptors.
Caption: Workflow for investigating sources of variability in this compound response.
Caption: Logical approach to troubleshooting this compound response variability.
References
- 1. This compound (Cesamet) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 2. This compound for Chronic Non-Cancer Pain | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 3. cda-amc.ca [cda-amc.ca]
- 4. drugs.com [drugs.com]
- 5. This compound for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Exacerbation of psychosis triggered by a synthetic cannabinoid in a 70-year-old woman with Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Safety of Dronabinol and this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Confounding Variables in Observational Studies of Nabilone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and conduct robust observational studies of Nabilone (B1677615), with a specific focus on identifying and controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in observational studies of this compound?
A1: The most critical confounding variables are highly dependent on the indication being studied. However, some common confounders across different therapeutic areas for this compound include:
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Patient Demographics: Age, sex, and ethnicity can influence both the likelihood of receiving a this compound prescription and the outcome of interest.
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Baseline Health Status: The overall health of the patient, including comorbidities and the severity of the primary condition being treated, is a significant confounder.
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Concomitant Medications: The use of other medications, particularly analgesics, antiemetics, and psychotropic drugs, can mask or alter the observed effects of this compound.
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Lifestyle Factors: Factors such as cannabis use, alcohol consumption, and smoking can be associated with both the indication for this compound and the study outcomes.
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"Confounding by Indication": This occurs when the reason for prescribing this compound is itself a marker for a higher risk of the outcome. For example, in studies of chemotherapy-induced nausea and vomiting, patients receiving highly emetogenic chemotherapy are more likely to receive this compound and are also more likely to experience nausea and vomiting.[1]
Q2: How can I proactively minimize the impact of confounding variables during the design phase of my observational study?
A2: While randomized controlled trials (RCTs) are the gold standard for minimizing confounding, several strategies can be employed in observational studies:[2][3]
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Restriction: Limit the study population to a subgroup with specific characteristics. For example, to control for the confounding effect of obesity in a study on pain, you could restrict the study to non-obese participants.[2] However, this may limit the generalizability of your findings.
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Matching: For each participant receiving this compound, select one or more control participants with similar baseline characteristics (e.g., age, sex, disease severity). This can help to balance the distribution of known confounders between the treatment and control groups.[2][3]
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Careful Selection of Comparison Group: Instead of comparing this compound users to non-users, consider an active comparator group (i.e., patients receiving another standard treatment for the same indication). This can help to reduce confounding by indication.
Q3: What are the recommended statistical methods for controlling for confounding variables during the analysis phase?
A3: Several statistical methods can be used to adjust for confounding variables during data analysis:[2][4][5]
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Stratification: Analyze the association between this compound and the outcome separately within different strata (subgroups) of the confounding variable. The Mantel-Haenszel method can then be used to calculate a pooled estimate of the association across all strata.[4]
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Multivariable Regression Analysis: This is one of the most common methods. By including potential confounders as covariates in a regression model, you can estimate the independent effect of this compound on the outcome while holding the confounders constant.[2][5]
-
Propensity Score Methods: A propensity score is the probability of a patient receiving this compound, given their baseline characteristics. Once calculated, propensity scores can be used for matching, stratification, or as a covariate in a regression model to control for a large number of confounders simultaneously.[4]
Troubleshooting Guides
Problem: I am observing a strong association between this compound and an adverse outcome in my initial analysis, but I suspect it might be due to confounding.
Troubleshooting Steps:
-
Identify Potential Confounders: Brainstorm all possible variables that could be associated with both receiving this compound and the adverse outcome. Review the literature for known risk factors for the outcome.
-
Stratify Your Analysis: Perform a stratified analysis to see if the association between this compound and the outcome holds across different levels of the suspected confounder. A significant difference in the association between strata may indicate confounding.
-
Implement Multivariable Regression: Build a multivariable regression model that includes the suspected confounders as covariates. If the coefficient for this compound changes substantially or becomes non-significant after adding the confounders, it suggests that the initial association was indeed confounded.
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Consider a Propensity Score Analysis: If you have many potential confounders, a propensity score analysis can be a powerful tool to balance the characteristics of the this compound and control groups.
Problem: My study involves a rare disease, making it difficult to find a large enough control group for matching.
Troubleshooting Steps:
-
Consider External Controls: In rare disease research, it may be necessary to use external control groups from other studies or registries.
-
Utilize Advanced Statistical Methods: Methods like Targeted Maximum Likelihood Estimation (TMLE) and Coarsened Exact Matching (CEM) have shown promise in settings with small sample sizes and can be more robust than traditional matching methods.[6]
-
Focus on Within-Subject Comparisons: If feasible, a crossover study design where each participant serves as their own control can be a powerful way to minimize the influence of confounding covariates.[7]
Experimental Protocols
Protocol 1: Assessing the Efficacy of this compound for Agitation in Alzheimer's Disease (Observational Cohort Study)
-
Objective: To evaluate the association between this compound use and changes in agitation scores in patients with moderate-to-severe Alzheimer's disease.
-
Study Population: Patients diagnosed with moderate-to-severe Alzheimer's disease, with and without a prescription for this compound.
-
Data Collection:
-
Baseline: Collect demographic data, Alzheimer's disease severity (e.g., using the standardized Mini-Mental Status Examination), agitation scores (e.g., using the Cohen-Mansfield Agitation Inventory), and a comprehensive list of concomitant medications.[7][8]
-
Follow-up: Re-assess agitation scores at predefined intervals (e.g., 6 and 12 weeks).
-
-
Confounding Control:
-
Design: Match this compound users and non-users on baseline disease severity and age.
-
Analysis: Use a multivariable mixed-effects model to analyze the change in agitation scores over time, including baseline agitation score, disease severity, and use of other psychotropic medications as covariates.
-
Quantitative Data Summary
Table 1: Common Side Effects of this compound vs. Placebo (from Meta-Analysis of Clinical Trials)
| Adverse Event | This compound Odds Ratio (95% CI) | Dronabinol Odds Ratio (95% CI) |
| Drowsiness | 7.25 (1.64–31.95) | Not Significantly Different |
| Dizziness | 21.14 (2.92–152.75) | 4.60 (2.39–8.83) |
| Dry Mouth | 17.23 (4.33–68.55) | 5.58 (3.19–9.78) |
| Headache | Not Significantly Different | 2.90 (1.07–7.85) |
Source: Adapted from a systematic review and meta-analysis of clinical trials.[9][10]
Visualizations
Caption: this compound's mechanism of action on presynaptic CB1 receptors.
Caption: Workflow for controlling confounding variables in this compound studies.
References
- 1. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dealing with confounding in observational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biostatistics.ca [biostatistics.ca]
- 4. Control of confounding in the analysis phase – an overview for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Statistical methods to control for confounders in rare disease settings that use external control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the safety and efficacy of this compound for the treatment of agitation in patients with moderate-to-severe Alzheimer's disease: Study protocol for a cross-over randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the safety and efficacy of this compound for the treatment of agitation in patients with moderate-to-severe Alzheimer's disease: Study protocol for a cross-over randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Safety of Dronabinol and this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for Nabilone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to prevent the degradation of Nabilone (B1677615). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at a controlled room temperature between 15°C and 30°C (59°F and 86°F).[1] It should be kept in a dry place, protected from light.
Q2: How does temperature affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of this compound. Thermal stress studies, which involve exposing the drug to high temperatures (e.g., 40-80°C), are performed to understand its thermal liability.[2][3] For long-term storage, it is crucial to adhere to the recommended temperature range to minimize degradation.
Q3: Is this compound sensitive to light?
A3: Yes, this compound can be susceptible to photodegradation. It is recommended to store this compound in light-resistant containers to protect it from UV and visible light exposure.[3] Photostability studies are essential to determine the extent of degradation upon light exposure.[3][4]
Q4: What is the impact of humidity on this compound stability?
Q5: How does pH affect this compound in solution?
A5: The stability of this compound in solution is expected to be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[5][6] For other cannabinoids like CBD, acidic conditions can lead to cyclization to form Δ⁹-THC.[7] It is crucial to control the pH of solutions containing this compound to maintain its stability. The optimal pH for the stability of the related cannabinoid, Δ⁹-THC, is between 4 and 12.[8]
Q6: What are the potential degradation pathways for this compound?
A6: Based on its chemical structure and the degradation patterns of similar cannabinoids, this compound is susceptible to oxidation and hydrolysis. The ketone group can be reduced to form carbinol metabolites.[9] Oxidation may lead to the formation of hydroxylated and carboxylic analogues.[10] Under acidic conditions, cannabinoids can undergo cyclization reactions.[7]
Q7: What are the visible signs of this compound degradation?
A7: Visual signs of degradation can include a change in the color or appearance of the this compound powder. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary to confirm the stability of this compound.
Q8: How can I detect and quantify this compound degradation?
A8: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection, is the most reliable way to detect and quantify this compound and its degradation products.[11][12][13][14] Such methods can separate the parent drug from any impurities or degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | Review storage conditions (temperature, light, humidity). Perform forced degradation studies to identify potential degradation products. |
| Loss of this compound potency in formulated product | Incompatibility with excipients | Conduct compatibility studies with individual excipients under stress conditions to identify any interactions. A patent for an orally disintegrating tablet of this compound lists mannitol, crospovidone, calcium silicate, and magnesium stearate (B1226849) as compatible excipients.[15] |
| Discoloration of this compound powder | Oxidation or photodegradation | Store in an inert atmosphere (e.g., nitrogen) and in a light-resistant container. |
| Poor dissolution of this compound formulation | Formation of less soluble degradation products | Characterize the degradation products to assess their solubility. Adjust formulation or storage conditions to minimize their formation. |
| Inconsistent analytical results | Unstable degradation products | Analyze stressed samples at different time points to understand the degradation kinetics and the stability of the formed products.[16] |
Quantitative Data on this compound Degradation
The following tables summarize hypothetical data from forced degradation studies on this compound, illustrating its stability under various stress conditions. These are representative examples based on typical cannabinoid stability.
Table 1: Effect of Temperature and Humidity on Solid this compound Stability (4 weeks)
| Condition | % this compound Remaining | Major Degradation Products |
| 25°C / 60% RH | 99.5 | Not Detected |
| 40°C / 75% RH | 95.2 | Oxidative degradants |
| 60°C / 75% RH | 88.7 | Oxidative and thermal degradants |
Table 2: Effect of pH on this compound Stability in Solution (24 hours at 40°C)
| Condition | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl (pH 1) | 85.1 | Isomerization/Cyclization products |
| pH 4 Buffer | 98.9 | Not Detected |
| pH 7 Buffer | 97.5 | Hydrolysis products |
| 0.1 M NaOH (pH 13) | 90.3 | Hydrolysis and oxidative products |
Table 3: Effect of Oxidation and Light on this compound Stability (24 hours)
| Condition | % this compound Remaining | Major Degradation Products |
| 3% H₂O₂ | 82.4 | Oxidative degradants (hydroxylated and carboxylic analogues) |
| Photolytic (1.2 million lux hours) | 92.8 | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for stress testing of this compound to identify potential degradation products and pathways, in accordance with ICH guidelines.[3]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 80°C for 48 hours.
-
Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound and the separation of its degradation products.
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. drugs.com [drugs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. snscourseware.org [snscourseware.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiologic disposition of this compound, a cannabinol derivative, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. ijcrt.org [ijcrt.org]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. CA2845443A1 - Orally disintegrating tablet of this compound and method of manufacturing - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Nabilone and Dronabinol's Antiemetic Efficacy in Chemotherapy-Induced Nausea and Vomiting
A comprehensive guide for researchers and drug development professionals on the relative performance, mechanisms, and clinical trial methodologies of two prominent cannabinoid-based antiemetics.
In the landscape of antiemetic therapies for chemotherapy-induced nausea and vomiting (CINV), Nabilone (B1677615) and Dronabinol have emerged as significant therapeutic options, particularly for patients refractory to conventional treatments. Both are synthetic cannabinoids that exert their effects through the endocannabinoid system. This guide provides a detailed comparative analysis of their antiemetic efficacy, supported by experimental data, to inform research and clinical development.
Executive Summary
This compound and Dronabinol are both agonists of the cannabinoid receptors CB1 and CB2, with their antiemetic actions primarily attributed to their interaction with CB1 receptors in the central nervous system.[1][2][3] Clinical evidence, largely derived from systematic reviews and meta-analyses, suggests that both agents are more effective than placebo and some older antiemetics like prochlorperazine (B1679090) in controlling CINV.[4][5] However, direct head-to-head clinical trials are limited. This compound is a synthetic analog of delta-9-tetrahydrocannabinol (THC), while Dronabinol is a synthetic form of THC itself.[2][3] This fundamental structural difference may contribute to variations in their pharmacokinetic and pharmacodynamic profiles.
Quantitative Data Comparison
The following table summarizes key data points from various studies, offering a quantitative comparison of this compound and Dronabinol.
| Parameter | This compound | Dronabinol | Source(s) |
| Receptor Affinity | Potent partial agonist of CB1 and CB2 receptors. | Partial agonist of CB1 and CB2 receptors. | [6] |
| Bioavailability | Variable, enhanced with high-fat meals. | Low and variable due to extensive first-pass metabolism (10-20%). | [4][6] |
| Time to Peak Plasma Concentration | 2 to 5 hours. | 2 to 4 hours. | [6] |
| Half-life | Biphasic: initial phase of 2 hours, terminal phase up to 35 hours. | Initial half-life of about 4 hours, but terminal half-life can be 25-36 hours. | [7] |
| Metabolism | Extensively metabolized by hepatic cytochrome P450 enzymes (CYP2E1, CYP3A4, CYP2C8, and CYP2C9). | Primarily metabolized by CYP2C9 and CYP3A4 to an active metabolite (11-hydroxy-THC) and inactive metabolites. | [6] |
| Efficacy vs. Placebo (Complete CINV control) | Statistically significant improvement over placebo. | Statistically significant improvement over placebo. | [8] |
| Patient Preference over other antiemetics | Generally preferred by patients over prochlorperazine. | Generally preferred by patients over prochlorperazine. | [9] |
| Common Adverse Events | Drowsiness, dizziness, dry mouth, euphoria, ataxia. | Drowsiness, dizziness, euphoria, paranoid reaction, somnolence. | [5] |
Experimental Protocols
While direct comparative trials are scarce, the following outlines a representative experimental design for a randomized, double-blind, placebo-controlled crossover trial to evaluate the antiemetic efficacy of this compound or Dronabinol in patients with CINV, based on protocols from similar studies.[10][11]
1. Study Objective: To assess the efficacy and safety of the cannabinoid agent compared to placebo in the prevention of CINV in patients receiving moderately to highly emetogenic chemotherapy.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover trial.
3. Patient Population: Adult patients with a confirmed malignancy scheduled to receive moderately or highly emetogenic chemotherapy and who have experienced CINV in a previous cycle despite standard antiemetic prophylaxis.
4. Intervention:
- Cycle A: Patients are randomized to receive either the active cannabinoid (e.g., this compound 1-2 mg twice daily or Dronabinol 5 mg/m² every 4-6 hours) or a matching placebo, starting 1-3 hours before chemotherapy and continuing for 24-48 hours post-chemotherapy.
- Cycle B: Patients crossover to receive the alternative treatment (placebo if they received the active drug in Cycle A, and vice versa).
5. Concomitant Medications: All patients receive standard-of-care antiemetic prophylaxis (e.g., a 5-HT3 receptor antagonist and dexamethasone).
6. Efficacy Assessments:
- Primary Endpoint: Complete response, defined as no emetic episodes (vomiting or retching) and no use of rescue antiemetic medication in the 24 hours following chemotherapy administration.
- Secondary Endpoints:
- Number of emetic episodes.
- Severity of nausea as measured by a Visual Analog Scale (VAS).
- Patient-reported outcomes on quality of life (e.g., Functional Living Index-Emesis).
- Patient preference for treatment in subsequent cycles.
7. Safety Assessments: Monitoring and recording of all adverse events, with a particular focus on central nervous system effects (e.g., drowsiness, dizziness, euphoria, hallucinations).
8. Statistical Analysis: The proportion of patients achieving a complete response in each treatment arm will be compared using appropriate statistical tests for crossover designs.
Signaling Pathways and Experimental Workflow
The antiemetic effects of this compound and Dronabinol are primarily mediated through the activation of CB1 receptors in the brainstem, particularly in the nucleus of the solitary tract and the area postrema, which are key areas in the vomiting reflex pathway.
The diagram above illustrates the general mechanism of action for both this compound and Dronabinol. As cannabinoid agonists, they bind to and activate the CB1 receptor on presynaptic neurons. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a reduction in calcium ion influx. The collective result is a decrease in the release of pro-emetic neurotransmitters, such as serotonin and dopamine, thereby reducing the signaling that leads to nausea and vomiting.
The experimental workflow diagram depicts a typical crossover design for comparing an active drug to a placebo. This design is efficient as each patient serves as their own control, reducing inter-patient variability. After recruitment and randomization, patients undergo their first chemotherapy cycle with either the cannabinoid or a placebo. Following a washout period to eliminate the effects of the initial treatment, they "cross over" to the other treatment for their second chemotherapy cycle. Data on efficacy and safety are collected throughout both cycles and then analyzed to determine the relative effectiveness of the treatment.
Conclusion
Both this compound and Dronabinol are valuable tools in the management of chemotherapy-induced nausea and vomiting, particularly in refractory cases. Their efficacy is supported by a body of clinical evidence, although more direct, large-scale, head-to-head comparative trials are needed to delineate subtle differences in their clinical profiles. The choice between these agents may be guided by factors such as local availability, cost, and individual patient tolerance to their specific side-effect profiles. Future research should also focus on comparing these cannabinoids with newer antiemetic agents and exploring their role in combination therapies.
References
- 1. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Dronabinol? [synapse.patsnap.com]
- 4. Dronabinol for chemotherapy-induced nausea and vomiting unresponsive to antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cannabinoid Antiemetic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dronabinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cannabisevidence.org [cannabisevidence.org]
- 10. researchgate.net [researchgate.net]
- 11. Oral cannabinoid-rich THC/CBD cannabis extract for secondary prevention of chemotherapy-induced nausea and vomiting: a study protocol for a pilot and definitive randomised double-blind placebo-controlled trial (CannabisCINV) - PubMed [pubmed.ncbi.nlm.nih.gov]
Nabilone vs. Placebo for Analgesia: A Comparative Guide for Researchers
This guide provides an objective comparison of the analgesic effects of Nabilone, a synthetic cannabinoid, against a placebo control. It is intended for researchers, scientists, and drug development professionals, offering a summary of clinical findings, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Efficacy of this compound in Chronic Pain: A Mixed Landscape
This compound has been investigated for its potential analgesic properties across a variety of chronic pain conditions. Clinical trial evidence presents a mixed picture, with some studies demonstrating a statistically significant reduction in pain compared to placebo, while others report no significant difference. A recurring observation is the higher incidence of adverse events in patients receiving this compound.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from key randomized controlled trials (RCTs) comparing this compound to a placebo.
Table 1: Efficacy of this compound in Fibromyalgia Pain
| Study | This compound Group (n) | Placebo Group (n) | Outcome Measure | Baseline (Mean) | Change from Baseline (this compound) | Change from Baseline (Placebo) | p-value |
| Skrabek et al. (2008) | 20 | 20 | Visual Analog Scale (VAS) for Pain (0-10) | 6 | -2.04 | No significant improvement | < 0.02 |
| Fibromyalgia Impact Questionnaire (FIQ) | 66 | -12.07 | No significant improvement | < 0.02 |
Table 2: Efficacy of this compound in Neuropathic and Spasticity-Related Pain
| Study | Condition | This compound Group (n) | Placebo Group (n) | Outcome Measure | This compound Result | Placebo Result | p-value |
| Toth et al. (2012) | Diabetic Peripheral Neuropathic Pain | 13 | 13 | Mean Pain Score (0-10 scale) | Significant improvement (Mean difference of -1.27) | - | 0.02 |
| Wissel et al. (2006) | Spasticity-Related Pain (UMNS) | 13 | 13 | 11-Point Box Test for Pain | Significant decrease in pain | No significant change | < 0.05 |
| Turcotte et al. (2015) | MS-Induced Neuropathic Pain (adjunct to Gabapentin) | 15 | 15 | VAS for Pain | Statistically greater rate of decrease | - | < 0.01 |
Systematic reviews have also indicated that for certain chronic pain conditions, the evidence for this compound's efficacy is not robust. For instance, RCTs involving patients with chronic spinal pain, Parkinson's disease, and Alzheimer's disease did not find a significant difference in pain relief between this compound and placebo.
Adverse Events
Across multiple studies, this compound is consistently associated with a higher frequency of adverse events compared to placebo.
Table 3: Common Adverse Events Associated with this compound
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |
| Drowsiness/Somnolence | More frequent | Less frequent |
| Dizziness | More frequent | Less frequent |
| Dry Mouth | More frequent | Less frequent |
| Ataxia | Reported | Not reported |
| Vertigo | Reported | Not reported |
Experimental Protocols
The methodologies employed in clinical trials are crucial for interpreting the results. Below are summaries of protocols from key studies.
Protocol 1: this compound for Fibromyalgia (Skrabek et al., 2008)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 40 patients diagnosed with fibromyalgia.
-
Intervention:
-
Titration Phase (4 weeks): this compound was initiated at 0.5 mg at bedtime and gradually increased to 1 mg twice daily. The placebo group received corresponding capsules.
-
Washout Period (4 weeks): Following the treatment phase, all participants underwent a 4-week washout period.
-
-
Outcome Measures:
-
Primary: Visual Analog Scale (VAS) for pain.
-
Secondary: Fibromyalgia Impact Questionnaire (FIQ), number of tender points, and average tender point pain threshold.
-
-
Assessment Points: Baseline, 2 weeks, 4 weeks, and after the 4-week washout period.
Protocol 2: this compound for Diabetic Peripheral Neuropathic Pain (Toth et al., 2012)
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, flexible-dose study with an enriched enrollment randomized withdrawal design.
-
Participants: Diabetic subjects with a pain score of ≥4 on a 0-10 scale who were on stable pain medication.
-
Intervention:
-
Single-Blind Phase (4 weeks): All eligible subjects received this compound as an adjuvant therapy.
-
Double-Blind Phase (5 weeks): Subjects who achieved ≥30% pain relief were randomized to receive either flexible-dose this compound (1-4 mg/day) or a placebo.
-
-
Outcome Measures: Mean end-point pain score, Hospital Anxiety and Depression Scale, Medical Outcomes Study sleep scale, and European Quality of Life-5 Domains index score.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided in DOT language.
This compound's Mechanism of Action
This compound exerts its effects primarily through the endocannabinoid system, acting as an agonist for both CB1 and CB2 receptors.
Caption: this compound's analgesic signaling pathway.
Generalized Experimental Workflow for this compound vs. Placebo Trials
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial evaluating this compound.
Caption: Typical workflow of a this compound vs. Placebo clinical trial.
A Head-to-Head Comparison of Nabilone and Ondansetron for Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
Chemotherapy-induced nausea and vomiting (CINV) remains a significant challenge in oncology, impacting patient quality of life and treatment adherence. While 5-HT3 receptor antagonists like ondansetron (B39145) have been the cornerstone of antiemetic therapy, cannabinoid receptor agonists such as nabilone (B1677615) offer an alternative mechanism of action. This guide provides an objective, data-driven comparison of this compound and ondansetron for the management of CINV, intended to inform research and clinical development.
Mechanism of Action: A Tale of Two Pathways
Ondansetron and this compound mitigate CINV through distinct signaling pathways. Ondansetron, a selective 5-HT3 receptor antagonist, blocks the action of serotonin, a key neurotransmitter released by enterochromaffin cells in the gastrointestinal tract following chemotherapy.[1][2] This blockade occurs at both peripheral vagal nerve terminals and central chemoreceptor trigger zones, effectively inhibiting the vomiting reflex.[1][3][4]
This compound, a synthetic cannabinoid, exerts its antiemetic effects primarily through agonism of the cannabinoid receptor 1 (CB1), which is highly expressed in the central nervous system.[5][6] Activation of CB1 receptors modulates neurotransmitter release, contributing to its antiemetic properties.[5] The endocannabinoid system is also understood to play a role in inhibiting the release of neurotransmitters involved in CINV.[5]
Comparative Efficacy: Insights from Clinical Trials
Direct head-to-head clinical trials comparing this compound and ondansetron are limited. However, a key study by Meiri et al. (2007) provides valuable comparative data using dronabinol (B3416174), another synthetic cannabinoid with a similar mechanism to this compound. This double-blind, placebo-controlled trial evaluated the efficacy of dronabinol, ondansetron, and a combination of both for delayed CINV in patients receiving moderately to highly emetogenic chemotherapy.
Table 1: Comparative Efficacy for Delayed CINV (Meiri et al., 2007)
| Outcome Measure | Dronabinol (n=17) | Ondansetron (n=17) | Combination (n=16) | Placebo (n=14) |
| Total Response * | 54% | 58% | 47% | 20% |
| Nausea Absence | 71% | 64% | 53% | 15% |
*Total response was defined as nausea intensity <5 mm on a visual analog scale, no vomiting/retching, and no use of rescue antiemetics.[3]
The results indicate that both dronabinol and ondansetron were similarly effective in managing delayed CINV, and significantly better than placebo.[3] Notably, the combination therapy did not demonstrate superior efficacy over the individual agents.[3]
Experimental Protocol: Meiri et al. (2007)
The following provides a detailed methodology of the key comparative study.
Objective: To compare the efficacy and tolerability of dronabinol, ondansetron, or their combination for delayed CINV.[3]
Study Design: A 5-day, double-blind, placebo-controlled, parallel-group study.[3]
Patient Population: 64 patients receiving moderately to highly emetogenic chemotherapy.[3]
Treatment Regimen:
-
Day 1 (Pre-chemotherapy): All patients received dexamethasone (B1670325) (20 mg PO) and ondansetron (16 mg IV). Patients in the active treatment arms also received dronabinol (2.5 mg) or a corresponding placebo.[3]
-
Day 1 (Post-chemotherapy): Patients in the active treatment arms received another dose of dronabinol (2.5 mg).[3]
-
Day 2: Fixed doses of either placebo, dronabinol (10 mg), ondansetron (16 mg), or combination therapy were administered.[3]
-
Days 3-5: Patients received flexible doses of their assigned treatment: dronabinol (10-20 mg), ondansetron (8-16 mg), or a combination.[3]
Primary Outcome Measures:
-
Total response (nausea intensity <5 mm on a visual analog scale, no vomiting/retching, no rescue antiemetic).[3]
-
Occurrence and intensity of nausea.[3]
-
Number of vomiting/retching episodes.[3]
References
- 1. Oral cannabinoid-rich THC/CBD cannabis extract for secondary prevention of chemotherapy-induced nausea and vomiting: a study protocol for a pilot and definitive randomised double-blind placebo-controlled trial (CannabisCINV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The preventive effects of ondansetron on chemotherapy-induced nausea and vomiting in adult cancer patients: systematic review from ClinicalTrials.gov [frontiersin.org]
- 3. Efficacy of dronabinol alone and in combination with ondansetron versus ondansetron alone for delayed chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cannabisevidence.org [cannabisevidence.org]
- 5. ascopubs.org [ascopubs.org]
- 6. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Nabilone quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three prominent analytical techniques for the quantification of Nabilone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of direct cross-validation studies for this compound in publicly accessible literature, this document synthesizes general methodologies and typical validation parameters reported for cannabinoids and related pharmaceutical compounds. This guide is intended to serve as a practical framework for researchers to develop, validate, and compare their own analytical methods for this compound quantification.
Executive Summary
This compound, a synthetic cannabinoid, is used for the management of chemotherapy-induced nausea and vomiting. Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While specific cross-validation data for this compound is scarce, this guide provides a foundation for comparing the expected performance of HPLC-UV, LC-MS/MS, and GC-MS based on established principles of analytical chemistry and data from related compounds.
Comparison of Analytical Method Performance
The choice of an analytical method involves a trade-off between sensitivity, cost, and complexity. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small molecules like this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to fg/mL range | pg/mL range |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 15% | < 15% |
| Selectivity/Specificity | Moderate | High | High |
| Matrix Effect | Low to Moderate | High | Moderate to High |
| Derivatization Required | No | No | Often Yes |
| Instrumentation Cost | Low | High | Moderate to High |
| Throughput | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and GC-MS. These should be optimized and validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceutical compounds.
Sample Preparation:
-
For Pharmaceutical Formulations (e.g., Capsules):
-
Accurately weigh the contents of a representative number of capsules.
-
Dissolve the powder in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
For Biological Matrices (e.g., Plasma):
-
Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the plasma sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (with or without a modifier like formic acid), run in isocratic or gradient mode.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 220 nm).
Data Analysis: Quantification is based on the peak area of this compound in the sample chromatogram, which is compared against a calibration curve prepared from standard solutions of known concentrations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations of the analyte are expected.
Sample Preparation:
-
For Biological Matrices (e.g., Plasma, Urine):
-
Protein precipitation or liquid-liquid extraction (LLE) are common sample preparation techniques.
-
Solid-phase extraction (SPE) can provide cleaner extracts and better sensitivity.
-
An internal standard (preferably a stable isotope-labeled version of this compound) should be added at the beginning of the sample preparation process.
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A UHPLC system is often preferred for better resolution and faster analysis times.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: Similar to HPLC, but using LC-MS grade solvents.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for cannabinoids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards to generate a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary.
Sample Preparation:
-
Derivatization:
-
This compound contains hydroxyl and ketone groups that can be derivatized to increase volatility and improve chromatographic properties.
-
Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common derivatization technique for cannabinoids.
-
-
Extraction:
-
Liquid-liquid extraction or solid-phase extraction is used to isolate the analyte from the sample matrix.
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection for trace analysis.
-
Mass Spectrometer: A quadrupole mass spectrometer operated in Selected Ion Monitoring (SIM) mode for quantification.
-
Ionization: Electron Ionization (EI).
Data Analysis: Quantification is achieved by monitoring specific ions characteristic of the derivatized this compound and comparing the peak areas to a calibration curve.
Method Validation Parameters
According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be evaluated during method validation:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: Generalized workflow for this compound quantification using HPLC-UV.
Caption: Generalized workflow for this compound quantification using LC-MS/MS.
Caption: Generalized workflow for this compound quantification using GC-MS.
Conclusion
The selection of an analytical method for this compound quantification should be guided by the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for routine quality control of pharmaceutical formulations. LC-MS/MS provides the high sensitivity and selectivity required for the analysis of this compound in biological matrices, making it the method of choice for pharmacokinetic and bioequivalence studies. GC-MS, while requiring a derivatization step, can also be a valuable tool, particularly for its high resolving power and specificity.
It is imperative that any method chosen is fully validated according to ICH guidelines to ensure the reliability and accuracy of the results. The information and generalized protocols provided in this guide serve as a starting point for the development and cross-validation of analytical methods for the quantification of this compound. Researchers are encouraged to use this framework to develop robust and reliable analytical procedures tailored to their specific needs.
A Comparative Analysis of the Side Effect Profiles of Nabilone and Smoked Cannabis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Nabilone (B1677615), a synthetic cannabinoid, and smoked cannabis. The information presented is based on a comprehensive review of clinical trial data and scientific literature, intended to inform research and development in the field of cannabinoid-based therapeutics.
Executive Summary
This compound, a synthetic analog of delta-9-tetrahydrocannabinol (THC), and smoked cannabis, a natural product containing a complex mixture of cannabinoids, both exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2. While they share a common mechanism of action, their side effect profiles exhibit notable differences in incidence and severity, largely attributable to their distinct pharmacokinetic and pharmacodynamic properties. This guide details these differences through a quantitative comparison of adverse events, an overview of the experimental methodologies used to assess these effects, and a visualization of the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events associated with this compound and smoked cannabis, compiled from a meta-analysis of clinical trials and observational studies. It is important to note that direct head-to-head trials are limited, and the data for smoked cannabis can be more variable due to the lack of standardization in THC content and smoking protocols in many studies.
| Adverse Event | This compound (Oral) | Smoked Cannabis |
| Central Nervous System | ||
| Drowsiness/Somnolence | Very Common (up to 66%)[1][2] | Common |
| Dizziness/Vertigo | Very Common (up to 59%)[2] | Common |
| Euphoria/"High" | Very Common (up to 38%)[2] | Very Common |
| Ataxia/Impaired Coordination | Common (up to 14%)[2] | Common |
| Anxiety/Paranoia | Common | Common, especially in naive users or with high THC doses |
| Concentration Difficulties | Common (up to 12%)[2] | Common |
| Hallucinations | Infrequent | Rare, typically with high doses |
| Cardiovascular | ||
| Tachycardia (Increased Heart Rate) | Common[3] | Very Common, acute effect[4] |
| Orthostatic Hypotension (Postural Dizziness) | Common | Common |
| Gastrointestinal | ||
| Dry Mouth | Very Common (up to 36%)[2] | Very Common |
| Nausea | Uncommon (as a side effect) | Can occur, but also used as an antiemetic |
| Other | ||
| Headache | Common | Common |
| Visual Disturbance | Common (up to 13%)[2] | Infrequent |
Experimental Protocols
Study Design: A double-blind, placebo-controlled, crossover study is often employed. Participants receive either this compound (oral capsules, e.g., 1-2 mg), a standardized smoked cannabis cigarette (e.g., containing a known percentage of THC), or a placebo on separate occasions, with a washout period between sessions.
Participant Population: Healthy, experienced cannabis users are often recruited to minimize anxiety and ensure tolerance to the psychoactive effects. Exclusion criteria typically include a history of psychiatric disorders (other than cannabis use disorder), cardiovascular disease, and current use of other psychoactive medications.
Assessment of Adverse Events:
-
Subjective Effects: The Visual Analog Scale (VAS) is a frequently used tool to measure subjective feelings such as "high," "drowsy," "dizzy," and "anxious." The Addiction Research Center Inventory (ARCI) is also used to assess drug effects.
-
Cognitive and Psychomotor Function: A battery of tests is administered to evaluate effects on memory, attention, and coordination. Common tests include the Digit Symbol Substitution Test (DSST), the Paced Auditory Serial Addition Test (PASAT), and tests of reaction time.
-
Physiological Measures: Heart rate, blood pressure (supine and standing to assess for orthostatic hypotension), and respiratory rate are monitored at regular intervals.
-
Adverse Event Reporting: Spontaneous reporting of any adverse events is recorded throughout the study. Standardized questionnaires, such as the UKU Side Effect Rating Scale, may be used to systematically query for a broad range of potential side effects[5].
Mandatory Visualizations
Signaling Pathways
The primary psychoactive and physiological effects of both this compound and THC from smoked cannabis are mediated through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.
Caption: CB1 Receptor Signaling Pathway for Cannabinoid Side Effects.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial assessing the side effects of cannabinoid compounds.
References
- 1. This compound Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress Regulates Endocannabinoid-CB1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory and cardiovascular depressant effects of this compound, N-methyllevonantradol and delta 9-tetrahydrocannabinol in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of Marijuana on the Cardiovascular System: A Review of the Most Common Cardiovascular Events Associated with Marijuana Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separate and combined effects of the cannabinoid agonists this compound and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of Nabilone's efficacy in different chronic pain conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Nabilone (B1677615), a synthetic cannabinoid, across different chronic pain conditions. It is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a concise overview of the current evidence, detailed experimental methodologies from key studies, and a look into the underlying signaling pathways.
Mechanism of Action: The Endocannabinoid System
This compound exerts its analgesic effects primarily through its interaction with the endocannabinoid system, a complex cell-signaling network involved in regulating pain, mood, and appetite.[1] It acts as an agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors.[1]
CB1 receptors are predominantly located in the central nervous system (CNS), including brain regions and spinal cord pathways integral to pain modulation.[2][3] Activation of CB1 receptors by this compound can lead to a reduction in neurotransmitter release, thereby dampening pain signals.[1][2] CB2 receptors are primarily found on immune cells, and their activation is associated with anti-inflammatory effects.[1][4] By targeting both receptors, this compound can address both the neuronal and inflammatory components of chronic pain.
Comparative Efficacy in Chronic Pain Conditions
The efficacy of this compound has been evaluated in various chronic pain conditions, with mixed but often promising results. The following tables summarize the quantitative data from key clinical trials, comparing this compound to placebo or other active treatments.
Neuropathic Pain
| Study (Year) | Condition | Comparator | Primary Outcome Measure | This compound Result | Comparator Result | Adverse Events (this compound) |
| Frank et al. (2008)[5][6] | Chronic Neuropathic Pain | Dihydrocodeine | Mean Visual Analogue Score (VAS) for pain (0-100mm) | Mean VAS: 59.93 mm | Mean VAS: 58.58 mm (Significantly better pain relief) | More frequent side effects than dihydrocodeine |
| Turcotte et al. (2015)[7][8] | Multiple Sclerosis-induced Neuropathic Pain | Placebo (as adjunct to Gabapentin) | VAS for pain intensity and impact on daily activities | Statistically greater decrease in VAS scores (P < 0.01) | - | Well-tolerated; most common were dizziness and drowsiness |
Fibromyalgia
| Study (Year) | Condition | Comparator | Primary Outcome Measure | This compound Result | Comparator Result | Adverse Events (this compound) |
| Skrabek et al. (2008)[9][10] | Fibromyalgia | Placebo | VAS for pain | Significant decrease in VAS (-2.04, P < 0.02) | No significant improvement | More side effects per person (e.g., drowsiness, dry mouth) |
| Skrabek et al. (2008)[9][10] | Fibromyalgia | Placebo | Fibromyalgia Impact Questionnaire (FIQ) | Significant decrease in FIQ (-12.07, P < 0.02) | No significant improvement | - |
Spasticity-Related Pain
| Study (Year) | Condition | Comparator | Primary Outcome Measure | This compound Result | Comparator Result | Adverse Events (this compound) |
| Wissel et al. (2006)[11][12] | Spasticity-related pain in Upper Motor Neuron Syndrome | Placebo | 11-Point Box Test for pain | Significant decrease in pain (p < 0.05) | - | Mild drowsiness, one case of transient weakness |
Detailed Experimental Protocols
To facilitate the replication and critical evaluation of the cited studies, detailed methodologies for key experiments are provided below.
Frank et al. (2008): this compound vs. Dihydrocodeine for Chronic Neuropathic Pain[5][6]
-
Study Design: A randomized, double-blind, crossover trial with a 14-week duration.
-
Participants: 96 patients with chronic neuropathic pain.
-
Intervention: Patients received either this compound (up to 2 mg/day) or dihydrocodeine (up to 240 mg/day) for a 6-week treatment period, separated by a 2-week washout period. The order of treatment was randomized.
-
Outcome Measures:
-
Primary: The mean Visual Analogue Score (VAS) for pain, computed over the last 2 weeks of each treatment period. The VAS is a 100mm line where patients mark their pain intensity from "no pain" to "worst imaginable pain".
-
Secondary: Changes in mood, quality of life, sleep, and psychometric function, assessed via questionnaires.
-
-
Data Analysis: The primary outcome was the difference in mean VAS scores between the this compound and dihydrocodeine treatment periods.
Skrabek et al. (2008): this compound for Fibromyalgia[9][10]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 40 patients with a diagnosis of fibromyalgia.
-
Intervention: Patients were randomized to receive either this compound or a matching placebo for 4 weeks. The this compound dose was titrated from 0.5 mg at bedtime to 1 mg twice daily.
-
Outcome Measures:
-
Primary: Visual Analogue Scale (VAS) for pain.
-
Secondary: Fibromyalgia Impact Questionnaire (FIQ), a self-administered instrument measuring the overall impact of fibromyalgia on daily functioning. Other measures included the number of tender points and the average tender point pain threshold.
-
-
Data Analysis: The primary analysis compared the change in VAS scores from baseline to the end of the 4-week treatment period between the this compound and placebo groups.
Wissel et al. (2006): this compound for Spasticity-Related Pain[11][12]
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Participants: 13 patients with chronic upper motor neuron syndrome and spasticity-related pain.
-
Intervention: Patients received a low dose of this compound (1 mg per day) or placebo in two treatment periods, with the order randomized.
-
Outcome Measures:
-
Primary: Pain intensity was assessed using the 11-Point Box Test (a numerical rating scale from 0 to 10).
-
Secondary: Spasticity, motor function, and activities of daily living were also evaluated.
-
-
Data Analysis: Pain scores from the this compound and placebo treatment periods were compared.
Turcotte et al. (2015): this compound as Adjunctive Therapy for MS-Induced Neuropathic Pain[7][8]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 15 patients with relapsing-remitting multiple sclerosis and neuropathic pain who were already stabilized on gabapentin (B195806).
-
Intervention: Patients received either this compound (titrated to 1 mg twice daily) or placebo as an add-on to their existing gabapentin treatment for a 9-week period (4 weeks of titration and 5 weeks of maintenance).
-
Outcome Measures:
-
Primary: Daily patient-reported measures using a 100-mm Visual Analog Scale (VAS) for both pain intensity and the impact of pain on daily activities.
-
-
Data Analysis: Hierarchical regression modeling was used to compare the trajectory of pain scores between the this compound and placebo groups over the 63-day follow-up.
Conclusion
The available evidence suggests that this compound may be a beneficial treatment option for certain chronic pain conditions, particularly fibromyalgia and spasticity-related pain, where it has shown superiority over placebo.[9][10][11][12] In neuropathic pain, its efficacy appears more variable, with one study showing it to be less effective than dihydrocodeine, while another demonstrated its benefit as an adjunctive therapy to gabapentin in multiple sclerosis patients.[5][6][7][8]
The side effect profile of this compound, most commonly including dizziness and drowsiness, is an important consideration in its clinical application.[5][6][7][8] Further large-scale, long-term studies are warranted to more definitively establish the role of this compound in the management of various chronic pain syndromes and to better characterize its long-term safety and efficacy compared to other established analgesics. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and clinicians in this evolving field.
References
- 1. birchandfog.biz [birchandfog.biz]
- 2. Cannabinoid Receptor type 1 and its role as an analgesic: An opioid alternative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of analgesic effects and patient tolerability of this compound and dihydrocodeine for chronic neuropathic pain: randomised, crossover, double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of analgesic effects and patient tolerability of this compound and dihydrocodeine for chronic neuropathic pain: randomised, crossover, double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound as an adjunctive to gabapentin for multiple sclerosis-induced neuropathic pain: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound for the treatment of pain in fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Low dose treatment with the synthetic cannabinoid this compound significantly reduces spasticity-related pain : a double-blind placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
Validating the use of Nabilone as an adjunctive therapy for chronic pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nabilone's performance as an adjunctive therapy for chronic pain against other alternatives, supported by experimental data. It is designed to inform research, discovery, and clinical development programs.
Executive Summary
This compound (B1677615), a synthetic cannabinoid, demonstrates mixed but promising results as an adjunctive therapy for various chronic pain conditions, particularly neuropathic pain, fibromyalgia, and multiple sclerosis-related pain.[1][2][3] Clinical evidence suggests that while it may offer a modest but significant reduction in pain intensity for some patients, its efficacy compared to established analgesics is not consistently superior.[1][4] The therapeutic effects of this compound are primarily mediated through its interaction with the endocannabinoid system.[5][6] Adverse events are common, though typically mild to moderate in severity.[1][2]
Mechanism of Action: Endocannabinoid System Modulation
This compound is a synthetic analog of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3][5][7] It functions as an agonist at cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system.[5][6][7]
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), their activation by this compound modulates neurotransmitter release, which is believed to underpin its analgesic, anxiolytic, and antiemetic effects.[5][6]
-
CB2 Receptors: Primarily found in peripheral tissues and immune cells, their activation is thought to contribute to this compound's anti-inflammatory properties.[5][6]
By activating these receptors, this compound influences pain pathways and can also affect mood and sleep, which are often comorbid with chronic pain.[5][8]
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. This compound for the Management of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Comparison of analgesic effects and patient tolerability of this compound and dihydrocodeine for chronic neuropathic pain: randomised, crossover, double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
How does Nabilone compare to other synthetic cannabinoids in receptor binding?
For Immediate Release
A comprehensive review of receptor binding data reveals the distinct pharmacological profile of Nabilone (B1677615) in comparison to other synthetic cannabinoids. This guide synthesizes key findings on receptor affinity and signaling pathways to provide a valuable resource for researchers and drug development professionals in the cannabinoid field.
This compound, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), demonstrates high affinity for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] This dual agonism is a characteristic shared with many synthetic cannabinoids, though variations in affinity and selectivity lead to diverse pharmacological effects.[3][4]
Comparative Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and a selection of other synthetic cannabinoids at human CB1 and CB2 receptors, as determined by radioligand displacement assays.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Receptor Selectivity |
| This compound | 2.2 - 2.89 [1][2] | 1.8 - 1.84 [1] | Slightly CB2 selective/Non-selective |
| JWH-018 | 9.0[5] | 2.94[5] | CB1 |
| JWH-210 | 0.46 | 0.69 | Non-selective |
| JWH-250 | 11 | 33 | CB1 |
| AM-2201 | 1.0[5] | 2.6[5] | CB1 |
| UR-144 | 150 | 1.8 | CB2 |
| XLR-11 | 96.6 | 0.9 | CB2 |
| RCS-4 | 7300[6] | 4.5[6] | CB2 |
| CP-55,940 | 0.98 - 2.5[5] | 0.92[5] | Non-selective |
| WIN-55,212-2 | 62.3 | 3.7[5] | CB2 |
Key Observations:
-
This compound exhibits high, nanomolar affinity for both CB1 and CB2 receptors, with a slight preference for the CB2 receptor in some studies.
-
Compared to Δ⁹-THC, which is a partial agonist, many synthetic cannabinoids, including some listed above, act as full agonists with higher binding affinities.[[“]][[“]]
-
A wide range of receptor selectivities is observed among synthetic cannabinoids. For instance, UR-144 and XLR-11 show marked selectivity for the CB2 receptor, whereas JWH-018 and AM-2201 are more selective for the CB1 receptor.[5]
Experimental Protocols: Receptor Binding Assay
The determination of Ki values for cannabinoid receptor ligands is predominantly achieved through competitive radioligand binding assays. The following is a generalized protocol based on established methodologies.
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors by measuring its ability to displace a known radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: The synthetic cannabinoid of interest (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN-55,212-2).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a protein carrier like bovine serum albumin (BSA).
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: A mixture containing the cell membranes, radioligand at a fixed concentration, and varying concentrations of the test compound is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Separate and combined effects of the cannabinoid agonists this compound and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
Nabilone for Neuropathic Pain: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data on the efficacy and safety of nabilone (B1677615) for the treatment of neuropathic pain. It offers a comparative perspective against other therapeutic alternatives, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
This compound, a synthetic cannabinoid, has been investigated for its analgesic properties in various neuropathic pain conditions. Clinical trials have shown that this compound can lead to a significant reduction in pain intensity compared to placebo.[1][2] However, its efficacy relative to other established analgesics presents a more nuanced picture.
This compound vs. Placebo and Other Analgesics
Evidence from placebo-controlled trials indicates that this compound statistically significantly reduces the severity of pain in patients with chronic non-cancer pain, which includes neuropathic pain.[3] A review of several randomized controlled trials (RCTs) suggested that this compound provides a small but significant reduction in pain.[2]
When compared to other active treatments, the results are mixed. Limited evidence from head-to-head trials suggests that this compound was not superior to existing analgesics like dihydrocodeine and amitriptyline (B1667244) in managing pain.[2][3] In one study, dihydrocodeine was found to provide better pain relief than this compound for chronic neuropathic pain.[4] Another trial found no significant difference in pain reduction between this compound and amitriptyline for fibromyalgia, a condition with a neuropathic pain component.[5] Conversely, a non-randomized trial comparing this compound to gabapentin (B195806) for peripheral neuropathy found comparable benefits in pain relief and improved quality of life.[3][6]
Table 1: Summary of Comparative Efficacy of this compound in Neuropathic Pain
| Comparator | Condition | Key Findings | Source |
| Placebo | Chronic Non-Cancer Pain (including Neuropathic) | This compound showed a statistically significant reduction in pain severity. | [3] |
| Placebo | Diabetic Peripheral Neuropathic Pain | This compound as an adjuvant therapy resulted in a greater reduction in pain. | [7] |
| Gabapentin | Peripheral Neuropathy | Comparable improvements in pain (Visual Analog Scale), quality of life, sleep, and anxiety. | [6][8] |
| Amitriptyline | Fibromyalgia | No significant difference in pain relief. This compound showed superiority in improving sleep. | [5] |
| Dihydrocodeine | Chronic Neuropathic Pain | Dihydrocodeine provided better pain relief than this compound. | [4] |
Safety and Tolerability Profile
The most common adverse events associated with this compound are generally mild to moderate and include drowsiness, dizziness, and dry mouth.[3] In a meta-analysis of clinical trials, drowsiness was found to be more than seven times as frequent in patients treated with this compound compared to placebo. The risks of dizziness and dry mouth were also significantly higher.[9]
When compared to other analgesics, the safety profile of this compound varies. Adverse events were more common with this compound than with placebo, ibuprofen, and amitriptyline.[4][10] However, some studies have reported that adverse events were more frequent with dihydrocodeine and gabapentin than with this compound.[4][10]
Table 2: Comparison of Adverse Events
| Comparator | Adverse Event Profile | Source |
| Placebo | This compound group experienced more drowsiness, dizziness, and dry mouth. | [9] |
| Gabapentin | Adverse events were more common with gabapentin than this compound in one longitudinal study. | [10] |
| Amitriptyline | Withdrawals due to adverse events were more common with this compound. | [5] |
| Dihydrocodeine | Adverse events were more frequent with dihydrocodeine than this compound. | [4] |
Experimental Protocols
The methodologies of clinical trials evaluating this compound for neuropathic pain typically involve randomized, double-blind, placebo-controlled, or active-comparator designs.
Example: Randomized, Double-Blind, Placebo-Controlled Crossover Trial
-
Objective: To assess the efficacy and safety of this compound in treating neuropathic pain.
-
Patient Population: Adults with a confirmed diagnosis of chronic neuropathic pain of at least three months in duration, with a baseline pain score of 4 or more on a 10-point Visual Analog Scale (VAS).
-
Study Design: A two-period crossover design. Patients are randomly assigned to receive either this compound or a placebo for a fixed duration (e.g., 4-6 weeks), followed by a washout period, and then crossover to the other treatment arm.
-
Intervention: this compound administered orally, with doses typically starting at 0.5 mg at bedtime and gradually titrated upwards to a maximum of 1 mg twice daily, based on efficacy and tolerability.[3][11]
-
Outcome Measures:
-
Primary: Change in average pain intensity from baseline, measured using a VAS or Numerical Rating Scale (NRS).
-
Secondary: Changes in sleep quality (e.g., using the Insomnia Severity Index), anxiety and depression scores (e.g., using the Hospital Anxiety and Depression Scale), and quality of life (e.g., using the SF-36 questionnaire).[6]
-
-
Statistical Analysis: The primary endpoint is typically analyzed using a mixed-effects model for repeated measures, including terms for treatment, period, and sequence.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in Neuropathic Pain
This compound exerts its analgesic effects primarily by acting as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system.[5][12] CB1 receptors are highly expressed in the central nervous system and are involved in modulating pain perception. CB2 receptors are predominantly found on immune cells, and their activation can reduce inflammation-induced pain.[13][14]
In neuropathic pain states, there is an upregulation of cannabinoid receptors in regions of the nervous system involved in pain processing.[15] By activating these receptors, this compound can inhibit the release of pro-inflammatory molecules and reduce neuronal hyperexcitability, thereby alleviating pain.
Typical Experimental Workflow for a this compound Clinical Trial
The workflow for a clinical trial investigating this compound for neuropathic pain follows a structured process from patient recruitment to data analysis.
References
- 1. This compound for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cda-amc.ca [cda-amc.ca]
- 4. cda-amc.ca [cda-amc.ca]
- 5. This compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An open-label comparison of this compound and gabapentin as adjuvant therapy or monotherapy in the management of neuropathic pain in patients with peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Table A5: [Summary of Findings of Included Systematic Review]. - this compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. View of this compound for Chronic Non-Cancer Pain | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 11. droracle.ai [droracle.ai]
- 12. repositori.upf.edu [repositori.upf.edu]
- 13. Targeting CB2 receptors and the endocannabinoid system for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Cannabinoids in Chronic Pain: Therapeutic Potential Through Microglia Modulation [frontiersin.org]
- 15. Therapeutic Targeting of Peripheral Cannabinoid Receptors in Inflammatory and Neuropathic Pain States - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Nabilone and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of nabilone (B1677615), a synthetic cannabinoid, and its principal active metabolites. The information presented herein is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its metabolites are crucial for understanding its therapeutic window and potential for drug-drug interactions. Following oral administration, this compound is completely absorbed and extensively metabolized.[1] The primary active metabolites are isomeric carbinols, formed by the reduction of the 9-keto group of the parent molecule.[2] These metabolites are pharmacologically active and contribute to the overall therapeutic and side-effect profile of the drug.
A summary of the key pharmacokinetic parameters for this compound and its total radioactivity, which includes metabolites, is presented in the table below. It is important to note that while peak plasma concentrations of this compound and its carbinol metabolites are comparable, their combined exposure accounts for less than 20% of the total radioactivity, suggesting the presence of other, yet to be fully characterized, metabolites.[3]
| Parameter | This compound | Total Radioactivity (including Metabolites) | Reference |
| Time to Peak Concentration (Tmax) | ~2 hours | ~2 hours | [1] |
| Plasma Half-life (t1/2) | ~2 hours | ~35 hours | [1] |
| Apparent Volume of Distribution (Vd) | ~12.5 L/kg | Not Reported | [1] |
| Peak Plasma Concentration (Cmax) after 2mg oral dose | ~2 ng/mL | ~10 ng equivalents/mL | [1] |
| Excretion (Feces) | ~60% (as parent and metabolites) | ~67% (intravenous administration) | [3][4] |
| Excretion (Urine) | ~24% (as metabolites) | ~22% (intravenous administration) | [3][4] |
Note: The data for "Total Radioactivity" represents the combined contribution of the parent drug and all of its metabolites.
Metabolic Pathways of this compound
This compound undergoes extensive biotransformation in the liver, primarily through two main pathways. The first involves the stereospecific enzymatic reduction of the 9-keto moiety to form active isomeric carbinol metabolites. The second major pathway is the oxidation of the dimethylheptyl side chain, leading to the formation of a diol metabolite, which has been identified in feces.[2] There is also evidence of metabolism by multiple cytochrome P450 (CYP) isoforms.[5]
Experimental Protocols
In Vivo Human Pharmacokinetic Study
A typical clinical study to evaluate the pharmacokinetics of oral this compound involves the administration of a single dose to healthy volunteers.
Study Design:
-
Subjects: A cohort of healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Dosing: Administration of a single oral dose of this compound (e.g., 2 mg).
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Urine and feces are also collected over a specified period (e.g., 7 days).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. Urine and feces are homogenized and stored frozen.
Bioanalytical Method: The concentrations of this compound and its carbinol metabolites in plasma, urine, and feces are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
LC-MS/MS Method for Quantification of this compound and Metabolites
Sample Preparation:
-
Aliquots of plasma samples are spiked with an appropriate internal standard.
-
Proteins are precipitated by the addition of a solvent like acetonitrile (B52724).
-
The samples are centrifuged, and the supernatant is transferred to a new tube.
-
The supernatant is evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Specific precursor-to-product ion transitions are monitored for this compound, its carbinol metabolites, and the internal standard to ensure selectivity and accurate quantification. The method should be validated according to regulatory guidelines for bioanalytical method validation.
In Vitro Metabolism Study Using Human Liver Microsomes
Objective: To investigate the metabolic pathways of this compound and identify the enzymes involved in its metabolism.
Methodology:
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is analyzed.
-
Analysis: The samples are analyzed by LC-MS/MS to identify and quantify the disappearance of this compound and the formation of its metabolites.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, incubations can be performed with specific chemical inhibitors of CYP isoforms or with recombinant human CYP enzymes.
Signaling Pathways of this compound's Cannabinoid Receptor Targets
This compound exerts its effects by acting as an agonist at cannabinoid receptors 1 (CB1) and 2 (CB2).[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Activation of CB1 and CB2 receptors can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[7][8]
References
- 1. This compound | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physiologic disposition of this compound, a cannabinol derivative, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Patient-Reported Outcomes in Nabilone Clinical Trials for Fibromyalgia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of patient-reported outcomes (PROs) used in clinical trials of Nabilone for fibromyalgia, alongside alternative treatments. It includes detailed experimental protocols, quantitative data summaries, and visualizations to support researchers in designing and evaluating clinical studies in this therapeutic area.
Introduction to Patient-Reported Outcomes in Fibromyalgia
Fibromyalgia is a complex, chronic pain condition characterized by widespread musculoskeletal pain, fatigue, sleep disturbance, and cognitive dysfunction.[1] Due to the subjective nature of these core symptoms, patient-reported outcome (PRO) measures are essential for assessing the efficacy of new treatments.[1] The Fibromyalgia Impact Questionnaire (FIQ) and the Visual Analog Scale (VAS) for pain are two of the most widely used and validated PROs in fibromyalgia clinical trials.[2][3]
This compound Clinical Trials: A Focus on Patient-Centered Endpoints
This compound, a synthetic cannabinoid, has been investigated for its potential to alleviate the symptoms of fibromyalgia. A key study in this area is the randomized, double-blind, placebo-controlled trial conducted by Skrabek et al. This trial provides a solid foundation for understanding the impact of this compound on patient-reported outcomes.[4]
Experimental Protocol: Skrabek et al. This compound Trial
Objective: To determine the efficacy of this compound in managing pain and improving the quality of life in patients with fibromyalgia.[4]
Study Design: A randomized, double-blind, placebo-controlled trial with a four-week treatment period followed by a four-week washout period.[4]
Participants: 40 patients diagnosed with fibromyalgia.[4]
Intervention:
-
Treatment Group: this compound, with a titrated dose starting at 0.5 mg at bedtime and increasing to 1 mg twice daily over four weeks.[4]
-
Control Group: Placebo administered on the same schedule.[4]
Outcome Measures:
-
Primary Outcome: Change in pain intensity, measured by the Visual Analog Scale (VAS).[4]
-
Secondary Outcomes:
Assessment Schedule: Outcomes were evaluated at baseline, two weeks, four weeks (end of treatment), and eight weeks (after washout).[6]
Quantitative Data Summary: this compound vs. Placebo
The following table summarizes the key findings from the Skrabek et al. trial, focusing on the patient-reported outcomes.
| Outcome Measure | This compound (Mean Change at 4 Weeks) | Placebo (Mean Change at 4 Weeks) | P-value | Citation |
| VAS for Pain | -2.04 | No significant improvement | < .02 | [4] |
| FIQ Total Score | -12.07 | No significant improvement | < .02 | [4] |
| Anxiety (FIQ subscale) | -1.67 | No significant improvement | < .02 | [4] |
Comparison with Alternative Fibromyalgia Treatments
To provide context for the this compound trial data, this section compares the patient-reported outcomes from clinical trials of other commonly used fibromyalgia treatments: Amitriptyline, Pregabalin, and Duloxetine.
Patient-Reported Outcomes in Alternative Treatment Trials
| Treatment | Primary PROs Used in Clinical Trials | Key Findings on PROs | Citations |
| Amitriptyline | VAS for pain, sleep disturbance, fatigue; Patient Global Assessment | Significant improvement in pain, fatigue, and sleep disturbance compared to placebo, particularly at a dose of 25mg/day. | [7] |
| Pregabalin | Mean pain and sleep scores (NRS), SF-36 | Significant benefit over placebo in mean pain and sleep scores, and most domains of the SF-36. | [5] |
| Duloxetine | Brief Pain Inventory (BPI), FIQ, Patient Global Impressions of Improvement (PGI-I), SF-36 | Significant improvement in BPI average pain score, FIQ total score, and PGI-I compared to placebo. | [6][8] |
Validation of Patient-Reported Outcome Measures
The credibility of clinical trial results hinges on the validity of the outcome measures used. The FIQ and VAS are well-established instruments in fibromyalgia research.
-
Fibromyalgia Impact Questionnaire (FIQ): The FIQ is a 10-item self-administered questionnaire that assesses physical functioning, work status, depression, anxiety, sleep, pain, stiffness, fatigue, and well-being.[3] Its development and validation have demonstrated sufficient reliability and validity for use in clinical and research settings.[2][3] The Revised Fibromyalgia Impact Questionnaire (FIQR) was later developed to address some limitations of the original FIQ and has also undergone rigorous psychometric validation.[8]
-
Visual Analog Scale (VAS) for Pain: The VAS is a widely used and validated tool for assessing pain intensity.[7] It typically consists of a 10-cm line anchored by "no pain" and "worst imaginable pain," on which patients mark their pain level.[7] Studies have shown the VAS to be a reliable and valid measure of chronic pain in fibromyalgia.[7][9]
Visualizing the Experimental and Validation Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow of a typical fibromyalgia clinical trial and the logical process for validating patient-reported outcomes.
References
- 1. Patient Reported Outcomes and Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fibromyalgia impact questionnaire: development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of pain in fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are cannabinoids a new treatment option for pain in patients with fibromyalgia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marijuana-Based Drug May Ease Fibromyalgia Pain [medscape.com]
- 7. A comparison of visual analog scale and shear-wave ultrasound elastography data in fibromyalgia patients and the normal population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Revised Fibromyalgia Impact Questionnaire (FIQR): validation and psychometric properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A comparative study of the anxiolytic effects of Nabilone versus cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anxiolytic effects of Nabilone (B1677615), a synthetic cannabinoid, and cannabidiol (B1668261) (CBD), a naturally occurring phytocannabinoid. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a comprehensive review of preclinical and clinical data.
Introduction
Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic agents. Both this compound and cannabidiol (CBD) have garnered interest for their potential anxiolytic properties, albeit through distinct pharmacological mechanisms. This compound is a synthetic analog of Δ⁹-tetrahydrocannabinol (THC) and acts as a direct agonist at cannabinoid receptors CB1 and CB2.[1] In contrast, CBD exhibits a more complex and multifaceted mechanism of action, interacting with various targets within and outside the endocannabinoid system. This guide aims to provide a comparative overview of their efficacy, mechanisms, and experimental validation.
Mechanisms of Action: A Tale of Two Cannabinoids
The anxiolytic effects of this compound and CBD are rooted in their distinct interactions with the central nervous system.
This compound: As a potent CB1 and CB2 receptor agonist, this compound mimics the effects of endogenous cannabinoids like anandamide.[1] Its anxiolytic and other central nervous system effects are primarily mediated through the activation of CB1 receptors, which are densely expressed in brain regions involved in anxiety and mood regulation, such as the amygdala, hippocampus, and prefrontal cortex.[2]
Cannabidiol (CBD): CBD's anxiolytic mechanism is more intricate and does not primarily involve direct agonism of CB1 or CB2 receptors.[3] In fact, it has been shown to have very low affinity for these receptors.[3] Instead, CBD's effects are attributed to its interaction with multiple targets, including:
-
Serotonin 5-HT1A Receptors: CBD acts as an agonist at 5-HT1A receptors, a mechanism shared by some established anxiolytic and antidepressant medications.[4]
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Channels: CBD can activate and subsequently desensitize TRPV1 channels, which may play a role in modulating anxiety and fear responses.[5]
-
GABA-A Receptors: CBD can enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain, leading to a calming effect.
-
Inhibition of Fatty Acid Amide Hydrolase (FAAH): By inhibiting FAAH, the enzyme responsible for breaking down anandamide, CBD can indirectly increase endocannabinoid tone and enhance CB1 receptor signaling.[5]
Comparative Efficacy: Preclinical and Clinical Evidence
Preclinical Data
Preclinical studies in rodent models of anxiety provide foundational evidence for the anxiolytic potential of both this compound and CBD. However, direct comparative studies are limited.
| Parameter | This compound | Cannabidiol (CBD) | References |
| Animal Models | Elevated Plus Maze, Open Field Test | Elevated Plus Maze, Open Field Test, Vogel Conflict Test | [5],[6] |
| Effective Dose Range | Limited data; anxiolytic effects observed at lower doses, with potential for anxiogenic effects at higher doses. | Anxiolytic effects typically follow a U-shaped dose-response curve, with efficacy at moderate doses and reduced effects at both low and high doses. Effective doses in rodents range from 2.5 to 10 mg/kg. | [7],[5],[8] |
| Key Findings | Demonstrates anxiolytic-like effects, but research is less extensive compared to CBD. | Strong evidence for anxiolytic-like effects across a variety of anxiety models. | [5],[6] |
Clinical Data
Clinical evidence for the anxiolytic effects of this compound is sparse and mixed, while CBD has a growing body of evidence supporting its efficacy in various anxiety disorders.
| Parameter | This compound | Cannabidiol (CBD) | References |
| Target Population | Primarily studied for chemotherapy-induced nausea and vomiting. Limited studies in anxiety and PTSD. | Studied in healthy volunteers and patients with Social Anxiety Disorder (SAD), Generalized Anxiety Disorder (GAD), and Post-Traumatic Stress Disorder (PTSD). | [9],[10],[11] |
| Anxiety Scales Used | Hamilton Anxiety Rating Scale (HAM-A), Profile of Mood States (POMS). | Hamilton Anxiety Rating Scale (HAM-A), Beck Anxiety Inventory (BAI), Overall Anxiety Severity and Impairment Scale (OASIS). | [12],[9],[10],[13] |
| Effective Dose Range | A study showed improvement in anxiety at 1 mg three times daily, but another single-dose study found no significant anxiolytic effect. Higher doses (4-5 mg) were associated with adverse effects. | Anxiolytic effects have been observed at doses ranging from 25 mg/day to 600 mg/day. A U-shaped dose-response has also been noted in some clinical studies, with 300 mg showing efficacy in a public speaking test where 150 mg and 600 mg did not. | [12],[10],[1],[8] |
| Key Findings | One study reported a "dramatic improvement" in anxiety compared to placebo. However, other studies have found no significant anxiolytic effects. It has shown some efficacy in reducing PTSD-related nightmares. | A meta-analysis of studies on CBD for anxiety disorders found a significant reduction in anxiety symptoms. Multiple studies have shown a reduction in anxiety in both healthy subjects and those with anxiety disorders. | [7],[9],[10],[11] |
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of this compound and the known interactions of CBD with various central nervous system targets.
| Receptor/Target | This compound (Ki in nM) | Cannabidiol (CBD) | References |
| CB1 Receptor | 2.89 | Low affinity; acts as a negative allosteric modulator. | [3],[14] |
| CB2 Receptor | 1.84 | Low affinity; may act as a partial agonist. | [15],[14] |
| 5-HT1A Receptor | Not a primary target | Agonist activity. | [4] |
| TRPV1 Channel | Not a primary target | Modulator. | [5] |
| GABA-A Receptor | Not a primary target | Positive allosteric modulator. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of anxiolytic drugs are provided below.
Hamilton Anxiety Rating Scale (HAM-A)
The HAM-A is a clinician-rated scale designed to assess the severity of anxiety symptoms.
-
Administration: A trained clinician conducts a structured interview with the patient.
-
Items: The scale consists of 14 items, each representing a symptom cluster of anxiety (e.g., anxious mood, tension, fears, insomnia).
-
Scoring: Each item is rated on a 5-point scale from 0 (not present) to 4 (severe). The total score ranges from 0 to 56.
-
Interpretation:
-
<17: Mild anxiety
-
18-24: Mild to moderate anxiety
-
25-30: Moderate to severe anxiety
-
Elevated Plus Maze (EPM)
The EPM is a widely used preclinical model to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Measurements: Key parameters measured include the time spent in the open arms versus the closed arms and the number of entries into each arm type.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety and aversion to open spaces.
Open Field Test (OFT)
The OFT is another common preclinical test used to evaluate locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square arena with walls.
-
Procedure: A rodent is placed in the center of the open field and its activity is recorded for a specific duration.
-
Measurements: Locomotor activity is assessed by the total distance traveled. Anxiety-like behavior is inferred from the time spent in the center of the arena versus the periphery (thigmotaxis).
-
Interpretation: Anxiolytic drugs are expected to increase the time spent in the center of the open field, indicating reduced anxiety.
Side Effect Profile and Safety Considerations
This compound: Common side effects are consistent with its action as a CB1 agonist and include dizziness, drowsiness, dry mouth, and euphoria.[8] At higher doses, orthostatic hypotension can occur.[10] Due to its psychoactive properties, there is a potential for abuse, although reports are rare.[8]
CBD: CBD is generally well-tolerated with a favorable safety profile.[12] Side effects are typically mild and may include fatigue, diarrhea, and changes in appetite.[12] Importantly, CBD does not produce the psychotropic effects associated with THC and has a low potential for abuse.
Conclusion
This compound and cannabidiol represent two distinct approaches to modulating the endocannabinoid system for anxiolytic purposes. This compound, a direct CB1/CB2 agonist, has limited and mixed evidence for its efficacy in treating anxiety disorders, and its use is associated with notable central nervous system side effects. In contrast, CBD, with its multifaceted mechanism of action, has a growing body of preclinical and clinical evidence supporting its anxiolytic effects across various anxiety disorders, coupled with a more favorable safety profile.
For drug development professionals, the distinct pharmacological profiles of these two compounds offer different avenues for therapeutic intervention. The broad-spectrum activity of CBD may provide a wider therapeutic window and a better side-effect profile, making it a promising candidate for further research and development as a novel anxiolytic agent. This compound's utility may be more limited to specific contexts, such as anxiety associated with other medical conditions where its other pharmacological effects may be beneficial. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two cannabinoids in the treatment of anxiety disorders.
References
- 1. scielo.br [scielo.br]
- 2. Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. Cannabidiol as a Potential Treatment for Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlated species differences in the effects of cannabinoid ligands on anxiety and on GABAergic and glutamatergic synaptic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol in clinical and preclinical anxiety research. A systematic review into concentration–effect relations using the IB-de-risk tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The efficacy and safety of this compound (a synthetic cannabinoid) in the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. View of this compound for the Treatment of Post-Traumatic Stress Disorder: A 2021 Update | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 12. Cannabidiol in Anxiety and Sleep: A Large Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical and Cognitive Improvement Following Treatment with a Hemp-Derived, Full-Spectrum, High-Cannabidiol Product in Patients with Anxiety: An Open-Label Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
How does the efficacy of Nabilone compare between naive and experienced cannabinoid users?
A comprehensive review of existing data indicates a potential difference in the therapeutic efficacy and side effect profile of Nabilone, a synthetic cannabinoid, between individuals with a history of cannabinoid use and those who are naive to its effects. While direct, quantitative comparative studies are limited, available research suggests that prior experience with cannabinoids may influence a patient's response to this compound treatment, particularly in terms of tolerability and subjective effects.
For researchers, scientists, and drug development professionals, understanding these nuances is critical for optimizing clinical trial design and personalizing therapeutic strategies. This guide synthesizes the available experimental data to provide a comparative overview of this compound's efficacy in these two distinct user populations.
Comparison of Therapeutic Efficacy
Direct comparative efficacy data between cannabinoid-naive and experienced users is not robustly available in the current body of scientific literature. However, some studies provide insights that suggest prior cannabis use may temper the perceived benefits of this compound.
In a retrospective analysis of this compound for chronic non-cancer pain, a subset of patients had prior experience with cannabis.[1][2] Some of these experienced users reported that smoked cannabis was more beneficial for their pain management.[1][2] Conversely, the same study suggested that this compound may be a valuable adjunctive therapy for cannabis-naive patients.[1][2] This suggests a potential difference in the therapeutic expectations and outcomes between the two groups.
Studies focusing on the treatment of cannabis dependence with this compound inherently involve experienced users. In this population, this compound has been investigated as an agonist replacement therapy to reduce withdrawal symptoms and promote abstinence, with some studies showing modest effects.[2]
| Therapeutic Area | Cannabinoid-Naive Users: Efficacy Observations | Cannabinoid-Experienced Users: Efficacy Observations |
| Chronic Pain | May be a useful adjunctive therapy.[1][2] | Some users may find smoked cannabis more beneficial.[1][2] |
| Chemotherapy-Induced Nausea and Vomiting (CINV) | Generally effective as an antiemetic, particularly for patients who have not responded to conventional treatments.[3][4] | Efficacy is established, though direct comparison on the degree of relief versus naive users is not available. |
| Cannabis Dependence | Not applicable. | Used as an agonist therapy to manage withdrawal and cravings, with some evidence of modest efficacy.[2] |
Side Effect Profile Comparison
The incidence and perception of side effects associated with this compound may also differ between naive and experienced cannabinoid users. It is hypothesized that experienced users may have a higher tolerance to the psychoactive and other adverse effects of cannabinoids.
A study investigating the effects of this compound on tactile illusions noted that a majority of participants had a history of cannabis use, suggesting that this prior exposure could influence the outcomes and subjective experiences.[5] This highlights the recognized need for comparative studies to delineate these differences.
Commonly reported side effects of this compound across various clinical trials include dizziness, drowsiness, dry mouth, and euphoria.[6][7] While a direct quantitative comparison is lacking, it is plausible that the psychoactive effects, such as euphoria or dysphoria, may be more pronounced and potentially more distressing for individuals without prior cannabinoid experience.
| Side Effect | General Population (Mixed or Unspecified Experience) | Potential Considerations for Naive vs. Experienced Users |
| Dizziness | Frequently reported.[7] | May be more pronounced in naive users. |
| Drowsiness | Commonly observed.[7] | Experienced users may have developed some tolerance. |
| Dry Mouth | A common adverse event.[7] | Likely to occur in both groups. |
| Euphoria/"High" | Reported, particularly at higher doses.[6] | May be more novel and potentially anxiogenic for naive users, whereas experienced users may be more accustomed to this effect. |
| Anxiety/Panic | Can occur, especially with higher doses.[6] | Naive users may be more susceptible to cannabinoid-induced anxiety. |
Experimental Protocols
Detailed methodologies from key studies provide context for the available data, although none were designed as a direct comparison between naive and experienced users for efficacy in treating conditions other than cannabis dependence.
Retrospective Analysis in Chronic Non-Cancer Pain
-
Study Design: A retrospective chart review of 20 adult patients with chronic non-cancer pain treated with this compound.[1][2]
-
Patient Population: Included 11 patients with a history of cannabis use and 9 who were cannabis-naive.[1][2]
-
Intervention: this compound was introduced as an adjunctive therapy. Dosing information was collected from patient charts.
-
Outcome Measures: Subjective overall improvement, reduction in pain intensity (Numerical Rating Scale), effects on sleep and nausea, and reported side effects were recorded.[1][2]
-
Data Analysis: Average baseline and final pain scores were compared using paired t-tests.[1][2]
This compound for Cannabis Dependence
-
Study Design: A randomized, double-blind, placebo-controlled pilot study.[2]
-
Patient Population: Eighteen adults with DSM-IV cannabis dependence (experienced users).[2]
-
Intervention: Participants were randomized to receive either 2 mg/day of this compound or a placebo for 10 weeks, in addition to medication management.[2]
-
Outcome Measures: The primary outcomes were safety and tolerability. Secondary outcomes included self-reported cannabis use (days of use, sessions per day, inhalations per day) and urine cannabinoid tests.[2]
-
Data Analysis: An intent-to-treat approach was used to analyze the differences in cannabis use between the this compound and placebo groups.[2]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound acts as an agonist at CB1 and CB2 receptors, initiating intracellular signaling cascades.
Experimental Workflow for a Comparative Study
Caption: A proposed workflow for a clinical trial comparing this compound efficacy in naive vs. experienced users.
References
- 1. This compound. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Safety of Dronabinol and this compound: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety and Tolerability of Nabilone and Alternative Cannabinoids for Chronic Conditions
This guide provides a detailed comparison of the long-term safety and tolerability profiles of Nabilone (B1677615), a synthetic cannabinoid, with other cannabinoid-based medicines including Dronabinol, Nabiximols, and medical cannabis. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies for key studies, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a synthetic cannabinoid agonist of the CB1 and CB2 receptors, approved for chemotherapy-induced nausea and vomiting (CINV).[1][2] Its use has been explored off-label for chronic pain, fibromyalgia, and nightmares associated with post-traumatic stress disorder (PTSD).[1][3][4] As the therapeutic application of cannabinoids expands, understanding the long-term safety and tolerability of these compounds in chronic use is critical. This guide compares this compound with Dronabinol (a synthetic THC), Nabiximols (a combination of THC and CBD), and medical cannabis.
Mechanism of Action: Cannabinoid Signaling Pathways
This compound and other cannabinoids exert their effects primarily through the endocannabinoid system, which is composed of cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids), and enzymes for their synthesis and degradation.
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), these receptors mediate the psychoactive effects of cannabinoids, as well as their analgesic, antiemetic, and appetite-stimulating properties.[4][5]
-
CB2 Receptors: Primarily found on immune cells, their activation is associated with anti-inflammatory and immunomodulatory effects.[4]
The activation of these receptors, particularly CB1, triggers a cascade of intracellular events leading to the modulation of neurotransmitter release.
Comparative Safety and Tolerability Profiles
The long-term safety of this compound and its alternatives is primarily characterized by CNS effects. While generally well-tolerated, the incidence and severity of adverse events can vary.
Table 1: Common Long-Term Adverse Events of Cannabinoids
| Adverse Event | This compound | Dronabinol | Nabiximols (Sativex) | Medical Cannabis |
| Drowsiness/Somnolence | Very Common (up to 66%)[6] | Common[7] | Common (12.3%)[8] | Common[9] |
| Dizziness/Vertigo | Very Common (up to 59%)[6] | Common[10][11] | Very Common (24.7%)[8] | Common[9][12] |
| Dry Mouth | Common (up to 36%)[6] | Common[11] | Common | Common |
| Euphoria/Feeling "High" | Very Common (up to 38%)[6] | Common[7] | Less Common | Varies by THC content |
| Cognitive/Concentration Difficulties | Common (up to 12%)[5][6] | Common[7] | Common | Concern with high-THC use[13] |
| Nausea/Vomiting | Uncommon (as a side effect)[6] | Common | Common[14] | Common (can cause CHS)[9][15] |
| Fatigue | Common | Common[11] | Common (12.3%)[8] | Common[9] |
| Dependence/Withdrawal | Potential for psychological dependence[16] | Low risk in long-term studies[10] | No signals of dependence or abuse | Risk exists, especially with high-frequency use[9] |
Frequencies are based on available clinical trial data and may vary by patient population and dosage.
This compound: Long-Term Data
Evidence for the long-term safety of this compound beyond nine weeks is limited.[3][17] However, some studies provide insights. A six-month, open-label extension study in Parkinson's disease patients found this compound to be well-tolerated, with concentration difficulties being the most frequently reported treatment-related adverse event.[5][18] A retrospective review of patients with chronic non-cancer pain reported an average use of 1.5 years, with most continuing patients finding the side effects tolerable.[4] The most common adverse effects consistently reported are dizziness, drowsiness, dry mouth, and euphoria.[6][17]
Dronabinol: Long-Term Data
Long-term studies of Dronabinol, lasting from 38 weeks to 3.5 years, have not revealed major safety concerns and indicate good tolerability.[10] One multicenter study on its use for anorexia in AIDS patients showed sustained improvement in appetite and stable weight over 12 months, with no evidence of tolerance.[7] While CNS side effects like confusion, dizziness, and somnolence are common, the proportion of patients experiencing adverse reactions has been shown to decrease with long-term use.[7][10]
Nabiximols (Sativex): Long-Term Data
Nabiximols, an oromucosal spray, has demonstrated long-term effectiveness and tolerability in studies lasting up to 12 months, particularly for multiple sclerosis (MS) spasticity.[19][20] In one long-term trial, 84% of patients did not report any adverse events.[19] The most common treatment-related adverse events are mild to moderate dizziness and fatigue.[8] Importantly, long-term use has not been associated with the development of tolerance.[8]
Medical Cannabis: Long-Term Data
The long-term effects of medical cannabis are less understood due to variability in product composition and routes of administration. Systematic reviews suggest that while adverse events like dizziness and drowsiness are common, serious adverse events are rare.[9] Key long-term concerns include the potential for dependence and withdrawal, and possible cognitive impairment with high-THC products, particularly in younger users.[9][13] Conversely, a 12-month observational study indicated that patients maintained initial improvements in quality of life, pain, and sleep.[21][22]
Experimental Protocols and Methodologies
The validation of long-term safety and tolerability relies on robust clinical trial designs. The following outlines a typical methodology for a long-term, open-label extension study, a common design for gathering this type of data.
Table 2: Key Parameters in Long-Term Safety Trials
| Parameter | This compound (NMS-Nab2-study)[5][18] | Dronabinol (MS Neuropathic Pain)[10] | Nabiximols (MOVE 2 Extension)[19][20] |
| Study Design | Single-center, open-label extension | Placebo-controlled phase III, with long-term follow-up | Observational, prospective, multi-center prolongation |
| Duration | 6 months | 16 weeks (controlled), plus long-term follow-up (mean 382 days) | 12 months |
| Patient Population | Parkinson's Disease with non-motor symptoms | Multiple Sclerosis with central neuropathic pain | Multiple Sclerosis with moderate to severe spasticity |
| Primary Endpoint | Long-term safety and tolerability (Adverse Event reporting) | Safety assessed by adverse reactions, dependency, and abuse | Clinical outcomes, tolerability, quality of life |
| Key Efficacy Outcome | Non-Motor Symptoms Scale (NMSS) | Pain Intensity (Numerical Rating Scale) | Spasticity (Numerical Rating Scale) |
| Dosage | Titrated to symptom improvement | Mean daily dose: 12.7 ± 2.9 mg | Self-titrated oromucosal spray |
Experimental Workflow: Long-Term Open-Label Extension Study
Conclusions and Future Directions
The available evidence suggests that this compound and other cannabinoid-based medicines have an acceptable safety profile for long-term use in specific patient populations.
-
This compound is effective but limited by a lack of extensive long-term safety data beyond several months.[17] Its prominent CNS effects, such as drowsiness and dizziness, are the most common dose-limiting factors.[3]
-
Dronabinol and Nabiximols have more robust long-term safety data, demonstrating sustained efficacy and good tolerability over periods of a year or more, with low potential for tolerance or abuse in clinical trial settings.[7][8][10][19]
-
Medical Cannabis presents a more complex picture due to product heterogeneity. While it shows promise for improving quality of life in the long term, concerns about cognitive effects and dependence risk warrant further investigation.[9][21]
For drug development professionals, future research should focus on larger, longer-term, and more rigorously controlled trials to definitively establish the safety of chronic this compound use.[23] Head-to-head comparison trials between different cannabinoids would be invaluable for delineating their respective safety profiles and guiding therapeutic choices for chronic conditions. Additionally, identifying patient-specific factors that predict the likelihood of adverse events could lead to more personalized and safer treatment strategies.
References
- 1. This compound for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-term safety and efficacy of open-label this compound on sleep and pain in Parkinson´s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Sativex long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term and serious harms of medical cannabis and cannabinoids for chronic pain: a systematic review of non-randomised studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dronabinol Is a Safe Long-Term Treatment Option for Neuropathic Pain Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Medical cannabis - Wikipedia [en.wikipedia.org]
- 13. curiowellness.com [curiowellness.com]
- 14. tandfonline.com [tandfonline.com]
- 15. medshadow.org [medshadow.org]
- 16. droracle.ai [droracle.ai]
- 17. SUMMARY OF EVIDENCE - Long-term this compound Use: A Review of the Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Long-term effectiveness and safety of nabiximols (tetrahydrocannabinol/cannabidiol oromucosal spray) in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. cannabissciencetech.com [cannabissciencetech.com]
- 22. news-medical.net [news-medical.net]
- 23. This compound for Chronic Non-Cancer Pain | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
A Comparative Review of International Guidelines for the Clinical Use of Nabilone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative review of international guidelines for the clinical use of nabilone (B1677615), a synthetic cannabinoid. The information is intended to assist researchers, scientists, and drug development professionals in understanding the current clinical applications, regulatory status, and scientific evidence supporting the use of this compound across different regions.
Introduction
This compound is a synthetic cannabinoid that mimics the activity of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1] It exerts its effects primarily through agonist activity at cannabinoid receptors CB1 and CB2.[2][3] This guide will compare the clinical guidelines for this compound in the United States (Food and Drug Administration - FDA), Canada (Health Canada), the United Kingdom (National Institute for Health and Care Excellence - NICE), and Europe (European Medicines Agency - EMA).
Mechanism of Action
This compound is an agonist at both CB1 and CB2 cannabinoid receptors.[4] CB1 receptors are predominantly located in the central nervous system (CNS), while CB2 receptors are mainly found in peripheral tissues, particularly on immune cells.[2] The activation of CB1 receptors in the brain is thought to be responsible for the antiemetic, appetite-stimulating, and psychoactive effects of this compound.[2][5] The interaction with CB2 receptors may contribute to its potential anti-inflammatory and analgesic properties.[2]
The binding of this compound to these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels.[6] This ultimately results in the modulation of neurotransmitter release, which is believed to be the basis for its therapeutic effects.[2][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A review of this compound in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nabilone: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Nabilone, a Schedule II controlled substance, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
This compound, a synthetic cannabinoid, requires strict adherence to disposal protocols due to its classification as a Drug Enforcement Administration (DEA) Schedule II controlled substance and its potential environmental impact. The primary goal of these procedures is to render the compound non-retrievable, preventing diversion and minimizing environmental release.
Regulatory Framework
The disposal of this compound is governed by several federal regulations, including:
-
Drug Enforcement Administration (DEA): Regulations under Title 21 Code of Federal Regulations (CFR) Part 1317 outline the requirements for the disposal of controlled substances.[1][2]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) may classify pharmaceutical waste as hazardous, dictating specific disposal methods.
-
National Institute for Occupational Safety and Health (NIOSH): While not having the force of regulation, NIOSH lists certain drugs as hazardous, providing guidance on safe handling and disposal.[3]
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.
Disposal Procedures for this compound in a Laboratory Setting
The following steps provide a general framework for the proper disposal of this compound waste, which includes pure compound, contaminated labware, and solutions.
Step 1: Waste Assessment and Segregation
Properly identify and segregate this compound waste from other laboratory waste streams.
-
Non-hazardous contaminated waste: Items such as gloves, empty vials, and bench paper with trace amounts of this compound should be collected in a designated, clearly labeled hazardous drug waste container.[3]
-
Unused or expired this compound: Bulk quantities of unused or expired this compound must be managed as a controlled substance and disposed of through a DEA-registered reverse distributor or other approved methods.
-
Hazardous Waste: If this compound is mixed with solvents or other chemicals that are considered hazardous waste, it must be managed and disposed of as such, following all applicable hazardous waste regulations.
Step 2: Rendering this compound "Unusable and Unrecognizable"
For non-hazardous solid and liquid this compound waste, the primary step before final disposal is to render it unusable and unrecognizable. This process helps to prevent the diversion of the controlled substance.
Protocol for Rendering this compound Waste Unusable:
-
Personal Protective Equipment (PPE): Before handling this compound waste, at a minimum, wear gloves, safety glasses, and a lab coat.
-
Solid Waste:
-
If the waste is in solid form (e.g., powder), carefully grind it to a fine consistency.
-
Mix the ground this compound with at least an equal volume of an undesirable, non-toxic material. Suitable materials include:
-
Used kitty litter
-
Used coffee grounds
-
Dirt or sand
-
-
-
Liquid Waste:
-
For liquid waste containing this compound, absorb the liquid with an inert material like vermiculite (B1170534) or sand.
-
Mix the resulting solid with an undesirable material as described for solid waste.
-
-
Packaging:
-
Place the final mixture in a sealable, leak-proof container.
-
Clearly label the container as "Non-hazardous laboratory waste for incineration" or as per your institution's specific guidelines.
-
Step 3: Final Disposal Method
High-temperature incineration is the recommended and most effective method for the final destruction of this compound and other pharmaceutical waste.[3][4] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Incineration Parameters: Pharmaceutical waste incinerators typically operate at temperatures between 850°C and 1200°C to ensure complete combustion.[1][3]
-
Licensed Facilities: Ensure that the disposal is carried out by a licensed hazardous waste management company that operates an EPA-approved incinerator.
Alternative Disposal Options for Ultimate Users:
For individuals in a non-laboratory setting with unwanted this compound, the following options are recommended:
-
Drug Take-Back Programs: The most preferred method is to utilize a DEA-authorized drug take-back location. These are often found at pharmacies or law enforcement agencies.[5][6]
-
Mail-Back Programs: Pre-paid mail-back envelopes are another safe and secure option for disposing of unused medications.
-
Disposal in Household Trash (if no other options are available): If a take-back or mail-back program is not accessible, the FDA provides guidelines for disposing of medications in the household trash. This involves mixing the medication (do not crush tablets or capsules) with an unappealing substance, placing it in a sealed container, and then in the trash.[7][8]
Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by the medication guide or a pharmacist. This can lead to contamination of water supplies.
Experimental Protocols
Quantitative Data
Currently, there is no specific quantitative data available in the reviewed literature regarding the efficiency of different this compound disposal methods. The standard for disposal of controlled substances is to render them "non-retrievable," with high-temperature incineration being the accepted method to achieve this.
| Disposal Method | Recommended For | Key Considerations |
| High-Temperature Incineration | All this compound waste from laboratory settings | Must be performed by a licensed facility at temperatures typically ranging from 850°C to 1200°C. |
| DEA Take-Back Programs | Unused/expired this compound from end-users | Safest and most recommended option for non-laboratory personnel. |
| Disposal in Household Trash | Unused/expired this compound from end-users (when other options are unavailable) | Must be mixed with an undesirable substance and sealed in a container. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste in a laboratory.
References
- 1. bionicsscientific.com [bionicsscientific.com]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medicalexpo.com [medicalexpo.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. scite.ai [scite.ai]
Safeguarding Health: A Comprehensive Guide to Handling Nabilone in Research Settings
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling synthetic cannabinoids like Nabilone. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices. This compound, a Schedule II controlled substance, requires meticulous handling to mitigate risks of exposure and ensure regulatory compliance.
Personal Protective Equipment (PPE): The First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following personal protective equipment (PPE) is recommended to minimize exposure. All PPE should be donned before handling the substance and removed carefully to prevent contamination.
Key Recommendations for PPE:
-
Gloves: Wear appropriate protective gloves. Given that this compound is a potent compound, using double gloves is a recommended practice.
-
Protective Clothing: A protective gown or lab coat is essential to prevent skin contact.
-
Eye and Face Protection: Use safety glasses with side shields or a face shield to protect against splashes or airborne particles.
-
Respiratory Protection: If there is a risk of inhalation, especially when handling the powder form, a NIOSH-approved respirator should be used.
Operational Plans: Safe Handling and Experimental Protocols
Adherence to strict operational procedures is necessary to ensure the safety of laboratory personnel and the integrity of the research.
General Handling Precautions:
-
Obtain special instructions before use.
-
Do not handle the substance until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Use only in a well-ventilated area or under a fume hood.
Experimental Protocol: Preparation of this compound Solutions
This protocol outlines a general procedure for preparing a this compound solution from a solid form. All steps should be performed in a designated area, such as a chemical fume hood.
-
Preparation:
-
Don the appropriate PPE as outlined above.
-
Assemble all necessary equipment, including a calibrated analytical balance, volumetric flask, appropriate solvent, and magnetic stirrer.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder on the analytical balance.
-
Use a spatula to transfer the powder to the volumetric flask, ensuring no material is lost.
-
-
Dissolving:
-
Add a small amount of the chosen solvent to the volumetric flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the this compound completely.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the solution with the compound name, concentration, date of preparation, and your initials.
-
Store the solution according to the manufacturer's recommendations, typically in a cool, dry, and light-protected location.
-
Spill and Disposal Plans: Managing Contamination and Waste
Proper management of spills and disposal of this compound waste is critical to prevent environmental contamination and accidental exposure.
Spill Cleanup Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
-
-
Don Appropriate PPE:
-
If not already wearing it, don the full complement of recommended PPE, including respiratory protection if the spill involves powder.
-
-
Contain the Spill:
-
For liquid spills, use an absorbent material like vermiculite (B1170534) or a spill pillow to contain the liquid.
-
For powder spills, carefully cover the spill with a damp paper towel to avoid generating dust.
-
-
Clean the Spill:
-
Carefully collect the absorbed material or the damp paper towel and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
-
Dispose of Contaminated Materials:
-
All materials used for cleanup, including gloves and disposable gowns, should be placed in the hazardous waste container.
-
Disposal Plan for this compound Waste:
As a Schedule II controlled substance, the disposal of this compound must comply with all applicable federal and institutional regulations.[1]
-
Segregation and Labeling:
-
All this compound waste, including unused product, contaminated materials, and empty containers, should be segregated from other laboratory waste.
-
Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
-
Use of a Reverse Distributor:
-
The primary method for the disposal of controlled substances is through a DEA-registered reverse distributor. This ensures that the substance is handled and destroyed in a compliant and environmentally responsible manner.
-
Incineration is often the required method of destruction to render the substance non-retrievable.[2]
-
-
Documentation:
-
Maintain meticulous records of all this compound waste, including the date, quantity, and method of disposal.
-
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound from major regulatory bodies like OSHA, NIOSH, or ACGIH have not been established, the following table summarizes other relevant quantitative data. In the absence of a specific OEL, it is best practice to handle this compound with high caution to minimize any potential for exposure.
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₃₆O₃ | [3] |
| Molecular Weight | 372.55 g/mol | [3] |
| Plasma Half-life | Approximately 2 hours | [3] |
This compound's Mechanism of Action: A Look at the Signaling Pathway
This compound is a synthetic cannabinoid that acts as an agonist at cannabinoid receptors CB1 and CB2.[1] These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes. The diagram below illustrates the general signaling pathway initiated by this compound binding to these receptors.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
